molecular formula C4H10N6O4S B029843 2,4,5,6-Tetraaminopyrimidine sulfate CAS No. 5392-28-9

2,4,5,6-Tetraaminopyrimidine sulfate

Cat. No.: B029843
CAS No.: 5392-28-9
M. Wt: 238.23 g/mol
InChI Key: MQEFDQWUCTUJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5,6-Tetraaminopyrimidine sulfate is a high-purity chemical intermediate of significant importance in synthetic organic chemistry and materials science. Its primary research value lies in its role as a versatile precursor for the synthesis of complex nitrogen-containing heterocycles, most notably pteridines and purine analogs. This compound serves as a critical building block in the development of novel pharmaceutical candidates, including folate antagonists and kinase inhibitors, by providing a pre-functionalized pyrimidine core for further elaboration. Beyond medicinal chemistry, it finds extensive application in the synthesis of organic electronic materials and ligands for metal-organic frameworks (MOFs), where its multiple nitrogen donor atoms facilitate strong coordination and the formation of extended networks. The mechanism of action for its downstream products is context-dependent; for instance, when incorporated into pteridine structures, it can mimic biological cofactors and act as enzyme inhibitors by competing for binding sites in essential metabolic pathways. Researchers value this sulfate salt for its enhanced stability and solubility compared to the free base, streamlining its handling in various reaction conditions. This reagent is essential for projects focused on anticancer agent discovery, the design of functional organic materials, and the exploration of new catalytic systems.

Properties

IUPAC Name

pyrimidine-2,4,5,6-tetramine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6.H2O4S/c5-1-2(6)9-4(8)10-3(1)7;1-5(2,3)4/h5H2,(H6,6,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEFDQWUCTUJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)N)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037023
Record name 2,4,5,6-Pyrimidinetetramine sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5392-28-9, 49647-58-7
Record name 2,4,5,6-Tetraaminopyrimidine sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5392-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5,6-Pyrimidinetetramine, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49647-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraaminopyrimidine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5,6-Pyrimidinetetramine, sulfate (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049647587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5392-28-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,5,6-Pyrimidinetetramine, sulfate (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,5,6-Pyrimidinetetramine, sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,5,6-Pyrimidinetetramine sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidinetetrayltetraamine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyrimidinetetramine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.262
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAAMINOPYRIMIDINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53QQY0I99M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the chemical properties of 2,4,5,6-Tetraaminopyrimidine sulfate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4,5,6-Tetraaminopyrimidine Sulfate

This document provides a comprehensive technical overview of this compound (TAPS), a pivotal intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this guide synthesizes core chemical data, field-proven insights, and detailed methodologies to support advanced research and development activities.

Introduction: The Strategic Importance of a Versatile Pyrimidine Core

This compound, CAS 5392-28-9, is a substituted pyrimidine derivative of significant interest. Its highly functionalized core, featuring four primary amine groups, makes it an exceptionally versatile building block for constructing complex heterocyclic systems.[1][2] While not naturally occurring, its synthetic accessibility and unique chemical properties have established it as a critical starting material in the development of pharmaceuticals, particularly in oncology and anti-infective therapies.[1][3][4] This guide delves into the essential chemical properties, synthesis, and handling of TAPS, providing the technical foundation necessary for its effective utilization in a laboratory and process development setting.

Physicochemical and Structural Properties

The intrinsic properties of TAPS dictate its behavior in chemical reactions and its handling requirements. The presence of the sulfate salt form is a key feature, significantly influencing its solubility and stability compared to the free base.

Core Data Summary

A compilation of the fundamental physicochemical properties of this compound is presented below. This data is essential for stoichiometric calculations, solvent selection, and safety assessments.

PropertyValueSource(s)
CAS Number 5392-28-9[5][6][7]
Molecular Formula C₄H₈N₆ · H₂SO₄ (or C₄H₁₀N₆O₄S)[2][5][6][8]
Molecular Weight 238.22 g/mol [2][5][9]
Appearance Light yellow to ochre or light brown crystalline powder[2][3][4][10]
Melting Point >300 °C (decomposes)[2][5][8][9]
Solubility Soluble in water and DMSO; slightly soluble in ethanol.[1][3][11]
Purity Typically ≥97% (Assay by titration or HPLC)[2][6][8]
SMILES String NC1=C(N=C(N)N=C1N)N.O=S(O)(O)=O[6][8]
InChI Key MQEFDQWUCTUJCP-UHFFFAOYSA-N[8]
Structural Elucidation

The structure of TAPS consists of the protonated 2,4,5,6-Tetraaminopyrimidine cation ionically bonded to a sulfate anion. This salt formation is crucial; it enhances the compound's stability and renders it water-soluble, which is advantageous for many synthetic applications.[1][3]

Caption: Ionic association of 2,4,5,6-Tetraaminopyrimidine and Sulfate.

Spectral and Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of TAPS. Spectroscopic techniques provide the structural fingerprint of the molecule.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong N-H stretching vibrations from the primary amine groups and characteristic absorptions for the sulfate anion. The NIST Chemistry WebBook provides a reference IR spectrum for this compound.[12]

  • UV Spectroscopy : The pyrimidine core gives rise to distinct UV absorptions. In one analysis, λmax values were observed at 202 nm and 274 nm.[13] These values are useful for quantitative analysis using UV-Vis spectrophotometry, for example, in determining reaction kinetics or for HPLC detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are definitive tools for structural confirmation.[14] The ¹H NMR spectrum will show distinct signals for the amine protons and the C-H proton on the pyrimidine ring, while the ¹³C NMR will confirm the carbon framework.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the method of choice for assessing the purity of TAPS. A typical method would involve a reverse-phase C18 column with a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol, with detection by UV at one of the λmax values (e.g., 274 nm).[14]

Chemical Reactivity and Stability

  • Stability : TAPS is stable under normal ambient conditions of temperature and pressure.[5] Its moderate hygroscopicity suggests it should be stored in a dry environment.[3]

  • Incompatibilities : It is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[5]

  • Thermal Decomposition : When heated to decomposition (>300 °C), it can emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[5][7]

  • Reactivity of Amine Groups : The four amine groups are nucleophilic and can participate in a wide range of chemical transformations. This reactivity is the basis for its utility as a building block, allowing for condensation reactions with carbonyls, electrophilic substitution, and diazotization, paving the way for the synthesis of pteridines and other fused heterocyclic systems.

Synthesis and Purification Protocols

The synthesis of TAPS is a well-established process, with modern refinements aimed at improving safety, cost-effectiveness, and environmental impact.

Synthesis via Reduction of 5-nitroso-2,4,6-triaminopyrimidine

A common and patented industrial method involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine (NTAP).[15][16] The use of zinc dust in an acidic medium is a notable improvement over older methods that used more expensive and hazardous reagents like Raney nickel.[10]

Caption: Workflow for the synthesis of TAPS via NTAP reduction.

Experimental Protocol:

  • Reaction Setup : Charge a suitable reactor with an aqueous slurry of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) (1 molecular proportion).

  • Reduction : While maintaining the temperature between 20-65 °C, slowly add zinc dust (2.0-2.5 molecular proportions) and a suitable acid like hydrochloric acid (4.0-4.7 molecular proportions) to maintain a pH below 7.[16] Expertise Note: The slow addition and temperature control are critical to manage the exothermic reaction. Zinc is an effective and economical reducing agent for the nitroso group.

  • Solubilization : After the reduction is complete, adjust the pH to 2.0-2.5 with the same acid to ensure the resulting tetraaminopyrimidine is fully dissolved as its acid salt.[16]

  • Filtration : Separate any insoluble materials (e.g., excess zinc) by filtration to obtain a clear mother liquor.

  • Precipitation : Add sulfuric acid to the mother liquor to adjust the pH to approximately 0.2-0.5, maintaining the temperature between 20-60 °C.[16] Expertise Note: This step is a salt exchange. The highly insoluble sulfate salt precipitates out, which is a key purification step.

  • Crystallization : Cool the mixture to 0-10 °C to maximize the precipitation of this compound.[16]

  • Isolation : Recover the precipitated product by filtration, wash with cold water, and dry under vacuum.

Purification by Recrystallization

For achieving higher purity, TAPS can be recrystallized.

Experimental Protocol:

  • Dissolution : Dissolve the crude TAPS in a minimum amount of hot deionized water or a dilute sulfuric acid solution (e.g., 0.1N to 2N H₂SO₄).[10]

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration.

  • Crystallization : Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation : Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.

Applications in Research and Drug Development

TAPS is rarely the final active molecule but rather a cornerstone intermediate. Its primary value lies in its ability to be converted into more complex, biologically active compounds.

  • Anticancer Agents : It is a documented intermediate in the synthesis of the antitumor drug methotrexate and the purine nucleoside analogue fludarabine.[4][9][10] The pyrimidine ring of TAPS serves as the foundational structure onto which other fragments are built to create the final active pharmaceutical ingredient (API).

  • Anti-infective Agents : The tetraaminopyrimidine structure is a precursor for synthesizing various antiviral and antifungal agents.[3]

  • Biochemical Probes : Researchers utilize TAPS in studies of enzyme inhibition and metabolic pathways, leveraging its structural similarity to endogenous purine precursors.[1][2]

  • Agrochemicals and Materials : Beyond pharmaceuticals, it is used in formulating agrochemicals like plant growth regulators and has been explored in material science for creating novel polymers.[2][3]

TAPS 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS) Intermediate Pteridine Intermediate TAPS->Intermediate Condensation Reaction API Methotrexate (API) Intermediate->API Further Functionalization

Caption: TAPS as a key precursor in the synthesis of Methotrexate.

Safety, Handling, and Storage

Proper handling of TAPS is crucial to ensure laboratory safety. The toxicological properties have not been fully investigated, so caution is warranted.[5]

  • Hazard Identification : TAPS is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][9][17]

  • Personal Protective Equipment (PPE) :

    • Eyes : Wear chemical safety goggles that meet OSHA or EN166 standards.[5][7]

    • Skin : Wear appropriate protective gloves and clothing to prevent skin exposure.[5][7]

    • Respiratory : If dust is generated, use a NIOSH/MSHA-approved respirator or follow European Standard EN 149.[5]

  • Handling :

    • Wash hands and exposed skin thoroughly after handling.[5][7]

    • Avoid breathing dust. Use only in well-ventilated areas.[7]

    • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Storage :

    • Store in a cool, dry, well-ventilated place.[5][17]

    • Keep the container tightly closed when not in use to prevent moisture absorption.[5] Recommended storage temperatures range from 2-8 °C to ambient, depending on the supplier.[2]

  • First Aid Measures :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5][18]

    • Skin : Wash off immediately with soap and plenty of water while removing contaminated clothing.[7]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][18]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its highly functionalized structure and favorable physical properties. Its role as a foundational building block, particularly in the synthesis of anticancer drugs, underscores its importance in medicinal chemistry and process development. A thorough understanding of its chemical properties, reactivity, and safe handling protocols, as detailed in this guide, is paramount for any scientist or researcher aiming to leverage this versatile compound for innovation in drug discovery and chemical synthesis.

References

An In-depth Technical Guide to 2,4,5,6-Tetraaminopyrimidine Sulfate (CAS 5392-28-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, applications, and safety considerations for 2,4,5,6-Tetraaminopyrimidine Sulfate. This compound is a pivotal intermediate in various synthetic pathways, most notably in the pharmaceutical industry.

Chemical Identity and Structure

This compound, identified by CAS number 5392-28-9, is the sulfate salt of the highly animated pyrimidine base, 2,4,5,6-Tetraaminopyrimidine. The presence of four amino groups on the pyrimidine ring makes it a highly functionalized and reactive molecule, serving as a versatile building block in organic synthesis.

  • IUPAC Name : pyrimidine-2,4,5,6-tetramine;sulfuric acid[1]

  • Synonyms : Pyrimidinetetramine sulfate, Pyrimidine-2,4,5,6-tetramine sulfuric acid[1][2]

  • Molecular Formula : C₄H₁₀N₆O₄S[2][3]

  • Molecular Weight : 238.22 g/mol [2][4]

Physicochemical Properties

PropertyValueSource(s)
Appearance Light yellow to brown crystalline powder.[3][4]
Melting Point >300 °C (decomposes).[2][3][4][5]
Boiling Point 563.9°C at 760 mmHg (Predicted).[3]
Flash Point 329.4°C (Predicted).[3]
Solubility Soluble in water and dimethyl sulfoxide (DMSO). Slightly soluble in water.[1][3][6]
Stability Stable under normal temperatures and pressures.[2]
Storage Store in a cool, dry place in a tightly sealed container. Recommended storage at 2 - 8 °C.[2][4]

Spectral Data

While detailed spectral data is not extensively published, the structural identity of this compound has been confirmed using various spectroscopic methods.

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound has been recorded and is available through the NIST Chemistry WebBook. The spectrum would be expected to show characteristic peaks for N-H stretching of the amino groups and bands corresponding to the sulfate ion.[2]

  • UV-Vis Spectroscopy : The compound has been characterized by UV spectroscopy, showing absorption maxima (λmax) at 202 nm and 274 nm.

  • NMR Spectroscopy : Both 1H and 13C NMR have been used to confirm the structure of the compound. However, specific chemical shift data is not widely reported.

Reactivity and Synthesis

This compound is a stable compound under standard conditions but is incompatible with strong oxidizing agents.[2] Upon thermal decomposition, it can release irritating and toxic gases and fumes.[2]

Synthesis Pathways

The synthesis of this compound is crucial for its application as a pharmaceutical intermediate. One common method involves a three-step reaction starting from malononitrile and guanidine nitrate, proceeding through cyclization, nitrosation, and subsequent reduction.[7] An advantage of this pathway is the use of zinc powder as a reducing agent, which is more cost-effective and environmentally friendly than alternatives like Raney nickel.[7]

Another documented synthesis route involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) using zinc dust and an acid. The resulting acid salt of 2,4,5,6-tetraaminopyrimidine is then treated with sulfuric acid to precipitate the sulfate salt.

Below is a conceptual workflow for a common synthesis approach:

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product Malononitrile Malononitrile Cyclization Cyclization Malononitrile->Cyclization Guanidine Nitrate Guanidine Nitrate Guanidine Nitrate->Cyclization Nitrosation Nitrosation Cyclization->Nitrosation Reduction (Zinc Powder) Reduction (Zinc Powder) Nitrosation->Reduction (Zinc Powder) This compound This compound Reduction (Zinc Powder)->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Development

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules.

Pharmaceutical Synthesis

The most significant application of this compound is in the production of the anticancer drug Methotrexate .[3][7] It serves as a starting material for the construction of the pteridine ring system, which is the core of the methotrexate molecule. The synthesis involves the condensation of 2,4,5,6-Tetraaminopyrimidine or its salt with other reagents to form the bicyclic pteridine structure.[8][9] It is also an intermediate in the synthesis of another antitumor drug, Fludarabine .[7]

The following diagram illustrates the pivotal role of this compound in the synthesis of Methotrexate:

G TAPS 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS) Pteridine_Intermediate Pteridine Ring Formation TAPS->Pteridine_Intermediate Condensation Methotrexate Methotrexate Pteridine_Intermediate->Methotrexate Further Synthesis

References

Solubility Profile of 2,4,5,6-Tetraaminopyrimidine Sulfate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5,6-Tetraaminopyrimidine sulfate (TAPS) is a pivotal intermediate in synthetic chemistry, most notably in the production of antifolates like Methotrexate.[1][2] Its utility in pharmaceutical and chemical research hinges on its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. This guide provides a detailed analysis of the solubility of TAPS in various solvent systems, grounded in fundamental chemical principles and supported by available data. We will explore the theoretical underpinnings of its solubility, present qualitative and quantitative data, and provide robust experimental protocols for its determination, enabling researchers to optimize its use in their laboratory and development workflows.

Physicochemical Characteristics

Understanding the inherent properties of this compound is the foundation for interpreting its solubility behavior. The molecule is a salt, composed of the highly polar pyrimidine-2,4,5,6-tetramine cation and a sulfate anion.[3] The presence of four primary amine groups and the sulfate counter-ion dictates its interactions with different solvent environments.

PropertyValueSource(s)
CAS Number 5392-28-9[2][3]
Molecular Formula C₄H₈N₆ · H₂SO₄ (or C₄H₁₀N₆O₄S)[3][4]
Molecular Weight 238.22 g/mol [2][3]
Appearance Light yellow to brown crystalline powder[1][3]
Melting Point >300 °C (decomposes)[1][3]
Computed LogP -1.8474[5]
Topological Polar Surface Area (TPSA) 204.46 Ų[5]

Expert Insight: The very high melting point (>300 °C) suggests strong intermolecular forces within the crystal lattice, primarily ionic interactions and extensive hydrogen bonding. Overcoming this lattice energy is a critical step in the dissolution process. The highly negative LogP and large TPSA value strongly indicate a preference for polar, hydrophilic environments over non-polar, lipophilic ones.

The Science of Solubility: Why TAPS Behaves as It Does

As an amine salt, the solubility of TAPS is governed by the principles of "like dissolves like" and the energetics of solvation.[6]

  • Polarity and Ionic Nature: TAPS is an ionic compound, or salt. In solution, it can dissociate into the tetraaminopyrimidinium cation and the sulfate anion. This charged nature makes it fundamentally suited for dissolution in highly polar solvents capable of stabilizing ions.[6] Water, with its high dielectric constant and ability to solvate both cations and anions, is a prime candidate.

  • Hydrogen Bonding: The molecule possesses six hydrogen bond donors (the amine groups) and eight acceptors (the ring nitrogens and sulfate oxygens).[5] This extensive hydrogen bonding capability is key to its interaction with polar protic solvents like water and, to a lesser extent, alcohols.[6][7] The solvent molecules must compete with the strong intermolecular hydrogen bonds within the TAPS crystal lattice.

  • Effect of pH: The four amino groups on the pyrimidine ring are basic. In the sulfate salt form, these amines are protonated. The solubility of TAPS in aqueous media is therefore expected to be pH-dependent. In acidic to neutral solutions, the protonated, charged form will predominate, enhancing solubility. In highly basic conditions, deprotonation to the free base (2,4,5,6-Tetraaminopyrimidine) would occur. This neutral, though still polar, form may exhibit different solubility characteristics, potentially being less soluble in water than the salt form.[8]

Solubility Profile Across Solvent Systems

Based on its structure and available data, the solubility of TAPS can be categorized as follows.

SolventSolvent TypeReported SolubilityRationale / Insight
Water Polar ProticSoluble[2][9][10], Slightly Soluble[1], Very Slightly Soluble (Heated)[11]The high polarity and hydrogen bonding capacity of water effectively solvate the ions. The discrepancies in reported solubility ("soluble" vs. "slightly") may relate to the specific conditions (pH, temperature, purity) of determination. The sulfate group enhances polarity and contributes to water solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble[2], Slightly Soluble (Heated)[11]DMSO is a powerful, highly polar aprotic solvent known for dissolving a wide range of organic compounds and some inorganic salts.[12] Its ability to accept hydrogen bonds and its high polarity make it an effective solvent for TAPS, particularly for creating concentrated stock solutions for experimental use.
N,N-Dimethylformamide (DMF) Polar AproticLikely Soluble (by analogy)Studies on similar pyrimidine derivatives show that DMF is often a better solvent than methanol.[13][14] Given its structural similarity to DMSO, TAPS is expected to have good solubility in DMF.
Ethanol Polar ProticAppreciable SolubilityAs a polar protic solvent, ethanol can engage in hydrogen bonding. However, its lower polarity compared to water makes it a less effective solvent for ionic salts.[7] Solubility is expected to be lower than in water or DMSO.
Non-Polar Solvents (e.g., Ether, Hexane, CCl₄) Non-PolarInsoluble (predicted)Amine salts are generally insoluble in non-polar organic solvents.[6] The large energy mismatch between the highly polar solute and the non-polar solvent prevents effective solvation. Studies on other pyrimidine derivatives confirm very low solubility in solvents like CCl₄.[13][14]

Experimental Protocols for Solubility Determination

To ensure reproducible and accurate data, standardized protocols are essential. The choice between a thermodynamic and kinetic assay depends on the application, with the former being the gold standard for formulation and the latter being suitable for high-throughput screening.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This method measures the true equilibrium solubility of a compound and is critical for lead optimization and formulation development.[15]

Objective: To determine the saturation concentration of TAPS in a given solvent at equilibrium.

Methodology (Shake-Flask Method):

  • Preparation: Add an excess amount of solid TAPS (ensuring some solid remains undissolved at the end) to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vial.

  • Equilibration: Place the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[15]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vial at high speed or filter the aliquot through a low-binding 0.22 µm syringe filter.[15] Causality Note: This step is critical to prevent solid particles from artificially inflating the measured concentration.

  • Quantification: Prepare a standard curve of TAPS in the chosen analytical solvent. Dilute the filtered supernatant and analyze its concentration using a validated analytical method, such as reverse-phase HPLC with UV detection (λmax ~274 nm).[15][16]

  • Reporting: Report the final concentration as the thermodynamic solubility, typically in µg/mL or mM.

Diagram: Workflow for Thermodynamic Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_report 5. Reporting A Add Excess Solid TAPS to Solvent B Agitate at Constant Temp (24-72 hours) A->B Reach Equilibrium C Centrifuge or Filter (0.22 µm) B->C Isolate Saturated Solution D Analyze Supernatant (e.g., HPLC-UV) C->D Prepare for Analysis E Report as µg/mL or mM D->E Calculate Concentration

Caption: Workflow for determining thermodynamic solubility.

Diagram: Key Factors Influencing TAPS Solubility

G cluster_solvent Solvent Properties cluster_conditions System Conditions TAPS TAPS (Solute) Solubility Solubility Polarity Polarity (High Favors) Polarity->Solubility Hbond H-Bonding Capacity (High Favors) Hbond->Solubility Temp Temperature (Increase Often Favors) Temp->Solubility pH Aqueous pH (Acidic/Neutral Favors) pH->Solubility

Caption: Factors influencing TAPS solubility.

Trustworthiness & Self-Validation in Protocols

Every protocol must be a self-validating system. For solubility assays, this is achieved through:

  • Visual Confirmation: At the end of the equilibration period, there must be visible undissolved solid, confirming that a saturated solution was achieved.

  • Standard Curve Linearity: The quantification is only valid if the standard curve shows high linearity (R² > 0.99) across the relevant concentration range.

  • Time to Equilibrium: For novel solvent systems, it is prudent to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration has plateaued and true equilibrium has been reached.

Conclusion

This compound is a highly polar, ionic compound whose solubility is dominated by its ability to form strong hydrogen bonds and electrostatic interactions. It exhibits good solubility in polar solvents, particularly water and DMSO, making these ideal choices for reaction media and for preparing stock solutions.[2][9] Conversely, it is predicted to be insoluble in non-polar organic solvents, a property that can be exploited during purification to remove lipophilic impurities. The provided data and experimental protocols offer a robust framework for researchers to confidently handle and deploy this critical chemical intermediate in their drug discovery and development endeavors.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Recommended Storage of 2,4,5,6-Tetraaminopyrimidine Sulfate

For professionals in pharmaceutical research and drug development, a comprehensive understanding of the chemical stability and optimal storage conditions of key intermediates is paramount. This compound (CAS No. 5392-28-9) is a vital building block in the synthesis of numerous biologically active molecules, most notably in the development of anticancer and anti-infective drugs.[1] Its stability directly impacts the purity, efficacy, and safety of downstream products. This guide provides a detailed analysis of its stability profile, potential degradation pathways, and scientifically grounded recommendations for its storage and handling.

Physicochemical Characteristics

A foundational understanding of the physicochemical properties of this compound is essential before delving into its stability. These properties dictate its behavior under various environmental conditions and inform appropriate handling procedures.

PropertyValueSource(s)
Molecular Formula C₄H₈N₆ · H₂SO₄[2][3]
Molar Mass 238.22 g/mol [3][4]
Appearance Light brown, ochre, or bright yellow crystalline powder[2][4][5]
Melting Point >300°C (decomposes)[3][4]
Water Solubility Slightly soluble[4][5]
Other Solubilities Very soluble in N,N-Dimethylformamide, Soluble in methanol[5]

Chemical Stability and Degradation Profile

Under standard laboratory conditions, this compound is considered a stable compound.[6][7][8] However, its stability is not absolute and can be compromised by specific environmental factors. As a molecule rich in amino groups, it is susceptible to oxidative and hydrolytic degradation, particularly under stressed conditions.

Key Factors Influencing Stability
  • Temperature : High temperatures can induce thermal decomposition. The compound has a high melting point of over 300°C, at which it decomposes, potentially generating irritating and highly toxic gases such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and sulfur oxides (SOx).[6][9]

  • Humidity : The compound is described as having moderate hygroscopicity.[8] Absorption of moisture can lead to hydrolysis and physical changes like clumping, potentially accelerating degradation. Therefore, storage in a dry environment is critical.[2][6][8]

  • Light : While specific photostability data for this salt is not extensively detailed in the provided literature, aminopyrimidine structures can be sensitive to light. As a precautionary measure, protection from light is recommended to prevent photochemical degradation.[10]

  • pH and Hydrolysis : The stability of the compound in solution is pH-dependent. The amino groups can be protonated in acidic conditions, which may influence stability. In strongly acidic or basic solutions, hydrolysis of the pyrimidine ring or deamination can occur, especially when coupled with elevated temperatures.

  • Oxidizing Agents : The compound is incompatible with strong oxidizing agents.[6][7] The numerous amino groups are susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives and potential ring cleavage.

Potential Degradation Pathways

While specific degradation products for this compound are not detailed in the literature, its structure suggests several potential degradation pathways under forced conditions (e.g., strong acid/base, oxidation, heat). Elucidating these pathways is a critical objective of forced degradation studies.[11][12]

A conceptual diagram of potential degradation is shown below. The primary sites of vulnerability are the exocyclic amino groups and the pyrimidine ring itself.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products parent 2,4,5,6-Tetraaminopyrimidine Sulfate Oxidation Oxidation (e.g., H₂O₂) parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) parent->Hydrolysis Thermal Thermal Stress parent->Thermal Oxidized Oxidized Derivatives (N-oxides, Nitroso compounds) Oxidation->Oxidized Hydrolyzed Ring-Opened Products Hydrolysis->Hydrolyzed Deaminated Deaminated Pyrimidines Hydrolysis->Deaminated Thermal->Hydrolyzed

Caption: Conceptual overview of potential degradation pathways.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, adherence to strict storage and handling protocols is essential. These recommendations are synthesized from material safety data sheets (MSDS) and general best practices for chemical storage.

Storage Conditions

The primary goal is to protect the compound from the detrimental factors identified above.

ParameterRecommendationRationaleSource(s)
Temperature Store in a cool, dry place. Room temperature is generally acceptable. Some suppliers suggest refrigeration.Prevents thermal degradation and minimizes moisture absorption.[2][4][5][6]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon) for long-term storage. Keep container tightly closed.Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[2][6][13]
Location Store in a well-ventilated area.Ensures that any potential off-gassing does not accumulate.[2][8][13]
Incompatibilities Store away from strong oxidizing agents and strong acids.Prevents potentially vigorous and hazardous chemical reactions.[6][7][14]
Handling Procedures

Safe handling is crucial due to the compound's classification as an irritant.[4][7]

  • Ventilation : Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[6]

    • Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[6][7]

    • Respiratory Protection : If dust is generated, use a NIOSH/MSHA-approved respirator.[6]

  • General Hygiene : Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke in the handling area.[6][14]

Stability-Indicating Analytical Methodologies

To properly assess the stability of this compound, analytical methods must be "stability-indicating." This means the method can accurately quantify the active compound and resolve it from any potential degradation products, excipients, or impurities.[12][15]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, particularly in its reversed-phase modality (RP-HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[16][17]

Protocol: Forced Degradation Study

A forced degradation study is essential for developing and validating a stability-indicating method.[11] It involves intentionally stressing the compound to generate degradation products.

Objective : To identify likely degradation products and establish a stability-indicating HPLC method for this compound.

Methodology :

  • Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent, such as a methanol/water mixture.[18]

  • Application of Stress Conditions : Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis : Add 0.1 M HCl and heat at 60°C for 4-8 hours.

    • Base Hydrolysis : Add 0.1 M NaOH and heat at 60°C for 4-8 hours.

    • Oxidative Degradation : Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation : Heat the solid powder at 80°C for 48 hours. Dissolve in the solvent before analysis.

    • Photolytic Degradation : Expose the solid powder and a solution to direct sunlight or a photostability chamber (ICH Q1B conditions).

  • Sample Neutralization : After the specified time, cool the acid and base-stressed samples to room temperature and neutralize them.

  • HPLC Analysis : Analyze all samples (including an unstressed control) using an appropriate RP-HPLC method (e.g., C18 column, gradient elution with a buffered mobile phase and an organic modifier like acetonitrile, UV detection at λmax ~274 nm).[19]

  • Data Evaluation :

    • Compare the chromatograms of stressed samples to the control.

    • Calculate the percentage of degradation.

    • Assess peak purity of the parent compound to ensure no co-eluting degradants.

    • Ensure mass balance, where the decrease in the parent peak area corresponds to the sum of the areas of the degradation product peaks.[20]

The workflow for this crucial experimental process is visualized below.

G cluster_prep Preparation cluster_stress Forced Degradation (Stressing) cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo neutralize Neutralize Samples (for Acid/Base) acid->neutralize base->neutralize hplc Analyze via Stability-Indicating HPLC-UV/MS oxidative->hplc thermal->hplc photo->hplc neutralize->hplc data Evaluate Data: - % Degradation - Peak Purity - Mass Balance hplc->data

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is a chemically robust intermediate that is stable under recommended storage conditions. Its primary vulnerabilities include exposure to strong oxidizing agents, high humidity, and elevated temperatures. By implementing the storage and handling protocols outlined in this guide—namely, storing the compound in a cool, dry, well-ventilated location in a tightly sealed container away from incompatible materials—researchers can ensure its long-term integrity. The use of validated, stability-indicating analytical methods, developed through systematic forced degradation studies, is critical for quality control and for guaranteeing the reliability of this important pharmaceutical building block in drug discovery and development pipelines.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Novel 2,4,5,6-Tetraaminopyrimidine Sulfate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of novel derivatives based on the 2,4,5,6-tetraaminopyrimidine sulfate (TAPS) scaffold. Pyrimidine and its derivatives are foundational heterocyclic molecules in medicinal chemistry and materials science, serving as core components in everything from nucleic acids to anticancer agents.[1][2] TAPS, with its multiple reactive amino groups, is a particularly valuable and versatile building block for creating complex molecules with significant therapeutic potential.[3] This document offers field-proven protocols, explains the scientific rationale behind key experimental choices, and establishes a self-validating system for the synthesis and analysis of new chemical entities derived from this core structure. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising class of compounds.

The Strategic Importance of the Aminopyrimidine Scaffold

The pyrimidine ring is a privileged structure in drug discovery, present in numerous natural and synthetic compounds with a vast array of biological activities.[2][4][5] Its derivatives are known to exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others.[4][6][7][8] The specific precursor, 2,4,5,6-tetraaminopyrimidine (TAPS), is a critical intermediate for pharmaceuticals, including anticancer and anti-infective drugs.[3] Its four amino groups offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles. This guide focuses on the foundational synthesis of TAPS and subsequent derivatization to create novel molecular architectures.

Synthesis of the Core Intermediate: this compound (TAPS)

The most common and reliable route to TAPS involves the reduction of a precursor, 5-nitroso-2,4,6-triaminopyrimidine (NTAP) or a 5-azo-2,4,6-triaminopyrimidine.[9][10] Various reducing agents have been employed, including sodium dithionite, ammonium sulfide, and catalytic hydrogenation.[9][11] The following protocol details a robust method using zinc dust and acid, which offers high purity and good yields.[11][12]

Synthetic Workflow: Reduction of NTAP

TAPS_Synthesis start_mat 5-Nitroso-2,4,6-triaminopyrimidine (NTAP) reduction Reduction (20-65°C) start_mat->reduction Aqueous Slurry reagents 1. Zinc Dust 2. Acid (e.g., HCl) reagents->reduction filtration Filtration (Remove Insolubles) reduction->filtration pH adjustment to ~2.2 precipitation Precipitation (Add H₂SO₄, cool to 0-10°C) filtration->precipitation Mother Liquor product 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS) precipitation->product Isolate & Dry

Caption: Workflow for the synthesis of TAPS via zinc-mediated reduction.

Detailed Experimental Protocol: TAPS Synthesis

Materials:

  • 5-nitroso-2,4,6-triaminopyrimidine (NTAP)

  • Zinc dust

  • Hydrochloric acid (or another suitable acid)

  • Sulfuric acid (concentrated)

  • Deionized water

  • Activated carbon (decolorizing agent)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, suspend one molecular proportion of NTAP in deionized water in a suitable reaction vessel equipped with a stirrer and thermometer.

  • Reduction: While stirring, add 2.0 to 2.5 molecular proportions of zinc dust. Subsequently, slowly add 4.0 to 4.7 molecular proportions of acid, ensuring the temperature is maintained between 20°C and 65°C.[11]

    • Scientist's Note: The exothermic reaction must be controlled. The acid protonates the nitroso group, making it susceptible to reduction by the zinc metal. Maintaining the temperature below 65°C prevents degradation of the product.

  • pH Adjustment & Clarification: After the reduction is complete (indicated by a color change), adjust the pH of the reaction mixture to approximately 2.0-2.5 with additional acid.[11] Add a small amount of activated carbon to decolorize the solution and stir for 20-30 minutes.

  • Filtration: Filter the hot mixture to remove unreacted zinc, zinc salts, and activated carbon. The resulting solution is the mother liquor containing the acid salt of 2,4,5,6-tetraaminopyrimidine.[11][12]

  • Precipitation of Sulfate Salt: Transfer the mother liquor to a clean vessel. While maintaining the temperature between 20°C and 60°C, carefully add sulfuric acid to adjust the pH to 0.2-0.5.[9][11]

  • Crystallization and Isolation: Cool the mixture to 0°C to 10°C to facilitate the precipitation of this compound.[11]

    • Scientist's Note: TAPS is significantly less soluble in acidic aqueous media at low temperatures, which is the principle behind its isolation. The highly acidic conditions ensure the polyamine is fully protonated, forming the sulfate salt.

  • Recovery: Collect the white to off-white precipitate by filtration, wash with cold deionized water, and dry under vacuum.

Synthesis of Novel TAPS Derivatives: A Schiff Base Approach

The primary amino groups at positions 2, 4, 5, and 6 of the TAPS molecule are nucleophilic and can readily react with electrophiles. A robust and versatile method for derivatization is the formation of Schiff bases (imines) through condensation with aldehydes or ketones.[13] This reaction allows for the introduction of a wide variety of substituents, enabling the creation of a diverse chemical library.

General Derivatization Scheme

Derivatization taps TAPS Core reaction Condensation (Acid Catalyst, Reflux) taps->reaction reagent Aldehyde/Ketone (R-CHO / R-CO-R') reagent->reaction product Novel TAPS Derivative (Schiff Base) reaction->product Formation of C=N bond

Caption: General scheme for derivatizing TAPS via Schiff base formation.

General Protocol: Schiff Base Synthesis

Materials:

  • This compound (TAPS)

  • Substituted aromatic or aliphatic aldehyde/ketone (2-4 equivalents)

  • Ethanol or Methanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve TAPS in a minimal amount of the chosen alcohol. A gentle warming may be required.

  • Add 2-4 equivalents of the desired aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Scientist's Note: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino groups of TAPS.

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

  • Collect the solid product by filtration, wash with cold solvent to remove unreacted starting materials, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent system.[14]

Comprehensive Characterization of Novel Derivatives

Rigorous characterization is essential to confirm the identity, purity, and structure of the newly synthesized compounds. A multi-technique approach provides a self-validating system of analysis.

Characterization Workflow

Characterization sample Purified Derivative physchem physchem sample->physchem spectro Spectroscopic Analysis sample->spectro thermal Thermal Analysis sample->thermal confirmation Structural Confirmation & Purity Assessment physchem->confirmation ftir FT-IR spectro->ftir nmr NMR (¹H, ¹³C) spectro->nmr ms Mass Spec spectro->ms uvvis UV-Vis spectro->uvvis tga TGA thermal->tga dsc DSC thermal->dsc ftir->confirmation nmr->confirmation ms->confirmation uvvis->confirmation tga->confirmation dsc->confirmation

Caption: Integrated workflow for the characterization of novel TAPS derivatives.

Spectroscopic Characterization

Spectroscopic techniques are vital for elucidating the molecular structure of the synthesized derivatives.[15]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify key functional groups.[16] For TAPS derivatives, one should look for the disappearance of some N-H stretching bands (around 3300-3400 cm⁻¹) and the appearance of a C=N (imine) stretching vibration (typically 1640-1690 cm⁻¹). The characteristic vibrations of the pyrimidine ring (1600-1400 cm⁻¹) and the strong, broad absorption of the sulfate anion (around 1100 cm⁻¹) should remain.[15][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the covalent structure.[18] In ¹H NMR, the formation of a Schiff base is confirmed by the appearance of a new signal for the imine proton (-CH=N-) in the 8-9 ppm region.

    • Scientist's Note: The characterization of aminopyrimidines by NMR can be complex. Line broadening is often observed at room temperature due to restricted rotation around the C-N bonds (rotamers) or tautomerism.[14][19] Running spectra at elevated temperatures can sometimes resolve these broad signals into sharper peaks.[14]

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z), which is used to confirm the molecular weight of the synthesized derivative.[18]

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. Derivatization often leads to a shift in the maximum absorbance wavelength (λmax) compared to the TAPS precursor, indicating a change in the electronic system.[18][20]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability and purity of the compounds, which are critical parameters for pharmaceutical applications.[21][22][23]

  • Protocol: TGA/DSC Analysis

    • Accurately weigh 5-10 mg of the dried sample into an alumina or platinum crucible.

    • Place the crucible in the TGA/DSC instrument.

    • Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min, under a nitrogen atmosphere.[22]

    • The TGA curve will show weight loss as a function of temperature, indicating decomposition points. The DSC curve will show endothermic (melting) or exothermic (decomposition) events.

Data Summary and Interpretation

All quantitative data should be systematically organized for clear comparison and interpretation.

Table 1: Physicochemical and Spectroscopic Data for TAPS and Hypothetical Derivatives

Compound IDMolecular FormulaMW ( g/mol )M.P. (°C)Key FT-IR Peaks (cm⁻¹)¹H NMR (δ, ppm)
TAPS C₄H₈N₆·H₂SO₄238.23>300 (decomposes)3350 (N-H), 1650 (C=N), 1105 (SO₄²⁻)5.5-7.5 (br, NH₂)
Derivative 1 (Benzaldehyde)C₁₁H₁₁N₆·H₂SO₄ (mono-sub)325.33245-2483340 (N-H), 1665 (C=N, imine), 1110 (SO₄²⁻)8.5 (s, 1H, -CH=N-), 7.4-7.9 (m, 5H, Ar-H)
Derivative 2 (Acetone)C₇H₁₂N₆·H₂SO₄ (mono-sub)278.29210-2133345 (N-H), 1670 (C=N, imine), 1100 (SO₄²⁻)2.1 (s, 3H, CH₃), 2.3 (s, 3H, CH₃)

Table 2: Thermal Analysis Data

Compound IDOnset Decomposition Temp. (TGA, °C)Major Weight Loss (%)Melting Point (DSC, °C)
TAPS ~28065%N/A (Decomposes)
Derivative 1 ~26572%246 (Endotherm)
Derivative 2 ~23070%211 (Endotherm)

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded approach to the synthesis and characterization of novel this compound derivatives. By following these detailed protocols, researchers can reliably produce and validate new chemical entities built upon this versatile scaffold. The true value of these novel derivatives lies in their potential biological activity.[4] Future work should focus on screening these compounds in a variety of biological assays (e.g., antimicrobial, anticancer, enzyme inhibition) to elucidate structure-activity relationships and identify promising lead candidates for drug development.[5][24]

References

The Pyrimidine Core: A Technical Guide to its Historical Discovery and Scientific Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine ring system, a deceptively simple six-membered heterocycle, stands as a cornerstone of modern science. Its discovery and the subsequent elucidation of its derivatives have unlocked fundamental principles of genetics, biochemistry, and medicine. This technical guide provides an in-depth exploration of the historical milestones in pyrimidine chemistry, from the foundational syntheses of the 19th century to the discovery of its profound biological roles and its exploitation in revolutionary therapeutics. We will dissect the causality behind key experimental choices, provide detailed protocols for landmark syntheses, and visualize the intricate pathways that underscore its significance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical scaffold.

Part 1: The Genesis of a Heterocycle: Foundational Discoveries and Syntheses

The journey into the world of pyrimidines did not begin with the parent molecule itself, but with its more complex derivatives. Early chemists, working with biological materials, unknowingly isolated these compounds long before their common structural feature was understood.

1.1 Early Isolations and the First Synthesis

The story begins not in a synthesis lab, but in the study of biological waste products. In 1818, Brugnatelli isolated alloxan from uric acid found in urinary calculi, marking one of the earliest encounters with a pyrimidine derivative[1]. However, it took several decades for the field to move from isolation to intentional synthesis.

A pivotal moment arrived in 1879, when French chemist Edouard Grimaux reported the first laboratory synthesis of a pyrimidine derivative: barbituric acid[1][]. By condensing urea with malonic acid in the presence of phosphorus oxychloride, Grimaux created the parent compound of the entire barbiturate class of drugs[1][3].

Experimental Protocol: Grimaux's Synthesis of Barbituric Acid (1879)

Causality in Experimental Design: Grimaux's choice of phosphorus oxychloride (POCl₃) was crucial. It served as a powerful dehydrating and condensing agent, essential for driving the reaction between the weakly acidic malonic acid and urea. The POCl₃ activates the carboxylic acid groups of malonic acid, facilitating the nucleophilic attack by the nitrogen atoms of urea to form the cyclic imide structure.

Methodology:

  • Reactant Preparation: In a flask equipped for heating, combine one molar equivalent of malonic acid and one molar equivalent of urea.

  • Addition of Condensing Agent: Slowly add at least two molar equivalents of phosphorus oxychloride to the mixture. The reaction is exothermic and should be cooled if necessary.

  • Reaction: Gently heat the mixture. The reactants will gradually dissolve and then a precipitate (barbituric acid) will form.

  • Work-up: After the reaction is complete, the mixture is carefully poured into cold water to hydrolyze the remaining phosphorus oxychloride.

  • Isolation: The crude barbituric acid precipitates out of the aqueous solution and is collected by filtration, washed with cold water, and then recrystallized to purify.

1.2 The Pinner Synthesis and the Naming of Pyrimidine

The systematic study of this class of compounds began in earnest with the work of German chemist Adolf Pinner. In 1884, Pinner developed a general method for synthesizing pyrimidine derivatives by condensing amidines with β-ketoesters, a reaction now known as the Pinner pyrimidine synthesis []. This work was foundational, providing a rational and versatile route to a variety of substituted pyrimidines. A year later, in 1885, Pinner coined the name "pyrimidin " by combining the words "pyridine" and "amidine," reflecting the structural components he used in his synthesis[][4].

Diagram: The Pinner Pyrimidine Synthesis

Pinner_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Amidine Amidine Condensation Acid/Base Condensation Amidine->Condensation Ketoester β-Ketoester Ketoester->Condensation Pyrimidine Substituted Pyrimidine Condensation->Pyrimidine

Caption: General workflow of the Pinner pyrimidine synthesis.

1.3 The Biginelli Reaction: A Multicomponent Marvel

In 1891, the Italian chemist Pietro Biginelli developed a remarkable one-pot, three-component reaction that efficiently produces dihydropyrimidinones[5][6]. By simply heating an aldehyde, a β-ketoester, and urea with a catalytic amount of acid, a complex heterocyclic ring is formed with high efficiency[5]. This reaction's simplicity and atom economy have made it a staple in heterocyclic and medicinal chemistry for over a century.

Biginelli_Mechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Intermediate Aldehyde->Acyliminium + Urea, -H₂O Urea Urea Urea->Acyliminium Ketoester β-Ketoester (Enol form) Open_Ureide Open-Chain Ureide Ketoester->Open_Ureide + Acyliminium Ion Acyliminium->Open_Ureide DHPM Dihydropyrimidinone (DHPM) Open_Ureide->DHPM Intramolecular Cyclization, -H₂O

Caption: TPP facilitates the decarboxylation of pyruvate.

2.3 Biosynthesis: De Novo and Salvage Pathways

Cells have evolved two primary strategies to acquire the necessary pyrimidine nucleotides: building them from simple precursors (de novo synthesis) or recycling pre-existing components (salvage pathways).[7][8]

  • De Novo Synthesis: This pathway constructs the pyrimidine ring from basic molecules like bicarbonate, aspartate, and glutamine.[9] The first committed step is the synthesis of carbamoyl phosphate from glutamine and CO₂, catalyzed by carbamoyl phosphate synthetase II (CPS II).[9] The ring is then assembled, closed, and oxidized to form orotate, which is subsequently attached to a ribose-5-phosphate backbone to eventually yield Uridine Monophosphate (UMP), the precursor to other pyrimidine nucleotides.[9][10]

  • Salvage Pathways: To conserve energy, cells can recycle pyrimidine bases and nucleosides generated from the breakdown of DNA and RNA.[7][8][11] Key enzymes like uridine/cytidine kinases and uracil phosphoribosyltransferase (UPP) convert these recycled components back into nucleotides that can re-enter the metabolic pool.[6][11] This pathway is particularly active in cells that are not rapidly proliferating.[8]

Part 3: Pyrimidines in Pharmacology: From Sedatives to Lifesaving Drugs

The versatility of the pyrimidine scaffold and its central role in biology made it an immediate and enduringly fruitful target for drug development.

3.1 Barbiturates: The First CNS Depressants

Following Grimaux's synthesis of barbituric acid, the first pharmacologically active derivative, barbital, was produced in 1903, followed by the widely used phenobarbital in 1912.[8] These compounds were found to be potent central nervous system (CNS) depressants.

Mechanism of Action: Barbiturates exert their effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAₐ receptor.[1][12] They bind to a specific site on the receptor's chloride ion channel, increasing the duration of channel opening when GABA binds.[1][7] This leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire, resulting in sedation, hypnosis, and at high doses, anesthesia.[13][7] Due to their narrow therapeutic index and high risk of overdose, they have been largely replaced by benzodiazepines for anxiety and insomnia but remain in use as anticonvulsants and for induction of anesthesia.[1][8][12]

3.2 Sulfonamides: The Dawn of the Antibiotic Age

The discovery of sulfonamides in the 1930s at Bayer AG marked a turning point in medicine. It began with the observation that a red dye, Prontosil, could cure bacterial infections in mice.[14][15] Researchers at the Pasteur Institute later discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[11] This was the first class of drugs to be broadly effective against systemic bacterial infections, predating penicillin and saving countless lives.[14][15][16]

Mechanism of Action: Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) .[15] This enzyme is essential for the synthesis of folic acid, a vitamin required for the production of nucleotides. Bacteria must synthesize their own folic acid, while humans obtain it from their diet. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the pathway, halting bacterial growth and replication (bacteriostatic effect).[15]

3.3 5-Fluorouracil (5-FU): A Rational Approach to Cancer Therapy

In the 1950s, Charles Heidelberger observed that tumor cells utilized the pyrimidine base uracil more rapidly than normal tissues. This led to the hypothesis that a modified, "fraudulent" version of uracil could selectively poison these rapidly dividing cancer cells. This rational design approach led to the synthesis of 5-fluorouracil (5-FU) in 1957.[9][17]

Mechanism of Action: 5-FU is an antimetabolite that exerts its anticancer effects through multiple mechanisms after being converted to several active metabolites intracellularly.[18]

  • Inhibition of Thymidylate Synthase: Its primary mechanism is the inhibition of the enzyme thymidylate synthase (TS) by its metabolite FdUMP. This blocks the conversion of dUMP to dTMP, depleting the cell of thymidine, an essential precursor for DNA synthesis. This leads to what is known as "thymineless death".[18][17]

  • Incorporation into DNA and RNA: Other metabolites, FdUTP and FUTP, can be mistakenly incorporated into DNA and RNA, respectively. This incorporation leads to DNA damage and interferes with RNA processing and function, further contributing to cytotoxicity.[18]

5-FU remains a cornerstone of chemotherapy for various solid tumors, particularly colorectal cancer.

Conclusion

From its early, almost accidental, discovery in the form of biological derivatives to its central role in the blueprints of life and its application in powerful medicines, the pyrimidine ring has proven to be a molecule of immense scientific importance. The historical progression of its study serves as a model for scientific inquiry, demonstrating how the convergence of synthetic chemistry, biochemistry, and medicine can lead to profound advancements in human knowledge and health. The continued exploration of pyrimidine chemistry promises to yield new therapeutics and a deeper understanding of the molecular basis of life for years to come.

References

The role of tetraaminopyrimidine scaffolds in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Tetraaminopyrimidine Scaffolds in Modern Drug Discovery

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in nucleic acids and its remarkable versatility in drug design.[1][2][3][4] Among its many derivatives, the tetraaminopyrimidine scaffold has emerged as a particularly powerful platform for the development of targeted therapeutics. This guide provides an in-depth analysis of the tetraaminopyrimidine core, exploring its fundamental physicochemical properties, primary mechanisms of action, and diverse therapeutic applications. We will delve into synthetic strategies, structure-activity relationships (SAR) across different disease areas, and the critical considerations for optimizing pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in the creation of next-generation medicines.

The Tetraaminopyrimidine Core: A Privileged Scaffold for Targeted Therapy

The significance of the pyrimidine ring in medicinal chemistry is well-established, forming the backbone of numerous therapeutic agents.[2] Its unique physicochemical attributes, including its ability to act as a bioisostere for phenyl and other aromatic systems, have led to its widespread incorporation into drug candidates with a broad spectrum of activities.[5] The tetraaminopyrimidine scaffold builds upon this foundation, offering a rich array of hydrogen bond donors and acceptors. This structural feature is paramount to its primary mechanism of action: competitive inhibition at the ATP-binding site of protein kinases.

Physicochemical Properties and Kinase Binding

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[2][6] Kinase inhibitors have therefore become a major focus of drug discovery. The tetraaminopyrimidine scaffold is exceptionally well-suited for this role. Its multiple amino groups can form a network of hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved sequence of amino acids that anchors ATP for phosphotransfer.[6] This high-affinity binding mimics the interaction of the natural adenine base of ATP, effectively blocking the enzyme's catalytic activity.

KinaseHingeBinding cluster_0 Kinase Hinge Region cluster_1 Tetraaminopyrimidine Inhibitor hinge_residue Hinge Residue (e.g., Met793) Backbone NH hinge_residue2 Hinge Residue Backbone C=O pyrimidine N NH2 Pyrimidine Core NH2 NH-R1 NH-R2 pyrimidine:n1->hinge_residue:f1 H-Bond pyrimidine:n2->hinge_residue2:f1 H-Bond pyrimidine:n5->hinge_residue2:f1 H-Bond

Caption: Tetraaminopyrimidine interaction with a kinase hinge region.

Synthetic Strategies for Tetraaminopyrimidine Derivatives

The synthesis of tetraaminopyrimidine derivatives often begins with a commercially available, substituted pyrimidine core, such as 2,4,6-trichloropyrimidine or 2-amino-4,6-dichloropyrimidine.[7] The strategic, sequential displacement of halide leaving groups with various amines via nucleophilic aromatic substitution (SNAr) is the most common and versatile approach. The rationale behind this strategy is control over regiochemistry; the different electronic environments of the C2, C4, and C6 positions on the pyrimidine ring allow for selective reactions by carefully controlling temperature and the nucleophilicity of the incoming amine.

Representative Experimental Protocol: Sequential SNAr

This protocol describes a general, self-validating workflow for the synthesis of a tetraaminopyrimidine derivative. Each step includes a rationale and a method for validation.

Objective: Synthesize a generic N2,N4,N6-trisubstituted-pyrimidine-2,4,6-triamine.

Materials:

  • 2,4,6-trichloropyrimidine

  • Amine 1 (R1-NH2)

  • Amine 2 (R2-NH2)

  • Amine 3 (R3-NH2)

  • Solvent: Isopropanol (IPA) or N,N-Dimethylformamide (DMF)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

Workflow:

SynthesisWorkflow start Start: 2,4,6-trichloropyrimidine step1 Step 1: Add Amine 1 (R1-NH2) Low Temp (e.g., 0°C to RT) Rationale: C4 is most reactive. start->step1 val1 Validation 1: LC-MS Check for mono-substituted product. step1->val1 step2 Step 2: Add Amine 2 (R2-NH2) Moderate Temp (e.g., 80°C) Rationale: Displace Cl at C6. val1->step2 Proceed if clean val2 Validation 2: LC-MS Check for di-substituted product. step2->val2 step3 Step 3: Add Amine 3 (R3-NH2) Higher Temp (e.g., >100°C) Rationale: Displace least reactive Cl at C2. val2->step3 Proceed if clean val3 Validation 3: LC-MS & NMR Confirm final product structure. step3->val3 end End: Final Tetraaminopyrimidine Purify via Chromatography. val3->end Proceed if pure

Caption: General workflow for sequential SNAr synthesis.

Step-by-Step Methodology:

  • Mono-substitution at C4:

    • Procedure: Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in IPA. Cool the solution to 0°C. Add DIPEA (1.1 eq) followed by the dropwise addition of Amine 1 (1.0 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Causality: The C4 position is the most electrophilic and susceptible to nucleophilic attack under mild conditions due to the influence of the adjacent nitrogen atoms. Using a slight excess of a non-nucleophilic base like DIPEA neutralizes the HCl generated without competing with the desired amine.

    • Validation: Monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and the formation of the mono-substituted intermediate.

  • Di-substitution at C6:

    • Procedure: To the crude reaction mixture from Step 1, add Amine 2 (1.2 eq) and additional DIPEA (1.2 eq). Heat the reaction to 80°C and stir for 6-12 hours.

    • Causality: The C6 position is the next most reactive site. Elevated temperature is required to overcome the higher activation energy for this second substitution.

    • Validation: Use LC-MS to verify the formation of the di-substituted product and the disappearance of the mono-substituted intermediate.

  • Tri-substitution at C2:

    • Procedure: Add Amine 3 (1.5 eq) to the mixture and increase the temperature to >100°C, potentially switching to a higher-boiling solvent like DMF if necessary. Stir until the reaction is complete (12-24 hours).

    • Causality: The C2 position is the least reactive, often requiring more forcing conditions (higher temperature, more nucleophilic amine, or a catalyst) for the substitution to proceed efficiently.

    • Validation: Confirm the formation of the final product via LC-MS. After workup and purification (e.g., column chromatography), the final structure must be unequivocally confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the tetraaminopyrimidine scaffold is evident in its wide range of biological activities, from anticancer to anti-inflammatory and anti-infective properties.[4][8][9]

Anticancer Agents

This is the most extensively explored area for tetraaminopyrimidine derivatives. They have been developed as potent inhibitors of various kinases implicated in cancer progression.[2][3][6][10][11][12]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway is crucial for cell proliferation and survival; its overactivation is common in non-small cell lung cancer (NSCLC) and other malignancies.[13][14] Tetraaminopyrimidine derivatives have been designed to compete with ATP at the EGFR kinase domain, halting the downstream signaling cascade.[13][14][15]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Genetic alterations in FGFR3 are an attractive therapeutic target in bladder cancer.[16] SAR studies have shown that modifying substituents on the pyrimidine core can enhance FGFR3 inhibitory activity and improve pharmacokinetic properties like systemic exposure.[16]

  • Aurora and Polo-Like Kinase (AURK/PLK) Inhibitors: These kinases are key regulators of the cell cycle, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[6] The 2,4-diaminopyrimidine scaffold is a common pharmacophore in many AURK and PLK inhibitors currently in clinical trials.[6]

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR Inhibitor Tetraaminopyrimidine Inhibitor Inhibitor->P_EGFR BLOCKS RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Core Substituents: The nature of the amine substituents dictates target specificity and potency. For instance, in a series of 2,4-diaminopyrimidine derivatives, variations in the aromatic ring and terminal aniline moiety significantly impacted antitumor activity against A549, HCT-116, and PC-3 cell lines.[10]

  • Solubilizing Groups: Attaching bulky, weakly basic side chains to the 6-position of pyrimido[5,4-d]pyrimidines generally retains potency against EGFR while improving aqueous solubility, a critical factor for drug development.[14] This is consistent with models where this position is located at the entrance of the ATP-binding pocket with considerable bulk tolerance.[14]

  • Fluorine Introduction: The strategic placement of fluorine atoms can enhance binding affinity. In the development of FGFR3 inhibitors, introducing two fluorine atoms into a 3,5-dimethoxyphenyl ring enhanced inhibitory activity, likely through a hydrogen bond interaction with the main chain of Asp635.[16]

Table 1: Representative Tetraaminopyrimidine-based Anticancer Agents

CompoundTarget(s)IC50Cancer Cell LineReference
Compound 9k (Not specified)2.14 µMA549 (Lung)[10]
Compound 13f (Not specified)1.98 µMA549 (Lung)[10]
Compound 6c EGFR-TK0.9 µM(Enzyme assay)[13]
Compound 10b EGFR-TK0.7 µM(Enzyme assay)[13]
Compound 20b FGFR3(Not specified)(Bladder cancer xenograft)[16]
Anti-inflammatory Agents

Inflammation is a key driver of numerous diseases. Tetraaminopyrimidine scaffolds (specifically, triaminopyrimidines) have been investigated as inhibitors of caspase-1, an enzyme critical for the activation of pro-inflammatory cytokines.[17]

  • Caspase-1 Inhibition: A series of triaminopyrimidine analogs were found to be potent, reversible, and allosteric inhibitors of caspase-1.[17] SAR studies revealed that alkyl and aryl groups linked to a piperazine ring were well-tolerated, yielding compounds with IC50 values in the low nanomolar range (13-200 nM).[17] The most potent compounds had IC50 values of 13 nM and 18 nM.[17] This suggests a non-competitive mechanism of inhibition, offering a different therapeutic strategy compared to active-site inhibitors.[17]

Other Therapeutic Areas
  • Anti-infectives: The scaffold has shown promise against various pathogens. Pyrido[2,3-d]pyrimidine derivatives have demonstrated antibacterial efficacy against E. coli and P. aeruginosa by targeting DNA gyrase.[15] Other pyrimidine derivatives have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis, with one lead compound exhibiting a favorable oral bioavailability of 40.7%.[18]

  • Neurological Disorders: While less explored, pyrimidine-containing molecules have been developed as brain-penetrant, microtubule-stabilizing agents for potential use in Alzheimer's disease and other tauopathies.[19] Additionally, aminopyrimidine derivatives have been identified as novel 5-HT1A receptor agonists.[20]

Pharmacokinetics and ADME Optimization

A compound's biological activity is only one aspect of its potential as a drug. Its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are equally critical. The tetraaminopyrimidine scaffold offers numerous handles for medicinal chemists to fine-tune these properties.

Many pyrimidine analogues function as prodrugs that require intracellular phosphorylation to become active nucleotides.[21][22][23] Therefore, understanding not just plasma pharmacokinetics but also intracellular pharmacokinetics is crucial for predicting efficacy.[21][22][23]

The ADME Optimization Cycle:

The development process is iterative. A compound with high potency but poor ADME (e.g., low solubility, rapid metabolism) is chemically modified. The new analog is then re-tested for both potency and its ADME profile. This cycle continues until a candidate with a balanced profile is identified.

ADME_Cycle Design Design & Synthesis Potency In Vitro Potency Assay (e.g., Kinase IC50) Design->Potency ADME In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability) Potency->ADME Decision Analyze Data: Balanced Profile? ADME->Decision Decision->Design No (Iterate) InVivo In Vivo PK/PD Studies Decision->InVivo Yes Lead Lead Candidate InVivo->Lead

Caption: The iterative cycle of ADME optimization in drug discovery.

Key Optimization Strategies:

  • Improving Solubility: As seen with EGFR inhibitors, adding polar, weakly basic side chains can dramatically increase aqueous solubility without sacrificing potency.[14][24]

  • Enhancing Metabolic Stability: A strategy to improve metabolic stability involves lowering the lipophilicity (cLogD) of the molecule. This was successfully applied to a series of 5-HT1A agonists, leading to a substantially improved compound.[20]

  • Increasing Oral Bioavailability: In the development of antitubercular agents, comprehensive SAR studies identified that replacing a bulky naphthyl group with other hydrophobic substitutes was well-tolerated, leading to a lead compound with an oral bioavailability (F) of 40.7%.[18]

Conclusion and Future Perspectives

The tetraaminopyrimidine scaffold is a validated and highly versatile platform in medicinal chemistry. Its inherent ability to form multiple hydrogen bonds makes it an exceptional starting point for the design of potent kinase inhibitors, which has been successfully leveraged to create anticancer agents targeting EGFR, FGFR, and other key oncogenic drivers. Furthermore, its utility extends to anti-inflammatory, anti-infective, and neurological applications, demonstrating its broad therapeutic potential.

Future research will likely focus on several key areas:

  • Dual-Target Inhibitors: The development of single molecules that can inhibit two distinct kinase targets simultaneously is an emerging strategy to overcome drug resistance and improve efficacy.[25] The tetraaminopyrimidine core is an ideal scaffold for designing such agents.

  • Targeting Novel Kinases: As new kinase targets are validated in different diseases, the existing knowledge base of tetraaminopyrimidine SAR can be rapidly applied to develop novel inhibitors.

  • Covalent Inhibitors: While most inhibitors are reversible, designing derivatives with electrophilic "warheads" can lead to irreversible, covalent binding to the target protein, often resulting in prolonged duration of action.[17]

By integrating rational design, robust synthetic chemistry, and a deep understanding of structure-activity and structure-property relationships, the tetraaminopyrimidine scaffold will undoubtedly continue to be a source of innovative and impactful medicines for years to come.

References

Toxicological profile and safety information for 2,4,5,6-Tetraaminopyrimidine sulfate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Profile and Safety of 2,4,5,6-Tetraaminopyrimidine Sulfate

Introduction

This compound (CAS No. 5392-28-9), hereafter referred to as TAPS, is a heterocyclic organic compound that serves as a critical building block in various synthetic pathways.[1] Its primary applications are found in the pharmaceutical industry as an intermediate for active pharmaceutical ingredients, notably in the synthesis of methotrexate, and in the cosmetics industry as a precursor for oxidative hair dyes.[2][3][4] Given its role in both research and manufacturing, a comprehensive understanding of its toxicological profile and safety requirements is paramount for professionals in drug development and chemical research.

This guide provides a detailed analysis of the available toxicological data and establishes a framework for the safe handling, storage, and use of TAPS. The information is synthesized from regulatory opinions, safety data sheets, and peer-reviewed studies to ensure a scientifically robust and practical resource for researchers and industry professionals.

Chemical and Physical Properties

The inherent reactivity and potential biological interactions of a chemical are fundamentally linked to its physical and chemical properties. TAPS is a salt, which significantly influences its solubility and stability. It typically appears as a white to light brown or ochre crystalline powder.[1][5] Its solubility in polar solvents like water is a key consideration for both its formulation in applications and its potential environmental fate.[1][6]

PropertyValueReference(s)
CAS Number 5392-28-9[2][7][8]
EINECS Number 226-393-0[2]
Molecular Formula C₄H₈N₆ · H₂SO₄[8]
Molecular Weight 238.22 g/mol [4][5][6]
Appearance White to light brown crystalline powder[1][5][8]
Melting Point >300°C (decomposes)[3][5][9]
Solubility Soluble in water and dimethyl sulfoxide; practically insoluble in chloroform.[5][6]
Stability Stable under normal temperatures and pressures.[10]

Toxicological Profile

The toxicological assessment of TAPS reveals a compound with low acute systemic toxicity but with notable local effects on skin and eyes. The following sections detail the findings across major toxicological endpoints.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects occurring after a single, high-dose exposure. For TAPS, the data consistently indicate a low order of acute toxicity via the oral route.

  • Oral: Multiple studies in mice and rats have established an acute oral LD₅₀ of >5000 mg/kg body weight.[2][11] In one study using CF1 strain mice, oral doses up to 7940 mg/kg were administered, with the resulting LD₅₀ calculated to be greater than 5000 mg/kg.[2] A limit test in mice at 5000 mg/kg also resulted in no mortalities, leading to an LD₅₀ > 5000 mg/kg.[11] These high values suggest that TAPS is not significantly toxic if ingested in a single dose.

  • Dermal & Inhalation: Specific quantitative acute toxicity data for dermal and inhalation routes are not available in the reviewed literature.[7][8] However, the primary hazards identified are related to local irritation rather than systemic toxicity following acute exposure.[7][8]

Skin and Eye Irritation

This is a significant hazard category for TAPS. Regulatory classifications and experimental data confirm its potential to cause irritation upon direct contact.

  • Skin Irritation: TAPS is classified as a skin irritant (Category 2).[7][8] An acute dermal irritation study in New Zealand white rabbits, following OECD 404 guidelines, involved applying 0.5 g of the substance moistened with water.[2] The results led to its classification as "not irritating" in that specific study, however, repeated contact has been shown to cause irritation.[11] Safety Data Sheets consistently list it as causing skin irritation.[7][8]

  • Eye Irritation: TAPS is classified as causing serious eye irritation (Category 2).[7][8] In an eye irritation study using rabbits, instillation of a diluted TAPS solution caused slight irritation to the conjunctivae that resolved within six hours, with no effects on the cornea or iris.[11] Despite the transient nature in this study, the standard GHS classification reflects the potential for serious irritation, necessitating stringent eye protection.[7][8]

Sensitization

The potential for a substance to induce an allergic response upon skin contact is a critical safety parameter.

  • Skin Sensitization: In human tests referenced by the SCCNFP, TAPS was classified as "not-sensitizing".[2] However, it is crucial to handle the substance as a potential sensitizer, as individual sensitivities can vary and data is limited. Standard safety practice dictates minimizing skin contact.

Sub-chronic Toxicity

Repeated dose studies provide insight into the effects of long-term, lower-level exposures. A 12-week sub-chronic oral toxicity study was conducted in rats.[11] Animals were fed diets containing up to 10,000 ppm of TAPS. The study established a No-Observed-Adverse-Effect Level (NOAEL) of 600 mg/kg bw/day .[2] The only notable clinical sign was yellowish colored urine in the high-dose group, indicating absorption and excretion of the compound or its metabolites.[11] Importantly, no treatment-related lesions were found during histopathological evaluation.[11]

Genotoxicity and Mutagenicity

Genotoxicity assays are crucial for identifying substances that can damage genetic material. The data for TAPS is mixed, with some older studies deemed unsuitable for modern evaluation.

  • In Vitro Studies:

    • Bacterial Reverse Mutation Assay (Ames Test): An Ames test was performed using multiple Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537, TA1538).[11] However, the European Commission's Scientific Committee on Consumer Non-Food Products (SCCNFP) deemed the study unsuitable for evaluation due to methodological deficiencies, such as a lack of characterization of the test substance and no repeat experiment.[2][11]

    • Mammalian Chromosomal Aberration Test: An in vitro test for clastogenicity in Chinese Hamster V79 cells was negative.[2]

  • In Vivo Studies:

    • Micronucleus Test: An in vivo micronucleus test in mice was also determined to be unsuitable for evaluation by the SCCNFP.[2] The reasons cited included an inadequate protocol and a lack of confirmation that the substance reached the target bone marrow cells.[2]

Carcinogenicity

There are no dedicated carcinogenicity studies submitted or available for TAPS.[1][2] It has not been classified as a carcinogen by major regulatory bodies like the International Agency for Research on Cancer (IARC).[1]

Reproductive and Developmental Toxicity

This endpoint assesses the potential for a substance to interfere with reproductive function or fetal development.

  • Developmental Toxicity (Teratogenicity): A teratogenicity study in Wistar rats was conducted according to OECD Guideline 414.[2] The study established a NOAEL for fetal development at 500 mg/kg bw/day .[2] Maternal toxicity was observed at doses between 500 and 1000 mg/kg bw, but there were no signs of teratogenicity or embryo-toxicity.[2]

  • Reproductive Toxicity: No two-generation reproductive toxicity studies have been submitted.[2]

Summary of Toxicological Data
EndpointSpeciesRouteResults/ClassificationReference(s)
Acute Oral Toxicity Mouse, RatOralLD₅₀ > 5000 mg/kg bw[2][11]
Skin Irritation RabbitDermalCategory 2 (Causes skin irritation)[7][8]
Eye Irritation RabbitOcularCategory 2 (Causes serious eye irritation)[7][8]
Sub-chronic Toxicity RatOral (12 weeks)NOAEL = 600 mg/kg bw/day[2]
Genotoxicity V79 CellsIn VitroNegative (Chromosomal Aberration)[2]
Developmental Toxicity RatOralNOAEL (fetal) = 500 mg/kg bw/day[2]

Hazard Identification and Safety Protocols

Based on the toxicological profile, TAPS is classified as hazardous.[7] Adherence to strict safety protocols is mandatory to mitigate risks.

GHS Classification

The globally harmonized system provides a standardized framework for hazard communication.

  • Skin Corrosion/Irritation: Category 2[7][8]

  • Serious Eye Damage/Eye Irritation: Category 2[7][8]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[7][8]

Engineering Controls

The primary defense against exposure is robust engineering controls.

  • Ventilation: Use only outdoors or in a well-ventilated area.[7] Ensure local exhaust ventilation is in place where dust may be generated.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7][8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific laboratory task.

  • Eye/Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 specifications.[7][10] A face shield may be required for splash-prone activities.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[10]

    • Clothing: Wear protective clothing to prevent skin exposure.[10] A lab coat is mandatory.

  • Respiratory Protection: If workplace conditions warrant a respirator's use (e.g., weighing large quantities of powder), a program meeting OSHA's 29 CFR 1910.134 or ANSI Z88.2 requirements must be followed.[10] A NIOSH-approved N95 respirator is a typical minimum.

PPE_Decision_Tree start Task Assessment: Handling TAPS task_type What is the scale and form? start->task_type weighing Weighing Powder task_type->weighing Solid/Powder solution Working with Solution task_type->solution Liquid/Solution weighing_ppe Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Respiratory Protection (N95) - Use in Ventilated Hood weighing->weighing_ppe solution_ppe Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - (Consider Face Shield for splash risk) solution->solution_ppe Dermal_Irritation_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_obs Observation & Scoring animal_prep 1. Animal Acclimation & Fur Clipping substance_prep 2. Prepare 0.5g Test Substance (Moisten with Saline) animal_prep->substance_prep application 3. Apply to Skin & Cover with Semi-Occlusive Patch substance_prep->application exposure 4. 4-Hour Exposure Period application->exposure removal 5. Remove Patch & Cleanse Skin exposure->removal scoring 6. Score Erythema & Edema (1, 24, 48, 72 hours) removal->scoring classification 7. Data Analysis & GHS Classification scoring->classification

References

Methodological & Application

The Versatile Virtuoso: Harnessing 2,4,5,6-Tetraaminopyrimidine Sulfate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerhouse Building Block

In the intricate world of organic synthesis, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Among the myriad of available building blocks, 2,4,5,6-tetraaminopyrimidine sulfate (TAPS) emerges as a uniquely versatile and powerful reagent. Its densely functionalized pyrimidine core, featuring four nucleophilic amino groups, presents a rich platform for the synthesis of a diverse array of heterocyclic compounds. This technical guide delves into the practical applications of TAPS, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility, underpinned by detailed protocols and mechanistic insights.

Primarily recognized as a key intermediate in the pharmaceutical industry, TAPS is instrumental in the synthesis of anticancer agents like methotrexate and various anti-infective drugs.[1] Its utility, however, extends far beyond these established applications, offering a gateway to novel pteridines, purines, and other fused pyrimidine systems of significant medicinal and material science interest. The sulfate salt form of 2,4,5,6-tetraaminopyrimidine confers enhanced stability and ease of handling, making it a preferred choice in laboratory settings.[2] This document aims to be a living resource, empowering chemists to unlock the full potential of this remarkable synthetic tool.

Core Principles of Reactivity: A Tale of Four Amines

The synthetic prowess of this compound is fundamentally rooted in the differential reactivity of its four amino substituents. The vicinal amino groups at the C5 and C6 positions are particularly poised for condensation reactions with 1,2-dicarbonyl compounds, a feature that is elegantly exploited in the synthesis of pteridines. The amino groups at C2 and C4, while also nucleophilic, exhibit distinct electronic properties that can be selectively engaged in cyclization reactions to form purine ring systems. Understanding these nuances is critical for directing the outcome of a reaction and achieving the desired molecular framework.

Application I: The Synthesis of Pteridines via Gabriel-Isay Condensation

The construction of the pteridine ring system, a core scaffold in numerous biologically active molecules including folic acid and biopterin, is a cornerstone application of TAPS. The Gabriel-Isay condensation provides a direct and efficient route to this bicyclic heterocycle through the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[3][4]

Mechanistic Insight: The Critical Role of pH in Regioselectivity

The condensation of TAPS with an unsymmetrical 1,2-dicarbonyl compound can potentially yield two regioisomers. The regiochemical outcome is exquisitely sensitive to the reaction's pH, a phenomenon that can be harnessed for selective synthesis. The key lies in the differential nucleophilicity of the C5 and C6 amino groups under varying pH conditions.

In a basic medium, the C5 amino group is generally more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl compound. Conversely, under acidic conditions, protonation of the pyrimidine ring can alter the electron distribution, influencing which amino group initiates the cyclization. This pH-dependent regioselectivity is a powerful tool for the synthetic chemist.[4]

Diagram: pH-Controlled Regioselectivity in Pteridine Synthesis

G cluster_0 Basic Conditions (pH > 7) cluster_1 Acidic Conditions (pH < 7) TAPS_base 2,4,5,6-Tetraaminopyrimidine (Deprotonated) Intermediate_base Initial adduct at C5-NH2 TAPS_base->Intermediate_base More nucleophilic C5-NH2 attacks Dicarbonyl_base Unsymmetrical 1,2-Dicarbonyl Dicarbonyl_base->Intermediate_base Product_base Major Isomer Intermediate_base->Product_base Cyclization TAPS_acid 2,4,5,6-Tetraaminopyrimidine (Protonated) Intermediate_acid Initial adduct at C6-NH2 TAPS_acid->Intermediate_acid Altered nucleophilicity Dicarbonyl_acid Unsymmetrical 1,2-Dicarbonyl Dicarbonyl_acid->Intermediate_acid Product_acid Different Isomer Ratio Intermediate_acid->Product_acid Cyclization

Caption: Influence of pH on the initial nucleophilic attack in the Gabriel-Isay condensation.

Protocol: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine (A Methotrexate Intermediate)

This protocol details the synthesis of a key precursor to the anticancer drug methotrexate, showcasing the practical application of the Gabriel-Isay condensation. The reaction utilizes dihydroxyacetone as the 1,2-dicarbonyl equivalent.[5][6][7]

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example)
This compound (TAPS)5392-28-9238.23 g/mol 23.8 g (0.1 mol)
Dihydroxyacetone96-26-490.08 g/mol 9.9 g (0.11 mol)
Sodium Hydroxide (50% aq. solution)1310-73-240.00 g/mol As needed
Hydrochloric Acid (concentrated)7647-01-036.46 g/mol As needed
Deionized Water-18.02 g/mol ~500 mL

Procedure:

  • Preparation of the Pyrimidine Salt Solution: In a 1 L three-necked flask equipped with a mechanical stirrer, pH probe, and dropping funnel, suspend this compound (23.8 g, 0.1 mol) in 200 mL of deionized water.

  • pH Adjustment (Crucial Step): While stirring vigorously, slowly add 50% aqueous sodium hydroxide solution dropwise to adjust the pH of the suspension to 2.1.[7] This precise pH is critical for favoring the formation of the desired 6-hydroxymethylpteridine isomer.[6]

  • Preparation of the Dicarbonyl Solution: In a separate beaker, dissolve dihydroxyacetone (9.9 g, 0.11 mol) in 200 mL of deionized water.

  • Condensation Reaction: Slowly add the dihydroxyacetone solution to the TAPS suspension over a period of 2 hours, while maintaining the temperature at approximately 5-10°C with an ice bath. Continuously monitor the pH and maintain it at 2.1 by adding small portions of 50% NaOH or concentrated HCl as needed.

  • Reaction Completion and Isolation: After the addition is complete, continue stirring the reaction mixture at 5-10°C for an additional 4 hours. The product will precipitate out of the solution.

  • Work-up and Purification: Collect the precipitate by vacuum filtration and wash the filter cake with cold deionized water (2 x 50 mL) and then with cold ethanol (2 x 30 mL). Dry the product under vacuum at 50°C to a constant weight.

  • Characterization: The identity and purity of the 2,4-diamino-6-hydroxymethylpteridine can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 70-80%

Application II: The Traube Synthesis of Purines

The Traube purine synthesis is a classic and highly effective method for constructing the purine ring system from a 4,5-diaminopyrimidine precursor.[2][8] This reaction involves the cyclization of the diaminopyrimidine with a one-carbon electrophile, typically formic acid or a derivative thereof. While TAPS itself can be utilized, the general principle applies to the broader class of 4,5-diaminopyrimidines.

Mechanistic Rationale: Formylation and Cyclodehydration

The Traube synthesis proceeds in two key steps:

  • Formylation: The more nucleophilic C5-amino group of the 4,5-diaminopyrimidine attacks the electrophilic carbon of the one-carbon source (e.g., formic acid), forming a formamide intermediate.

  • Cyclodehydration: Under heating, the newly formed formamide undergoes an intramolecular cyclization with the adjacent C4-amino group, followed by dehydration to yield the aromatic purine ring.

Diagram: General Mechanism of the Traube Purine Synthesis

G Start 4,5-Diaminopyrimidine Formamide Formamide Intermediate Start->Formamide Formylation OneCarbon One-Carbon Electrophile (e.g., HCOOH) OneCarbon->Formamide Cyclized Cyclized Intermediate Formamide->Cyclized Intramolecular Cyclization Purine Purine Product Cyclized->Purine Dehydration

Caption: Stepwise mechanism of the Traube purine synthesis.

Exemplary Protocol: Synthesis of 2,4-Diaminopurine

This protocol provides a general framework for the synthesis of a purine derivative from a tetraaminopyrimidine.

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example)
This compound (TAPS)5392-28-9238.23 g/mol 23.8 g (0.1 mol)
Formic Acid (98-100%)64-18-646.03 g/mol 100 mL
Sodium Hydroxide1310-73-240.00 g/mol As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add this compound (23.8 g, 0.1 mol) to formic acid (100 mL).

  • Heating and Reflux: Heat the mixture to reflux and maintain reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.

  • Product Isolation: To the resulting residue, carefully add a saturated aqueous solution of sodium hydroxide until the pH is approximately 8-9. The purine product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., water or ethanol) to obtain the purified 2,4-diaminopurine.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques (NMR, MS, IR).

Safety and Handling of this compound

As with all laboratory chemicals, proper safety precautions must be observed when handling TAPS.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or with a fume hood. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly closed when not in use.

Conclusion: A Building Block of Enduring Importance

This compound stands as a testament to the power of a well-designed building block in organic synthesis. Its rich functionality and predictable reactivity provide a reliable and versatile platform for the construction of medicinally relevant heterocyclic scaffolds. By understanding the fundamental principles of its reactivity and adhering to meticulously developed protocols, researchers can continue to unlock new synthetic avenues and drive innovation in drug discovery and materials science. The applications and protocols detailed herein serve as a robust starting point for harnessing the full synthetic potential of this invaluable chemical entity.

References

The Versatile Cornerstone: 2,4,5,6-Tetraaminopyrimidine Sulfate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,4,5,6-Tetraaminopyrimidine sulfate, a critical intermediate in the pharmaceutical industry. We will delve into its fundamental properties, synthesis, and pivotal role in the development of life-saving therapeutics, particularly antifolates. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and safety guidelines to facilitate its effective and safe application in both laboratory and industrial settings.

Introduction: The Significance of a Pyrimidine Core

This compound is a stable, water-soluble pyrimidine derivative that serves as a fundamental building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2][3] Its unique structure, featuring four amino groups on a pyrimidine ring, makes it a highly versatile reagent for constructing complex heterocyclic systems. This intermediate is particularly renowned for its application in the synthesis of anticancer and anti-infective drugs.[1][3]

The strategic importance of this compound lies in its ability to readily undergo condensation reactions to form pteridine ring systems, which are the core scaffold of folic acid antagonists. These antagonists play a crucial role in chemotherapy by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cell replication.

Physicochemical Properties & Quality Parameters

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application.

PropertyValueSource
CAS Number 5392-28-9--INVALID-LINK--
Molecular Formula C₄H₈N₆·H₂SO₄--INVALID-LINK--
Molecular Weight 238.22 g/mol --INVALID-LINK--
Appearance Light yellow to brown crystalline powder--INVALID-LINK--
Melting Point >300 °C (decomposes)--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--
Purity (Assay) ≥98%--INVALID-LINK--

Synthesis of this compound

The reliable synthesis of high-purity this compound is a critical first step. A common and effective method involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine.

Protocol 1: Synthesis via Reduction of 5-nitroso-2,4,6-triaminopyrimidine

This protocol is based on a process that offers high yield and purity.[1]

Materials:

  • 5-nitroso-2,4,6-triaminopyrimidine (NTAP)

  • Zinc dust

  • Hydrochloric acid (HCl)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Reactor with temperature control and stirring

Procedure:

  • Reaction Setup: In a suitable reactor, create a slurry of one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in water.

  • Reduction: While maintaining the temperature between 20°C and 65°C, add 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) to achieve a pH below 7. This initiates the reduction of the nitroso group to an amino group, forming the acid salt of 2,4,5,6-tetraaminopyrimidine.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 2.0 to 2.5 by adding more of the acid. This ensures the complete dissolution of the tetraaminopyrimidine salt.

  • Filtration: Separate any insoluble materials by filtration to obtain a clear mother liquor.

  • Precipitation: To the mother liquor, add sulfuric acid to adjust the pH to about 0.2 to 0.5, while keeping the temperature between 20°C and 60°C.

  • Crystallization: Cool the reaction mixture to 0°C to 10°C to precipitate the this compound.

  • Recovery: Recover the precipitated product by filtration and dry appropriately.

Causality of Experimental Choices:

  • The use of zinc dust and acid provides a strong reducing environment necessary for the conversion of the nitroso group.

  • Precise pH control is crucial throughout the process. The initial acidic condition facilitates the reduction, while the subsequent adjustments ensure the solubility of the intermediate salt and the selective precipitation of the final sulfate salt.

  • Temperature control is essential to manage the reaction rate and prevent unwanted side reactions.

Synthesis_of_TAPS NTAP 5-nitroso-2,4,6-triaminopyrimidine Reduction Reduction (Zinc dust, HCl) pH < 7, 20-65°C NTAP->Reduction AcidSalt Acid salt of 2,4,5,6-tetraaminopyrimidine Reduction->AcidSalt pH_Adjust1 pH Adjustment (HCl) pH 2.0-2.5 AcidSalt->pH_Adjust1 Filtration Filtration pH_Adjust1->Filtration MotherLiquor Mother Liquor Filtration->MotherLiquor Precipitation Precipitation (H₂SO₄) pH 0.2-0.5, 20-60°C MotherLiquor->Precipitation Crystallization Crystallization (0-10°C) Precipitation->Crystallization TAPS 2,4,5,6-Tetraaminopyrimidine sulfate Crystallization->TAPS

Synthesis of this compound.

Application in the Synthesis of Methotrexate

A prime example of the utility of this compound is in the synthesis of Methotrexate, a widely used chemotherapeutic agent.

Protocol 2: Synthesis of Methotrexate

This protocol describes a one-pot synthesis approach.

Materials:

  • This compound

  • 1,1,3-tribromoacetone

  • N-(p-methylaminobenzoyl)-L-glutamic acid salt (e.g., sodium or zinc salt)

  • Water

  • Reactor with temperature and pH control

Procedure:

  • Reaction Setup: In a reactor, dissolve the N-(p-methylaminobenzoyl)-L-glutamic acid salt in water.

  • Simultaneous Addition: Simultaneously add this compound and 1,1,3-tribromoacetone to the solution.

  • Reaction Conditions: Maintain the reaction temperature between 30°C and 60°C. The pH should be carefully controlled to facilitate the condensation and ring closure.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Purification: Upon completion, the crude Methotrexate can be purified through a series of pH adjustments and crystallizations. This may involve the intermediate isolation of zinc or sodium salts of Methotrexate to achieve high purity.

Mechanistic Insights:

The synthesis of the pteridine ring of Methotrexate from this compound is a classic example of a condensation reaction. The reaction proceeds through the formation of a Schiff base between the amino groups of the pyrimidine and the carbonyl groups of the dicarbonyl compound (in this case, derived from 1,1,3-tribromoacetone), followed by cyclization and aromatization.

The regioselectivity of the reaction, which is crucial for the formation of the correct isomer of the pteridine ring, is highly dependent on the pH of the reaction medium. The relative nucleophilicity of the amino groups on the pyrimidine ring is influenced by the pH, and careful control ensures the desired cyclization pathway.

Methotrexate_Synthesis cluster_reactants Reactants TAPS 2,4,5,6-Tetraaminopyrimidine sulfate Condensation One-Pot Condensation 30-60°C, controlled pH TAPS->Condensation TBA 1,1,3-tribromoacetone TBA->Condensation Glutamate N-(p-methylaminobenzoyl) -L-glutamic acid salt Glutamate->Condensation Crude_MTX Crude Methotrexate Condensation->Crude_MTX Purification Purification (pH adjustments, crystallization) Crude_MTX->Purification Pure_MTX Pure Methotrexate Purification->Pure_MTX

One-pot synthesis of Methotrexate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[4][5]

  • Eye Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.[4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[4]

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash thoroughly after handling.[4]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[4]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]

  • Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

  • Ingestion: If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.

Conclusion

This compound is an indispensable intermediate in the pharmaceutical industry, enabling the synthesis of a range of vital medications. Its well-defined chemical properties and reactivity, when coupled with carefully controlled reaction conditions, allow for the efficient construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers and developers to harness the full potential of this versatile building block in their pursuit of novel and improved therapeutics.

References

Application Notes and Protocols: Leveraging 2,4,5,6-Tetraaminopyrimidine Sulfate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its integral role in the structure of DNA, RNA, and numerous therapeutic agents.[1][2][3] Among its many derivatives, 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS) emerges as a particularly valuable and versatile building block in the synthesis of novel pharmaceuticals.[4][5] Its stable, water-soluble nature and multiple reactive amino groups make it an ideal starting material for developing diverse chemical libraries.[4][5] This guide provides an in-depth exploration of the strategic application of TAPS in the development of anticancer therapeutics. We will delve into its established role as a precursor to classical antifolates and its potential as a scaffold for novel kinase inhibitors. This document is designed for researchers, scientists, and drug development professionals, offering both the foundational scientific rationale and detailed, field-proven experimental protocols to assess the anticancer potential of TAPS-derived compounds.

Part I: The Strategic Role of TAPS in Anticancer Drug Design

The chemical architecture of TAPS, featuring four amino groups on a pyrimidine core, presents a unique synthetic advantage. These groups serve as versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of new chemical entities.

TAPS as a Precursor for Dihydrofolate Reductase (DHFR) Inhibitors

Causality Behind the Target: The enzyme Dihydrofolate Reductase (DHFR) is a critical component of the folate metabolic pathway. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a co-factor essential for the de novo synthesis of purines, thymidylate, and certain amino acids. Cancer cells, with their high rate of proliferation, have a massive demand for these building blocks for DNA synthesis and replication.[6] Consequently, inhibiting DHFR effectively starves cancer cells of the necessary components for growth, making it a clinically validated and highly successful anticancer target for decades.[7]

Synthetic Significance: TAPS is a well-established key intermediate in the industrial synthesis of Methotrexate (MTX), a potent antifolate and one of the most widely used anticancer drugs.[8][9][10] The synthesis involves a condensation reaction where the pyrimidine ring of TAPS becomes part of the final pteridine core of methotrexate.[11] This established synthetic route underscores the fundamental importance of TAPS in creating potent DHFR inhibitors.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) dNTPs Purines & Thymidylate (DNA Synthesis) THF->dNTPs Co-factor for DHFR_Enzyme->THF Product Inhibitor Methotrexate & Other Antifolates derived from TAPS Inhibitor->DHFR_Enzyme Inhibition

Caption: DHFR inhibition by TAPS-derived antifolates blocks DNA synthesis.

TAPS as a Versatile Scaffold for Novel Kinase Inhibitors

Rationale for Diversification: Beyond its role in antifolate synthesis, the TAPS scaffold is ripe for development into other classes of anticancer agents, most notably protein kinase inhibitors. Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[12] Pyrimidine-based compounds have proven to be highly effective kinase inhibitors, with numerous approved drugs targeting kinases like EGFR, CDKs, and FGFRs.[1][2][12]

The four amino groups of TAPS allow for the creation of extensive compound libraries through combinatorial chemistry. Each amino group can be selectively functionalized to introduce different pharmacophores that can interact with specific residues within the ATP-binding pocket of a target kinase. This synthetic flexibility allows medicinal chemists to rapidly generate and screen derivatives to identify potent and selective inhibitors.

TAPS_Scaffold cluster_0 Combinatorial Synthesis TAPS 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS) R1 R1 Group TAPS->R1 Site 1 R2 R2 Group TAPS->R2 Site 2 R3 R3 Group TAPS->R3 Site 3 R4 R4 Group TAPS->R4 Site 4 Library Diverse Chemical Library Screening High-Throughput Screening (e.g., Kinase Panels) Library->Screening Hit Hit Compound Screening->Hit SAR SAR Optimization Hit->SAR Lead Lead Candidate SAR->Lead

Caption: Workflow for developing novel inhibitors from a TAPS scaffold.

Table 1: Examples of Pyrimidine-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)Example Cancer Cell Line ActivityReference
Pyrido[2,3-d]pyrimidineCDK4/6, EGFR, PDGFR-βMCF-7 (Breast), PC-3 (Prostate)[12]
Pyrrolo[2,3-d]pyrimidineFGFRsSNU-16 (Gastric)[1]
N-(pyridin-3-yl)pyrimidin-4-amineCDK2HeLa (Cervical), MV4-11 (Leukemia)[1]
2,4,5-Trisubstituted PyrimidineCDK9Solid tumor and leukemia cells[13]

Part II: Experimental Protocols for Evaluating TAPS-Derived Compounds

This section provides a validated, step-by-step framework for the initial in vitro assessment of novel compounds synthesized from a TAPS starting scaffold.

Primary Screening: In Vitro Cytotoxicity Assessment (MTT Assay)

Experimental Rationale: The first step in evaluating a potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[15][16]

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma).

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well flat-bottom plates.

  • TAPS-derived compounds dissolved in DMSO (sterile-filtered).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Microplate reader (570 nm wavelength).

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of your TAPS-derived compounds (e.g., from 100 µM to 0.1 µM) in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium with DMSO, concentration not exceeding 0.5%) and "untreated control" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals will become visible under a microscope in viable cells.

  • Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater cytotoxic potency.[14]

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with TAPS-Derivative incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze end End analyze->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Mechanistic Assays: Elucidating the Mode of Action

Once a compound shows cytotoxic activity, the next crucial step is to understand how it kills cancer cells. The following protocols help to elucidate the underlying mechanism.

Rationale: Many effective chemotherapy agents function by disrupting the cell division cycle, causing an arrest at a specific phase (G1, S, or G2/M), which can subsequently trigger apoptosis.[15][17] This assay uses a fluorescent dye, Propidium Iodide (PI), which intercalates with DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in different cycle phases.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the TAPS-derivative at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.

  • Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer.[15] The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Rationale: A hallmark of effective anticancer drugs is the ability to induce apoptosis, or programmed cell death. In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). Propidium Iodide is used as a counterstain to identify dead cells (late apoptotic/necrotic) where the membrane is compromised.[17][18]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry. The results will differentiate four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Part III: Data Interpretation and Next Steps

Data Presentation

Systematic data organization is critical for making informed decisions in a drug discovery project. Summarize cytotoxicity data in a clear, tabular format.

Table 2: Hypothetical Cytotoxicity Data for a Series of TAPS Derivatives

Compound IDR1-GroupR2-GroupA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
TAPS-001-H-H>100>100>100
TAPS-002-Phenyl-H45.268.155.9
TAPS-003-Phenyl-CH₃21.733.528.4
TAPS-0044-MeO-Phenyl-CH₃8.312.69.1
TAPS-0053,4,5-triMeO-Phenyl-CH₃1.52.11.8
Structure-Activity Relationship (SAR) Insights

The data in Table 2 can be used to derive preliminary SAR. For example:

  • Observation 1: Functionalizing TAPS is essential for activity (TAPS-001 vs. others).

  • Observation 2: Adding a methyl group at the R2 position improves potency (TAPS-002 vs. TAPS-003).

  • Observation 3: Adding electron-donating methoxy groups to the phenyl ring at R1 significantly increases potency (TAPS-003 -> TAPS-004 -> TAPS-005).

This analysis guides the next cycle of synthesis, focusing on further modifications of the most potent compound (TAPS-005) to improve its properties.

SAR_Logic start Initial Hit (e.g., TAPS-004) IC50 = 8.3 µM q1 Hypothesis: Can we improve potency by modifying the phenyl ring? start->q1 synthesis1 Synthesize Analogs: - Add more MeO groups - Add F, Cl groups q1->synthesis1 test1 Test Cytotoxicity synthesis1->test1 result1 Result: TAPS-005 (more MeO) IC50 = 1.5 µM (Potency Increased) test1->result1 result2 Result: TAPS-006 (Cl group) IC50 = 15.0 µM (Potency Decreased) test1->result2 conclusion Conclusion: Electron-donating groups on the phenyl ring are favorable. Proceed with TAPS-005 scaffold. result1->conclusion result2->conclusion

Caption: Decision-making process based on Structure-Activity Relationship data.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic starting point for anticancer drug discovery. Its proven utility in the synthesis of DHFR inhibitors like methotrexate and its high potential as a scaffold for novel kinase inhibitors make it a compound of significant interest. By employing the systematic protocols for synthesis, screening, and mechanistic evaluation outlined in this guide, researchers can effectively harness the chemical versatility of TAPS to develop the next generation of targeted anticancer therapeutics.

References

Application Notes and Protocols for the Synthesis of Anti-Infective and Antibacterial Drugs Utilizing 2,4,5,6-Tetraaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 2,4,5,6-Tetraaminopyrimidine Sulfate in Medicinal Chemistry

This compound (TAPS) is a pivotal building block in the synthesis of a diverse range of heterocyclic compounds, many of which exhibit significant biological activity.[1] Its highly functionalized pyrimidine core, featuring four amino groups, makes it an exceptionally versatile precursor for constructing complex molecular architectures. In the realm of anti-infective and antibacterial drug development, TAPS is particularly valued for its role in the synthesis of pteridine-based therapeutics.[1][2] These compounds often function as antifolates, targeting key enzymes in the folic acid biosynthesis pathway of microorganisms, a pathway essential for their survival but not present in humans.[3]

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for leveraging TAPS to create potent anti-infective agents. We will delve into the chemical principles underpinning these syntheses, offer step-by-step experimental procedures, and discuss the mechanism of action of the resulting drug candidates.

Core Synthetic Strategy: The Gabriel-Isay Condensation for Pteridine Ring Formation

The cornerstone of synthesizing pteridine-based anti-infectives from TAPS is the Gabriel-Isay condensation reaction. This reaction involves the condensation of a 1,2-dicarbonyl compound with the 5- and 6-amino groups of the tetraaminopyrimidine core to form the pyrazine ring of the pteridine system.[4] The reactivity of the amino groups and the choice of the dicarbonyl compound are critical factors that dictate the structure and substitution pattern of the resulting pteridine.

The general workflow for the synthesis of pteridine-based anti-infectives from TAPS can be visualized as follows:

G TAPS 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS) Active_Pyrimidine Activated Tetraaminopyrimidine (e.g., Hydrochloride salt) TAPS->Active_Pyrimidine Salt Conversion Pteridine_Intermediate Pteridine Intermediate (e.g., 2,4-Diamino-6-hydroxymethylpteridine) Active_Pyrimidine->Pteridine_Intermediate Gabriel-Isay Condensation Dicarbonyl 1,2-Dicarbonyl Compound (e.g., Dihydroxyacetone) Dicarbonyl->Pteridine_Intermediate Functionalization Functional Group Modification Pteridine_Intermediate->Functionalization Side-chain Introduction/ Modification Final_Drug Anti-infective Drug (Pteridine Derivative) Functionalization->Final_Drug

Caption: General workflow for the synthesis of pteridine-based anti-infectives from TAPS.

Part 1: Synthesis of the Key Intermediate: 2,4-Diamino-6-hydroxymethylpteridine

A crucial and versatile intermediate derived from TAPS is 2,4-diamino-6-hydroxymethylpteridine. This compound serves as a scaffold for the synthesis of numerous antifolate drugs. The following protocol details its preparation, emphasizing the critical control of reaction parameters to ensure high yield and purity.

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine

This two-step protocol first involves the conversion of the sparingly soluble TAPS into its more reactive hydrochloride or hydrobromide salt, followed by the condensation with dihydroxyacetone.

Step 1: Preparation of 2,4,5,6-Tetraaminopyrimidine Salt Solution

  • Rationale: The sulfate salt of tetraaminopyrimidine has low solubility in many reaction solvents. Converting it to the hydrochloride or hydrobromide salt in situ using barium chloride or hydrobromic acid, respectively, generates the more soluble and reactive free base or its corresponding salt, which is essential for the subsequent condensation reaction.[5]

  • Procedure:

    • Suspend this compound (1 molar equivalent) in deionized water.

    • Add a solution of barium chloride (1 molar equivalent) in water.

    • Heat the mixture to 100°C for 10-15 minutes to facilitate the precipitation of barium sulfate.[5]

    • Cool the mixture to room temperature and filter to remove the insoluble barium sulfate. The filtrate contains the tetraaminopyrimidine hydrochloride.

Step 2: Condensation with Dihydroxyacetone

  • Rationale: The condensation of the tetraaminopyrimidine with dihydroxyacetone is a classic example of the Isay reaction to form the pteridine ring. The pH of the reaction is a critical parameter. Maintaining a slightly acidic pH (around 3.0-5.5) favors the formation of the desired 6-substituted isomer over the 7-substituted isomer.[6] The use of an oxidizing agent, such as air or molecular oxygen, facilitates the final aromatization of the pteridine ring.

  • Procedure:

    • To the filtrate from Step 1, add a solution of dihydroxyacetone (1.5-2 molar equivalents) in water.

    • Adjust the pH of the reaction mixture to approximately 3.0 by the addition of a suitable acid (e.g., acetic acid or hydrochloric acid).[6]

    • Stir the reaction mixture vigorously at room temperature and bubble air or oxygen through the solution for 24-48 hours.

    • The product, 2,4-diamino-6-hydroxymethylpteridine, will precipitate as a yellow solid.

    • Collect the solid by filtration, wash with water, followed by ethanol, and dry under vacuum.

Table 1: Typical Reaction Parameters and Yields for the Synthesis of 2,4-Diamino-6-hydroxymethylpteridine

ParameterValueReference
Starting Material This compound[7][8]
Reagents Barium chloride, Dihydroxyacetone[5]
Solvent Water[7]
pH 3.0 - 5.5[6]
Temperature Room Temperature[7]
Reaction Time 24 - 48 hours[7]
Typical Yield 60 - 75%[6]

Purification:

The crude 2,4-diamino-6-hydroxymethylpteridine can be purified by recrystallization from a dilute acid solution (e.g., 10% acetic acid) followed by neutralization with a base (e.g., ammonia) to precipitate the purified product.[7]

Part 2: Elaboration of the Pteridine Core for Antibacterial Activity

The 2,4-diamino-6-hydroxymethylpteridine intermediate is a versatile platform for creating a variety of anti-infective agents. The hydroxyl group at the 6-position can be readily converted to other functional groups, allowing for the introduction of different side chains to modulate the biological activity and target specificity.

Protocol 2: Synthesis of 2,4-Diamino-6-bromomethylpteridine Hydrobromide

This protocol describes the conversion of the hydroxymethyl group to a bromomethyl group, a key step in the synthesis of many antifolate drugs, including methotrexate. This reactive intermediate can then be coupled with various amino-containing fragments.

  • Rationale: The conversion of the primary alcohol to a bromide is a standard transformation that creates a good leaving group for subsequent nucleophilic substitution reactions. Thionyl chloride or a phosphorus bromide reagent can be used for this purpose. The following procedure uses thionyl chloride to first generate the chloromethyl intermediate, which can then be converted to the bromomethyl derivative.

  • Procedure:

    • Suspend 2,4-diamino-6-hydroxymethylpteridine (1 molar equivalent) in thionyl chloride at room temperature.

    • Stir the mixture for 1-2 hours, then heat to 50°C for an additional 1-2 hours.[9]

    • Remove the excess thionyl chloride under reduced pressure.

    • The resulting 2,4-diamino-6-chloromethylpteridine hydrochloride can be isolated or used directly in the next step.[9]

    • To obtain the bromomethyl derivative, the chloromethyl intermediate can be treated with a source of bromide, such as hydrobromic acid.

Application in the Synthesis of Dihydropteroate Synthase (DHPS) Inhibitors

While many pteridine-based drugs target dihydrofolate reductase (DHFR), there is growing interest in developing inhibitors of dihydropteroate synthase (DHPS), another crucial enzyme in the folate pathway.[10][11][12] TAPS-derived pteridines can serve as the core scaffold for such inhibitors.

The general approach involves coupling the activated pteridine intermediate (e.g., 2,4-diamino-6-bromomethylpteridine) with a p-aminobenzoic acid (pABA) analog.

G Pteridine_Br 2,4-Diamino-6-bromomethylpteridine DHPS_Inhibitor Pteridine-based DHPS Inhibitor Pteridine_Br->DHPS_Inhibitor Nucleophilic Substitution pABA_analog p-Aminobenzoic Acid (pABA) Analog pABA_analog->DHPS_Inhibitor

Caption: Synthesis of a pteridine-based DHPS inhibitor.

Part 3: Mechanism of Action - Targeting the Folate Biosynthesis Pathway

The antibacterial efficacy of pteridine derivatives synthesized from TAPS predominantly stems from their ability to inhibit key enzymes in the microbial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell growth.

Dihydrofolate Reductase (DHFR) Inhibition:

Many pteridine-based drugs are potent inhibitors of dihydrofolate reductase (DHFR).[13][14] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in one-carbon transfer reactions. By binding to the active site of bacterial DHFR with high affinity, these inhibitors block the production of THF, leading to a depletion of essential metabolites and ultimately, bacterial cell death.[15] The selectivity of these drugs for bacterial DHFR over human DHFR is a key factor in their therapeutic utility.[15]

Dihydropteroate Synthase (DHPS) Inhibition:

Another important target in the folate pathway is dihydropteroate synthase (DHPS).[3][10] This enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. Pteridine-based inhibitors can be designed to mimic the natural pterin substrate, thereby competitively inhibiting DHPS and blocking the synthesis of dihydropteroate, a precursor to dihydrofolate.[11][12]

G cluster_0 Folate Biosynthesis Pathway cluster_1 Inhibitors Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate pABA p-Aminobenzoic Acid (pABA) pABA->DHPS DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Product Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis THF->Nucleotide_Synthesis Cofactor DHPS_Inhibitor Pteridine-based DHPS Inhibitor DHPS_Inhibitor->DHPS Inhibits DHFR_Inhibitor Pteridine-based DHFR Inhibitor DHFR_Inhibitor->DHFR Inhibits

Caption: Mechanism of action of pteridine-based anti-infectives targeting the folate biosynthesis pathway.

Conclusion and Future Perspectives

This compound remains a cornerstone in the synthesis of anti-infective and antibacterial agents. Its ability to serve as a scaffold for the construction of pteridine-based molecules provides a robust platform for the development of novel therapeutics that target the microbial folate pathway. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to explore the full potential of this versatile chemical intermediate. Future research in this area will likely focus on the design and synthesis of novel pteridine derivatives with enhanced potency, improved selectivity, and the ability to overcome emerging drug resistance mechanisms.

References

Application Notes and Protocols for 2,4,5,6-Tetraaminopyrimidine Sulfate in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to the utilization of 2,4,5,6-Tetraaminopyrimidine sulfate in the formulation of agrochemicals. This document outlines the compound's role as a versatile building block and potential active ingredient, offering insights into its application as a plant growth regulator and herbicide. The protocols provided herein are designed to serve as a foundational framework for the development and evaluation of novel agrochemical formulations.

Introduction: The Role of Pyrimidine Derivatives in Agriculture

Pyrimidine derivatives are a significant class of heterocyclic compounds that have found extensive application in the agrochemical industry.[1][2] Their diverse biological activities have led to their development as insecticides, fungicides, and herbicides.[1] this compound, a highly functionalized pyrimidine, serves as a key intermediate in the synthesis of various biologically active molecules and has been noted for its potential use in agrochemical formulations as a growth regulator or herbicide.[3][4] This guide will explore the practical aspects of incorporating this compound into agrochemical research and development workflows.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective formulation and application.

PropertyValueSource
CAS Number 5392-28-9
Molecular Formula C₄H₈N₆ · H₂SO₄
Molecular Weight 238.22 g/mol [5]
Appearance Light yellow to brown powder/crystal[4]
Melting Point >300 °C (decomposes)
Solubility Soluble in water and dimethyl sulfoxide (DMSO).[6] Slightly soluble in ethanol.[7][6][7]
Stability Stable under normal temperatures and pressures.[5][5]
Purity ≥ 97-98%[4]

Potential Mechanisms of Action in Plants

While specific studies on the mechanism of action of this compound as a plant growth regulator or herbicide are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives offers valuable insights.

As a Plant Growth Regulator

Many pyrimidine derivatives exhibit auxin- and cytokinin-like activities, influencing key developmental processes in plants. These activities can manifest as:

  • Stimulation of cell division and elongation: Leading to enhanced root and shoot growth.

  • Modulation of apical dominance: Affecting branching and overall plant architecture.

  • Delay of senescence: Prolonging the photosynthetically active period of leaves.

The tetra-amino substitution on the pyrimidine ring of this compound presents multiple sites for interaction with plant cellular components, potentially mimicking the action of natural phytohormones.

As a Herbicide

Certain pyrimidine derivatives function as herbicides by inhibiting key enzymes in essential metabolic pathways of susceptible plant species. A common target is acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), which is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[8] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing growth cessation and plant death.[8]

Diagram of Potential Herbicidal Mechanism of Action

Herbicidal_Mechanism_of_Action 2,4,5,6-Tetraaminopyrimidine_sulfate 2,4,5,6-Tetraaminopyrimidine_sulfate AHAS_Inhibition Inhibition of Acetohydroxyacid Synthase (AHAS) 2,4,5,6-Tetraaminopyrimidine_sulfate->AHAS_Inhibition Binds to enzyme Amino_Acid_Deficiency Deficiency of Branched-Chain Amino Acids (Val, Leu, Ile) AHAS_Inhibition->Amino_Acid_Deficiency Growth_Cessation Cessation of Cell Division and Growth Amino_Acid_Deficiency->Growth_Cessation Plant_Death Plant_Death Growth_Cessation->Plant_Death

Caption: Potential herbicidal action via AHAS inhibition.

Formulation Protocols for Agrochemical Applications

The development of a stable and effective agrochemical formulation is a critical step in bringing a new active ingredient to market. The following are general protocols for preparing common formulation types. It is imperative to note that these are starting points, and optimization of the components and their ratios will be necessary for this compound.

Preparation of Stock Solutions

Due to its solubility in water and DMSO, stock solutions of this compound can be readily prepared for laboratory and greenhouse screening.[6]

Protocol 4.1.1: Aqueous Stock Solution Preparation

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution: Add the powder to a volumetric flask. Add approximately half the final volume of deionized water and mix thoroughly to dissolve. Gentle heating may be applied if necessary, but monitor for any degradation.

  • Volume Adjustment: Once fully dissolved, bring the solution to the final volume with deionized water and mix until homogeneous.

  • Storage: Store the stock solution in a cool, dark place. For long-term storage, refrigeration is recommended.[4]

Protocol 4.1.2: DMSO Stock Solution Preparation

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution: Add the powder to a volumetric flask and add a small amount of DMSO to create a paste. Gradually add more DMSO while mixing until the compound is fully dissolved.

  • Volume Adjustment: Bring the solution to the final volume with DMSO and mix thoroughly.

  • Storage: Store at room temperature or as recommended for the specific experimental conditions.

Wettable Powder (WP) Formulation

Wettable powders are dry formulations that are mixed with water to form a suspension for spraying.

Protocol 4.2.1: General Wettable Powder Formulation

  • Pre-milling: If necessary, gently pre-mill the this compound to a uniform particle size.

  • Blending: In a suitable blender, combine the following components in the specified order:

    • Carrier (e.g., kaolin clay, silica): 50-80%

    • This compound (active ingredient): 10-40%

    • Wetting agent (e.g., sodium lauryl sulfate): 1-5%

    • Dispersing agent (e.g., lignosulfonate): 1-5%

  • Milling: Mill the blended powder to a fine, uniform particle size (typically <40 µm). An air-jet mill or hammer mill can be used.

  • Packaging: Package the final wettable powder in moisture-proof containers.

Diagram of Wettable Powder Formulation Workflow

WP_Formulation_Workflow Start Start Premill_AI Pre-mill Active Ingredient Start->Premill_AI Blend_Components Blend AI, Carrier, Wetting & Dispersing Agents Premill_AI->Blend_Components Mill_Mixture Mill to Fine Powder Blend_Components->Mill_Mixture Package Package in Moisture-Proof Containers Mill_Mixture->Package End End Package->End

Caption: Workflow for wettable powder formulation.

Emulsifiable Concentrate (EC) Formulation

Emulsifiable concentrates are liquid formulations that form an emulsion when mixed with water. This formulation type is more suitable if this compound is soluble in a water-immiscible organic solvent. Given its primary solubility in polar solvents, developing a stable EC may be challenging and require significant formulation expertise.

Protocol 4.3.1: General Emulsifiable Concentrate Formulation

  • Solubility Screening: Determine the solubility of this compound in a range of water-immiscible organic solvents suitable for agrochemical use.

  • Dissolution: Dissolve the desired amount of this compound in the selected solvent system. This may require a co-solvent.

  • Addition of Emulsifiers: Add a blend of non-ionic and anionic emulsifiers to the solution and mix until a clear, homogeneous concentrate is formed. The emulsifier blend should be optimized to ensure spontaneous and stable emulsion formation upon dilution with water.

  • Packaging: Package the final emulsifiable concentrate in appropriate solvent-resistant containers.

Efficacy Evaluation Protocols

Once formulated, the efficacy of the this compound-based agrochemical must be rigorously tested.

Plant Growth Regulation Efficacy

Protocol 5.1.1: Seedling Growth Assay

  • Plant Material: Select a model plant species (e.g., Arabidopsis thaliana, wheat, or soybean).

  • Treatment Application: Prepare a series of dilutions of the formulated this compound in water. Apply the treatments to seeds by soaking or to seedlings as a foliar spray or soil drench. Include a negative control (water or formulation blank) and a positive control (a known plant growth regulator).

  • Growth Conditions: Grow the plants under controlled environmental conditions (e.g., growth chamber with controlled light, temperature, and humidity).

  • Data Collection: After a defined period, measure key growth parameters such as root length, shoot height, fresh and dry biomass, and leaf area.

  • Data Analysis: Analyze the data to determine the dose-response relationship and identify the optimal concentration for growth promotion.

Herbicidal Efficacy

Protocol 5.2.1: Whole Plant Herbicide Screening

  • Plant Material: Select a panel of representative weed species (e.g., broadleaf weeds like Amaranthus retroflexus and grassy weeds like Digitaria sanguinalis).

  • Treatment Application: Apply a range of concentrations of the formulated this compound as a post-emergence foliar spray. Include a negative control and a commercial herbicide as a positive control.

  • Growth Conditions: Maintain the treated plants in a greenhouse or growth chamber under optimal growing conditions.

  • Efficacy Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill). Also, measure the fresh and dry weight of the surviving plant material.

  • Data Analysis: Calculate the EC₅₀ (effective concentration to achieve 50% control) for each weed species to quantify the herbicidal potency.

Analytical Methods for Quality Control

Ensuring the quality and consistency of the formulated product is essential. High-performance liquid chromatography (HPLC) is a suitable method for the quantitative analysis of this compound in formulations.

Protocol 6.1.1: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient profile will need to be optimized.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Standard Preparation: Prepare a series of calibration standards of known concentrations of a certified reference standard of this compound.

  • Sample Preparation: Accurately weigh a sample of the formulation, dissolve it in a suitable solvent (e.g., water or a water/organic mixture), and dilute it to a concentration that falls within the range of the calibration standards. Filter the sample through a 0.45 µm filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound holds promise as a versatile compound in the development of novel agrochemicals. Its utility as a synthetic intermediate is well-established, and its potential as a direct active ingredient in plant growth regulators and herbicides warrants further investigation. The protocols and information provided in this guide offer a solid foundation for researchers to explore the formulation and application of this intriguing pyrimidine derivative. It is crucial to emphasize that the provided protocols are general in nature and will require rigorous optimization and validation for any specific application.

References

Application Notes and Protocols for Investigating Enzyme Inhibition by 2,4,5,6-Tetraaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Versatile Pyrimidine Derivative

2,4,5,6-Tetraaminopyrimidine sulfate (TAPS) is a highly functionalized pyrimidine derivative recognized for its role as a critical intermediate in the synthesis of various pharmaceuticals, notably in the development of anticancer and anti-infective agents.[1][2] Its structural resemblance to endogenous pteridines and its role as a precursor to potent enzyme inhibitors like methotrexate, a widely used anticancer drug, suggest its potential as a direct modulator of enzyme activity.[3] These structural alerts strongly indicate that TAPS may act as an inhibitor of enzymes within the folate and pteridine metabolic pathways.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory properties of this compound. We will focus on two key enzymes that are plausible targets for TAPS: Dihydrofolate Reductase (DHFR) and Pteridine Redractase 1 (PTR1).

Dihydrofolate Reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids.[4] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a well-established target for cancer chemotherapy.[3][5]

Pteridine Reductase 1 (PTR1) is an enzyme found in certain protozoan parasites, such as Leishmania and Trypanosoma.[6][7] PTR1 provides a metabolic bypass for DHFR, reducing pterins and making these parasites resistant to classical DHFR inhibitors.[8] Therefore, dual inhibition of DHFR and PTR1 is a promising strategy for the development of novel anti-parasitic drugs.[8]

These application notes will provide detailed, step-by-step protocols for biochemical assays designed to determine the inhibitory activity of TAPS against DHFR and PTR1. We will also delve into the principles of data analysis for calculating key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Scientific Rationale and Experimental Design

The core of our investigation lies in a spectrophotometric assay that monitors the activity of DHFR and PTR1. Both enzymes utilize the cofactor NADPH to reduce their respective substrates. The oxidation of NADPH to NADP+ is accompanied by a decrease in absorbance at 340 nm.[1][2][4] By measuring the rate of this absorbance decrease in the presence and absence of TAPS, we can quantify the extent of enzyme inhibition.

Experimental Workflow Overview

The overall experimental workflow is designed to be systematic and self-validating. It begins with the preparation of reagents and the inhibitor, followed by the enzyme inhibition assay, and concludes with data analysis and interpretation.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assay cluster_analysis Phase 3: Data Analysis Reagent_Prep Reagent and Buffer Preparation Inhibitor_Prep TAPS Stock Solution and Serial Dilutions Reagent_Prep->Inhibitor_Prep Assay_Setup Assay Plate Setup (Controls and Test Wells) Inhibitor_Prep->Assay_Setup Reaction_Init Initiate Reaction with Substrate or Enzyme Assay_Setup->Reaction_Init Kinetic_Read Kinetic Measurement of Absorbance at 340 nm Reaction_Init->Kinetic_Read Rate_Calc Calculate Reaction Rates Kinetic_Read->Rate_Calc IC50_Det Determine IC50 Value Rate_Calc->IC50_Det Ki_Calc Calculate Ki Value (Cheng-Prusoff Equation) IC50_Det->Ki_Calc

Figure 1: A generalized workflow for the investigation of enzyme inhibition by TAPS.

Part 1: Investigating DHFR Inhibition by this compound

Principle of the DHFR Assay

The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of this reaction is proportional to the DHFR activity. The presence of an inhibitor, such as TAPS, will decrease the reaction rate.

dhfr_reaction DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) NADP NADP+ DHFR->THF DHFR->NADP TAPS TAPS (Inhibitor) TAPS->DHFR Inhibition

Figure 2: The DHFR-catalyzed reaction and the point of inhibition.

Materials and Reagents
  • This compound (TAPS)

  • Recombinant Human Dihydrofolate Reductase (DHFR)

  • Dihydrofolic acid (DHF)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)[9]

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Protocol: DHFR Inhibition Assay
  • Preparation of Reagents:

    • DHFR Assay Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.5 at 25°C.[9]

    • NADPH Stock Solution (10 mM): Dissolve NADPH in DHFR Assay Buffer. Prepare fresh daily and keep on ice.[4]

    • DHF Stock Solution (2.3 mM): Dissolve DHF in DHFR Assay Buffer. This solution can be unstable, so prepare it fresh immediately before use.[9]

    • TAPS Stock Solution (e.g., 10 mM): Dissolve TAPS in DMSO. The final concentration of DMSO in the assay should be kept below 1% to avoid solvent effects on enzyme activity.

  • Assay Procedure (96-well plate format):

    • Assay Plate Setup:

      • Blank wells: Add DHFR Assay Buffer and all reaction components except the enzyme.

      • Control wells (No inhibitor): Add DHFR Assay Buffer, NADPH, DHF, and DHFR enzyme.

      • Test wells (with TAPS): Add DHFR Assay Buffer, NADPH, DHF, DHFR enzyme, and varying concentrations of TAPS.

    • Reaction Mixture Preparation (per well, for a final volume of 200 µL):

      • Add 160 µL of DHFR Assay Buffer.

      • Add 20 µL of 10 mM NADPH stock solution (final concentration: 1 mM).

      • Add 2 µL of TAPS solution at various concentrations (or DMSO for control wells).

      • Add 10 µL of DHFR enzyme solution (the amount of enzyme should be optimized to yield a linear reaction rate for at least 10 minutes).

      • Pre-incubate the plate at 25°C for 5 minutes.

    • Reaction Initiation:

      • Initiate the reaction by adding 8 µL of 2.3 mM DHF stock solution (final concentration: approx. 92 µM).

    • Kinetic Measurement:

      • Immediately start measuring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a microplate reader.[1][2]

Data Analysis: Determining IC50 and Ki
  • Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the TAPS concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of TAPS that causes 50% inhibition of DHFR activity.

  • Calculate Ki: The inhibition constant (Ki) is a more absolute measure of inhibitor potency. For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:[10][11]

    • Ki = IC50 / (1 + [S] / Km)

    • Where:

      • [S] is the substrate (DHF) concentration.

      • Km is the Michaelis-Menten constant of DHFR for DHF. The Km value should be determined experimentally under the same assay conditions or obtained from the literature for the specific enzyme used.

ParameterHypothetical ValueDescription
IC50 15 µMConcentration of TAPS for 50% DHFR inhibition.
Km (DHF) 5 µMMichaelis-Menten constant for DHF.
[S] (DHF) 92 µMConcentration of DHF used in the assay.
Ki 0.77 µMCalculated inhibition constant for TAPS.

Table 1: Hypothetical data for DHFR inhibition by TAPS.

Part 2: Investigating PTR1 Inhibition by this compound

Principle of the PTR1 Assay

Similar to the DHFR assay, the activity of PTR1 is measured by monitoring the NADPH-dependent reduction of a pterin substrate. Dihydrobiopterin (H₂B) is a common substrate for PTR1.[12][13] The assay follows the decrease in absorbance at 340 nm due to NADPH oxidation.

ptr1_reaction H2B Dihydrobiopterin (H₂B) PTR1 PTR1 H2B->PTR1 NADPH NADPH NADPH->PTR1 H4B Tetrahydrobiopterin (H₄B) NADP NADP+ PTR1->H4B PTR1->NADP TAPS TAPS (Inhibitor) TAPS->PTR1 Inhibition

Figure 3: The PTR1-catalyzed reaction and the point of inhibition.

Materials and Reagents
  • This compound (TAPS)

  • Recombinant Leishmania major Pteridine Reductase 1 (LmPTR1)

  • Dihydrobiopterin (H₂B)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • PTR1 Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 6.0)[8]

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Protocol: PTR1 Inhibition Assay
  • Preparation of Reagents:

    • PTR1 Assay Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.0 at 30°C.[8]

    • NADPH Stock Solution (10 mM): Dissolve NADPH in PTR1 Assay Buffer. Prepare fresh daily and keep on ice.

    • H₂B Stock Solution (e.g., 1 mM): Dissolve dihydrobiopterin in PTR1 Assay Buffer. Prepare fresh and protect from light.

    • TAPS Stock Solution (e.g., 10 mM): Dissolve TAPS in DMSO.

  • Assay Procedure (96-well plate format):

    • Assay Plate Setup: Similar to the DHFR assay, include blank, control, and test wells.

    • Reaction Mixture Preparation (per well, for a final volume of 200 µL):

      • Add 168 µL of PTR1 Assay Buffer.

      • Add 20 µL of 10 mM NADPH stock solution (final concentration: 1 mM).

      • Add 2 µL of TAPS solution at various concentrations (or DMSO for control wells).

      • Add 10 µL of LmPTR1 enzyme solution (optimize concentration for a linear rate).

      • Pre-incubate the plate at 30°C for 5 minutes.

    • Reaction Initiation:

      • Initiate the reaction by adding 10 µL of 1 mM H₂B stock solution (final concentration: 50 µM).

    • Kinetic Measurement:

      • Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

Data Analysis: Determining IC50 and Ki

The data analysis for PTR1 inhibition follows the same principles as for DHFR inhibition.

ParameterHypothetical ValueDescription
IC50 25 µMConcentration of TAPS for 50% PTR1 inhibition.
Km (H₂B) 10 µMMichaelis-Menten constant for H₂B.
[S] (H₂B) 50 µMConcentration of H₂B used in the assay.
Ki 4.17 µMCalculated inhibition constant for TAPS.

Table 2: Hypothetical data for PTR1 inhibition by TAPS.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following controls are essential:

  • No-enzyme control: To account for any non-enzymatic degradation of NADPH.

  • No-substrate control: To ensure the observed activity is substrate-dependent.

  • No-inhibitor control: To establish the baseline uninhibited enzyme activity.

  • Inhibitor-only control: To check for any absorbance of TAPS at 340 nm.

  • DMSO control: To account for any effect of the solvent on enzyme activity.

Conclusion and Future Directions

These protocols provide a robust starting point for characterizing the inhibitory potential of this compound against DHFR and PTR1. A thorough investigation, including the determination of the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic studies with varying substrate concentrations, will provide a deeper understanding of the mechanism of action of TAPS. The insights gained from these biochemical assays can guide further research into the development of novel therapeutics targeting these critical enzymes.

References

The Investigation of 2,4,5,6-Tetraaminopyrimidine Sulfate as a Putative Redox Indicator: A Pre-Clinical Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the potential application of 2,4,5,6-Tetraaminopyrimidine sulfate as a redox indicator in volumetric titrations. Extensive literature review reveals that while this compound is a versatile intermediate in pharmaceutical and chemical synthesis, its utility as a redox indicator is not established. This application note, therefore, deviates from a standard protocol to instead provide a comprehensive overview of the principles of redox indicators, a summary of the known properties of this compound, and a proposed experimental workflow to systematically evaluate its potential as a novel redox indicator. This approach is designed to guide researchers in pioneering new applications for this readily available chemical.

Introduction: The Principle of Redox Indicators

Redox titrations are a cornerstone of quantitative chemical analysis, enabling the determination of the concentration of an analyte by reacting it with a titrant of known concentration in an oxidation-reduction reaction. The equivalence point, where the moles of titrant are stoichiometrically equivalent to the moles of analyte, is typically visualized by a color change. This change is brought about by a redox indicator, a substance that exhibits different colors in its oxidized and reduced forms.

The ideal redox indicator should possess the following characteristics:

  • A distinct and intense color change: The transition between the oxidized and reduced forms should be sharp and easily perceptible.

  • A specific and well-defined transition potential: The color change should occur within a narrow and predictable potential range.

  • Reversible redox behavior: The indicator should be able to be reversibly oxidized and reduced without degradation.

  • Stability: The indicator should be stable in the titration medium under the experimental conditions.

The transition potential of a redox indicator is governed by the Nernst equation and should ideally lie on the steep portion of the titration curve, bracketing the equivalence point potential.

This compound: A Profile

This compound is a pyrimidine derivative with four amino groups. It is primarily recognized for its role as a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and hair dyes.[1][2]

Chemical and Physical Properties:

PropertyValueSource
CAS Number 5392-28-9
Molecular Formula C₄H₈N₆ · H₂SO₄
Molecular Weight 238.23 g/mol
Appearance Light yellow to brown crystalline powder[3]
Melting Point >300 °C (decomposes)
Solubility Soluble in water[4]

While its synthesis is well-documented, involving the reduction of 5-nitroso-2,4,6-triaminopyrimidine, there is a conspicuous absence of data regarding its redox potential and spectroelectrochemical properties in the scientific literature.[5][6][7]

Exploring the Redox Potential of Aminopyrimidines: A Literature Perspective

Although direct electrochemical data for this compound is scarce, studies on related aminopyrimidines provide some insights. For instance, research on 2,4,6-triaminopyrimidine has demonstrated its electrocatalytic oxidation at a modified glassy carbon electrode.[8] This suggests that the amino groups on the pyrimidine ring are electroactive. The oxidation of other aminopurines and pyrimidines has also been a subject of electrochemical investigation.[9][10] These studies indicate that the pyrimidine nucleus can participate in electron transfer reactions, a prerequisite for a redox indicator.

The antioxidant activity of some pyrimidine derivatives further hints at their potential to undergo oxidation.[11] However, a direct correlation between antioxidant activity and suitability as a redox indicator cannot be drawn without specific electrochemical data.

A Proposed Experimental Workflow for Evaluation as a Redox Indicator

To ascertain the viability of this compound as a redox indicator, a systematic experimental investigation is required. The following workflow outlines the necessary steps to characterize its electrochemical and indicator properties.

Figure 1: A proposed experimental workflow for the evaluation of this compound (TAPS) as a redox indicator.

Detailed Protocol for Phase 1: Electrochemical Characterization

Objective: To determine the fundamental electrochemical properties of this compound.

4.1.1. Cyclic Voltammetry (CV)

  • Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., H₂SO₄, HClO₄) in deionized water.

  • Preparation of the Analyte Solution: Dissolve a known concentration (e.g., 1 mM) of this compound in the electrolyte solution.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • CV Measurement:

    • Record a blank CV of the electrolyte solution.

    • Record the CV of the analyte solution over a wide potential range (e.g., -1.0 V to +1.5 V vs. Ag/AgCl).

    • Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to assess the reversibility of the redox process.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials.

    • Determine the peak separation (ΔEp) to assess the reversibility. A ΔEp of ~59/n mV (where n is the number of electrons) is indicative of a reversible process.

    • Plot the peak current versus the square root of the scan rate to confirm a diffusion-controlled process.

4.1.2. Spectroelectrochemistry

  • Instrumentation: Utilize an optically transparent thin-layer electrode (OTTLE) cell in conjunction with a UV-Vis spectrophotometer and a potentiostat.

  • Measurement:

    • Record the UV-Vis spectrum of the fully reduced form of the indicator in the OTTLE cell.

    • Apply a series of potentials around the observed redox peaks from the CV experiment.

    • Record the UV-Vis spectrum at each potential step after equilibrium is reached.

  • Data Analysis:

    • Observe the changes in the absorption spectra as a function of the applied potential.

    • Identify the characteristic spectra of the oxidized and reduced forms of the compound. This will reveal the color change associated with the redox transition.

Hypothetical Data and Interpretation

For a compound to be a viable redox indicator, the electrochemical and spectroelectrochemical data would need to demonstrate specific characteristics. The following table presents hypothetical data that would support the potential of this compound as a redox indicator.

ParameterHypothetical ValueInterpretation
Formal Potential (E°') +0.85 V vs. SHESuitable for titrations with strong oxidizing agents like Ce(IV).
Number of Electrons (n) 2A two-electron transfer process.
Color (Reduced Form) Colorless
Color (Oxidized Form) Deep PurpleA distinct and easily visible color change.
Reversibility ReversibleThe indicator can be used in both oxidative and reductive titrations.

Conclusion and Future Directions

The exploration of this compound as a redox indicator presents an exciting opportunity for expanding the toolkit of analytical chemists. While current literature does not support this application, the electroactive nature of the aminopyrimidine scaffold suggests that further investigation is warranted. The experimental workflow proposed in this application note provides a clear and systematic path for researchers to evaluate its potential. Should the compound exhibit the desired electrochemical and colorimetric properties, it could emerge as a novel and valuable redox indicator for various titrimetric applications.

References

Application Notes and Protocols for Detecting DNA Hybridization Using 2,4,5,6-Tetraaminopyrimidine Sulfate-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,4,5,6-Tetraaminopyrimidine sulfate (TAPS) as a novel component in DNA hybridization probes. This document outlines the rationale behind using TAPS, detailed protocols for probe synthesis and application in both fluorescence and electrochemical detection methods, and the necessary steps for data interpretation and validation.

Introduction: The Potential of 2,4,5,6-Tetraaminopyrimidine in DNA Hybridization

2,4,5,6-Tetraaminopyrimidine (TAP) is a purine analog with a rich landscape of chemical functionality. The sulfate salt (TAPS) is a stable and water-soluble form of this compound[1][2][3]. The core pyrimidine structure is amenable to chemical modification, allowing for its incorporation into synthetic oligonucleotides. The multiple amino groups on the pyrimidine ring suggest unique electronic properties that can be harnessed for detecting DNA hybridization. Specifically, these properties open the door to two primary modes of detection: fluorescence modulation and direct electrochemical sensing.

The inherent, albeit weak, fluorescence of aminopyrimidines can be influenced by their local environment[4]. Upon hybridization of a TAP-containing probe to its complementary DNA strand, the stacking interactions with neighboring bases can lead to a predictable change in fluorescence, such as quenching or enhancement[5]. This phenomenon forms the basis for a fluorescence-based detection protocol.

Furthermore, the electron-rich nature of TAP suggests that it can be electrochemically active[6][7]. By incorporating TAP into a DNA probe immobilized on an electrode surface, the hybridization event can be transduced into a measurable electrical signal, offering a sensitive and label-free detection method[1][8].

These application notes will detail the protocols to leverage these properties of TAPS for robust and sensitive DNA hybridization detection.

Part 1: Synthesis of TAPS-Modified Oligonucleotide Probes

Proposed Synthesis of a TAPS-Phosphoramidite Monomer

The synthesis would involve the protection of the amino groups of TAPS, followed by the addition of a dimethoxytrityl (DMT) group to one of the exocyclic amines, and finally, phosphitylation to yield the phosphoramidite.

Diagram of Proposed TAPS-Phosphoramidite Synthesis

TAPS_Phosphoramidite_Synthesis TAPS 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS) Protected_TAPS Amino-Protected TAP Derivative TAPS->Protected_TAPS Protection of Amino Groups DMT_TAPS DMT-Protected TAP Derivative Protected_TAPS->DMT_TAPS DMT Protection Phosphoramidite TAPS-Phosphoramidite DMT_TAPS->Phosphoramidite Phosphitylation Fluorescence_Detection_Workflow Probe TAPS-Probe (Single-Stranded) Hybridization Hybridization Probe->Hybridization Target Target DNA Target->Hybridization Duplex TAPS-Probe:Target Duplex Hybridization->Duplex Fluorescence_Measurement Fluorescence Measurement Duplex->Fluorescence_Measurement Signal_Change Change in Fluorescence Fluorescence_Measurement->Signal_Change Electrochemical_Detection_Workflow Electrode Gold Electrode Immobilization Probe Immobilization Electrode->Immobilization Thiol_Probe Thiol-Modified TAPS-Probe Thiol_Probe->Immobilization Immobilized_Probe Immobilized TAPS-Probe Immobilization->Immobilized_Probe Hybridization Hybridization with Target DNA Immobilized_Probe->Hybridization Duplex Immobilized Duplex Hybridization->Duplex Voltammetry Voltammetric Measurement Duplex->Voltammetry Signal_Change Change in Electrochemical Signal Voltammetry->Signal_Change

References

Understanding the Mechanism of Electrochemical Oxidation of 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5,6-Tetraaminopyrimidine sulfate (TAPS) is a pivotal intermediate in the synthesis of numerous pharmaceuticals, including anticancer and anti-infective drugs.[1][2] Its rich electronic structure, conferred by four exocyclic amino groups on a pyrimidine core, suggests a complex and interesting electrochemical behavior. Understanding the oxidative pathways of TAPS is critical for developing novel electrochemical analytical methods for quality control, studying its metabolic fate, and exploring its role in redox-sensitive biological systems. This guide provides a comprehensive overview of the theoretical underpinnings of TAPS electro-oxidation, a proposed mechanistic pathway based on related aminopyrimidine compounds, and detailed, field-proven protocols for its investigation using modern voltammetric techniques.

Introduction: The Significance of TAPS Electrochemistry

2,4,5,6-Tetraaminopyrimidine is a highly functionalized molecule whose sulfate salt (TAPS) offers enhanced stability and water solubility, making it a preferred reagent in research and development.[1][2] While its role as a synthetic building block is well-established, its electrochemical properties are less explored. The electrochemical oxidation of molecules is fundamentally important as it can mimic metabolic oxidation processes catalyzed by enzymes like cytochrome P450.[3] Therefore, studying the voltammetric behavior of TAPS provides a valuable electrochemical model for predicting its biological redox transformations.

Furthermore, the development of robust analytical methods is paramount in drug development for ensuring purity and quantifying intermediates.[4] Voltammetric techniques offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic methods for the analysis of electroactive compounds like TAPS.[4][5] This application note serves as a foundational guide for researchers aiming to elucidate the oxidative mechanism of TAPS and leverage this understanding for analytical applications.

Theoretical Framework: The Electrochemistry of Aminopyrimidines

The electrochemical behavior of pyrimidine and its derivatives has been the subject of extensive study, with most research focusing on reductive pathways.[6][7][8][9] However, the introduction of electron-donating amino groups makes the pyrimidine ring more susceptible to oxidation. The oxidation of aromatic amines generally proceeds via the formation of a radical cation through the initial loss of one electron from the nitrogen atom's lone pair.[3]

For a molecule like TAPS with four amino groups, the process is likely a multi-step reaction. The specific oxidation potential and pathway will be influenced by several factors:

  • pH of the Medium: The protonation state of the amino groups and the pyrimidine ring nitrogens is pH-dependent. Protonation makes oxidation more difficult (requires a higher potential). Conversely, the deprotonation of intermediates can be a key step in the overall reaction mechanism.[10]

  • Electrode Material: The choice of electrode (e.g., glassy carbon, platinum, gold) can influence the reaction kinetics and mechanism through surface interactions. Modified electrodes, such as those incorporating carbon nanotubes, can enhance sensitivity and catalytic activity.[5]

  • Supporting Electrolyte: The electrolyte influences the conductivity of the solution and can affect the reaction pathway, especially if its ions participate in the reaction.[11]

Based on studies of related compounds like 2,4,6-triaminopyrimidine, the oxidation is expected to be an irreversible process, as the initially formed species are highly reactive and undergo rapid follow-up chemical reactions.[5]

Proposed Electrochemical Oxidation Mechanism of TAPS

While a definitive, published mechanism for TAPS is not available, we can propose a logical pathway based on the established principles of aromatic amine and aminopyrimidine electrochemistry. The oxidation is hypothesized to initiate at one of the amino groups, likely the one at the C5 position due to the electronic environment, followed by a series of electron and proton transfer steps.

Proposed Pathway:

  • Initial One-Electron Oxidation: The process begins with the transfer of a single electron from one of the amino groups to the electrode surface, forming a radical cation intermediate. This is often the rate-determining step.

  • Proton Loss: The highly unstable radical cation rapidly loses a proton to form a neutral radical.

  • Second Electron Transfer & Iminium Ion Formation: The neutral radical can undergo a second one-electron oxidation to form a highly electrophilic iminium cation.

  • Follow-up Reactions: This cation is susceptible to nucleophilic attack by water (hydrolysis) or other species in the solution, leading to the formation of hydroxylated or other modified pyrimidine derivatives. Alternatively, radical intermediates could dimerize or polymerize, leading to the formation of films on the electrode surface, a phenomenon observed in many electrochemical oxidations of aromatic amines.[12]

This proposed multi-step process is visualized in the diagram below.

G Proposed Electrochemical Oxidation Pathway of TAPS cluster_main A TAPS (2,4,5,6-Tetraaminopyrimidine) B Radical Cation (Unstable Intermediate) A->B -1e⁻ (Initial Oxidation) C Neutral Radical B->C -H⁺ (Deprotonation) D Iminium Cation C->D -1e⁻ (Second Oxidation) F Dimerized/Polymerized Products C->F Dimerization E Hydrolyzed Products (e.g., Hydroxylated Pyrimidines) D->E +H₂O (Hydrolysis)

Caption: A proposed multi-step electrochemical oxidation pathway for TAPS.

Experimental Protocols for Mechanistic Investigation

To investigate and validate the proposed mechanism, a combination of electrochemical techniques should be employed. The following protocols provide a robust framework for this investigation.

Experimental Workflow Overview

The overall process involves careful preparation of solutions, execution of electrochemical experiments, and thorough analysis of the resulting data.

Caption: Overall experimental workflow for investigating TAPS electro-oxidation.

Protocol 1: Mechanistic Study using Cyclic Voltammetry (CV)

Objective: To determine the key parameters of the TAPS oxidation process, such as peak potentials, number of electrons transferred, and reaction kinetics.[13]

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell

  • Working Electrode: Glassy Carbon Electrode (GCE), polished to a mirror finish with alumina slurry.

  • Reference Electrode: Ag/AgCl (3 M KCl).

  • Counter Electrode: Platinum wire.

  • This compound (TAPS)

  • Supporting Electrolyte: e.g., 0.1 M H₂SO₄, Phosphate Buffer Saline (PBS) at various pH values (4.0, 7.0, 9.0).

  • High-purity water and nitrogen gas.

Procedure:

  • Preparation:

    • Prepare a 10 mM stock solution of TAPS in high-purity water.

    • Prepare the desired supporting electrolyte solution.

    • Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate for 2 minutes to remove any adhered particles.

  • Cell Assembly:

    • Add 10 mL of the supporting electrolyte to the electrochemical cell.

    • Deoxygenate the solution by bubbling with high-purity nitrogen for 10-15 minutes. Maintain a nitrogen blanket over the solution during the experiment.

    • Assemble the three electrodes in the cell.

  • Background Scan:

    • Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current and potential window. A typical range would be from -0.2 V to +1.2 V vs. Ag/AgCl.

  • TAPS Analysis:

    • Add a specific volume of the TAPS stock solution to the cell to achieve the desired final concentration (e.g., 0.1 mM).

    • Record the cyclic voltammogram at a scan rate of 100 mV/s. An oxidation peak should be observed.

  • Scan Rate Dependence Study:

    • Record a series of CVs at different scan rates (e.g., 20, 50, 100, 150, 200, 300 mV/s).

    • Causality: This step is crucial for diagnosing the reaction mechanism. Plot the peak current (Iₚ) vs. the square root of the scan rate (ν¹/²). A linear relationship indicates a diffusion-controlled process, while a linear plot of Iₚ vs. ν suggests an adsorption-controlled process.[13]

  • pH Dependence Study:

    • Repeat steps 2-4 using supporting electrolytes of different pH values.

    • Causality: Plot the peak potential (Eₚ) vs. pH. A linear relationship indicates that protons are involved in the electrode reaction. The slope of this line can provide information about the ratio of electrons to protons transferred in the rate-determining step.

Protocol 2: Quantitative Determination using Differential Pulse Voltammetry (DPV)

Objective: To develop a sensitive method for quantifying TAPS concentration, useful for quality control or pharmaceutical analysis.[14][15]

Materials: Same as for CV.

Procedure:

  • Optimization:

    • Using the CV data, identify the optimal supporting electrolyte and pH that gives the best-defined and most sensitive peak for TAPS.

    • Optimize DPV parameters (e.g., pulse amplitude, pulse width, scan increment) to maximize the signal-to-noise ratio.

  • Calibration Curve:

    • Prepare a series of standard solutions of TAPS with varying concentrations (e.g., 1 µM to 100 µM) in the optimized supporting electrolyte.

    • Record the DPV for each standard solution under the optimized parameters.

    • Plot the peak current (Iₚ) versus the TAPS concentration.

  • Sample Analysis:

    • Prepare the unknown sample in the same supporting electrolyte.

    • Record its DPV and measure the peak current.

    • Determine the concentration of TAPS in the sample by interpolating from the linear regression equation of the calibration curve.

Data Presentation and Interpretation

The data obtained from the voltammetric experiments should be systematically organized to facilitate interpretation.

Table 1: Hypothetical Voltammetric Data for TAPS Oxidation on GCE

ParameterSupporting ElectrolyteValueInterpretation / Diagnostic Criteria
Oxidation Peak Potential (Eₚₐ) 0.1 M H₂SO₄ (pH 1)~ +0.85 V vs. Ag/AgClPotential at which oxidation is maximal.
Cathodic Peak 0.1 M H₂SO₄ (pH 1)Not observedIndicates an irreversible electrochemical process.
Iₚ vs. ν¹/² Plot 0.1 M H₂SO₄ (pH 1)Linear (R² > 0.99)The reaction is controlled by the diffusion of TAPS to the electrode surface.
log(Iₚ) vs. log(ν) Plot Slope 0.1 M H₂SO₄ (pH 1)~ 0.5Confirms a diffusion-controlled process. A value near 1.0 would indicate adsorption.
dEₚ/dpH Slope PBS Buffers~ -59 mV/pHSuggests that the number of protons and electrons involved in the rate-determining step is equal (based on the Nernst equation).[10]
DPV Detection Limit PBS (pH 7.0)~ 5 x 10⁻⁸ MDemonstrates the potential for trace-level quantification.[5]

Conclusion

The electrochemical oxidation of this compound is a complex, irreversible, and diffusion-controlled process that is highly dependent on pH. The proposed mechanism, involving sequential electron-proton transfers to form reactive intermediates, provides a solid theoretical basis for further investigation. The protocols detailed in this application note offer a systematic and robust methodology for researchers to explore this mechanism in detail, validate the proposed pathway through product analysis, and develop sensitive analytical methods for TAPS. This foundational understanding is invaluable for professionals in drug development, enabling better quality control, and providing insights into the potential metabolic pathways of TAPS-derived pharmaceuticals.

References

Troubleshooting & Optimization

How to improve the yield and purity of 2,4,5,6-Tetraaminopyrimidine sulfate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical pharmaceutical intermediate.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of TAPS, particularly when following the common route involving the nitrosation of 2,4,6-triaminopyrimidine followed by reduction.

Question: My yield is significantly lower than expected (<70%). What are the most likely causes and how can I fix this?

Answer:

Low yield is a frequent issue that can often be traced back to suboptimal control over key reaction parameters in both the nitrosation and reduction steps.

1. Inefficient Nitrosation: The initial conversion of 2,4,6-triaminopyrimidine to its 5-nitroso intermediate (5-nitroso-2,4,6-triaminopyrimidine, or NTAP) is a critical foundation for high yield.

  • Causality: The primary pitfall in this step is the formation of complex, unreactive polymers instead of the desired NTAP. This occurs if the reaction temperature is not strictly controlled.[4]

  • Solution: Maintain a reaction temperature between 0-20°C, with an ideal range of 0-16°C, during the addition of your nitrosating agent (e.g., sodium nitrite in the presence of an acid like acetic acid or HCl).[4][5] This low temperature ensures the NTAP precipitates as a fine, stirrable slurry, which is crucial for its complete reaction in the subsequent reduction step.[4][5]

2. Incomplete Reduction of the Nitroso Intermediate: The choice and handling of the reducing agent are paramount for driving the reaction to completion.

  • Causality: Using an insufficient amount of reducing agent or employing a less efficient one can lead to incomplete conversion of NTAP to the tetraamine. Sodium dithionite, while common, can result in lower yields of 50-80%.[5] A more robust method involves using zinc dust with an acid.[6]

  • Solution: For superior yields (often 82.5-88.5%), a process using zinc dust is recommended.[6] Use approximately 2.0 to 2.5 molecular equivalents of zinc dust and 4.0 to 4.7 molecular equivalents of a suitable acid (like HCl) per equivalent of NTAP.[6][7] The reaction temperature should be carefully controlled between 20°C and 65°C.[6][7]

3. Product Loss During Isolation: The final product is precipitated as the sulfate salt. Suboptimal pH and temperature can lead to incomplete precipitation.

  • Causality: TAPS has variable solubility depending on the pH and temperature of the mother liquor.

  • Solution: After the reduction and filtration of insoluble materials (like zinc salts), add sulfuric acid to the filtrate to adjust the pH to a highly acidic range of 0.2 to 0.5.[6][7] Subsequently, cool the mixture to between 0°C and 10°C to maximize the precipitation of the TAPS product before recovery.[6][7]

G start Problem: Low Yield (<70%) check_nitro Check Nitrosation Step: Was temperature maintained between 0-20°C? start->check_nitro check_reduc Check Reduction Step: Which reducing agent was used? check_nitro->check_reduc Yes sol_nitro_no Solution: Re-run reaction, ensuring strict temperature control (0-16°C) to form a stirrable slurry. check_nitro->sol_nitro_no No sol_reduc_dith Consider Switching: Sodium dithionite yields can be lower. Switch to Zinc/Acid method for higher efficiency (82-88%). check_reduc->sol_reduc_dith Dithionite sol_reduc_zinc Check Stoichiometry: Ensure 2.0-2.5 eq. Zinc and 4.0-4.7 eq. Acid were used. check_reduc->sol_reduc_zinc Zinc/Acid check_iso Check Isolation Step: Was final pH 0.2-0.5 and temperature 0-10°C? sol_iso_no Solution: Adjust pH with H2SO4 to 0.2-0.5, then chill to 0-10°C to maximize product precipitation. check_iso->sol_iso_no No success Yield Improved check_iso->success Yes sol_nitro_no->success sol_reduc_dith->check_iso sol_reduc_dith->success sol_reduc_zinc->check_iso sol_reduc_zinc->success sol_iso_no->success

Caption: High-yield synthesis pathway for TAPS.

Step-by-Step Methodology:

  • Nitrosation of 2,4,6-Triaminopyrimidine:

    • In a suitable reactor, charge 1.0 mole of 2,4,6-triaminopyrimidine, water, and 1.5 moles of acetic acid.

    • Cool the mixture to between 0°C and 16°C. [5] * Slowly add a solution of 1.0 to 1.05 moles of sodium nitrite while vigorously stirring and maintaining the temperature strictly below 20°C. [4][5] * Self-Validation Check: A fine, colored, stirrable slurry of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) should form. If a thick, unmanageable mass forms, the temperature was likely too high.

  • Reduction of the Nitroso Intermediate:

    • To the NTAP slurry from the previous step, add water.

    • Concurrently add approximately 2.1 to 2.2 molecular equivalents of zinc dust and 4.1 to 4.2 molecular equivalents of hydrochloric acid. [6] * Control the rate of addition to maintain the reaction temperature between 50°C and 65°C. [6] * After the addition is complete, the final pH of the reaction mixture should be in the range of 5-6. [6] * Self-Validation Check: The color of the slurry should change significantly as the nitroso group is reduced.

  • Filtration and Preparation for Precipitation:

    • Adjust the pH of the reaction mixture to approximately 2.0 to 2.5 with additional acid to ensure the tetraaminopyrimidine is fully dissolved as its acid salt. [6][7] * Filter the warm solution to remove insoluble materials (e.g., excess zinc and zinc salts).

  • Precipitation of the Sulfate Salt:

    • Transfer the clear mother liquor to a clean vessel.

    • While maintaining the temperature between 40°C and 45°C, slowly add sulfuric acid (e.g., 15-20% by weight) to adjust the final pH to between 0.2 and 0.5. [6] * Self-Validation Check: The TAPS product should begin to precipitate as a light-colored solid.

  • Recovery and Drying:

    • Cool the suspension to between 0°C and 10°C and hold for at least one hour to ensure complete crystallization. [6][7] * Recover the precipitated this compound by filtration.

    • Wash the filter cake with cold water.

    • Dry the product under vacuum to a constant weight. The final product should be a light yellow to brown crystalline powder. [8]

References

Effective methods for the purification of 2,4,5,6-Tetraaminopyrimidine sulfate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2,4,5,6-Tetraaminopyrimidine Sulfate

Welcome to the technical support resource for this compound (TAPS). This guide is designed for researchers, chemists, and drug development professionals who utilize TAPS as a critical intermediate. Here, we address common challenges encountered during its purification, providing field-proven insights and methodologies to ensure you achieve the desired purity and yield for your applications.

Frequently Asked Questions (FAQs)

This section covers high-level inquiries regarding the handling and properties of TAPS.

Q1: What are the general properties of this compound?

A1: this compound is a heterocyclic aromatic amine salt that serves as a key building block in the synthesis of various pharmaceuticals, most notably methotrexate, an antineoplastic agent.[1][2] Its key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5392-28-9[1][3][4]
Molecular Formula C₄H₈N₆ · H₂SO₄[1][4]
Molecular Weight 238.22 g/mol [1][3]
Appearance Light yellow to brown crystalline powder[1][5]
Melting Point >300 °C (decomposes)[1][3][4]
Solubility Soluble in water and Dimethyl Sulfoxide (DMSO).[1][6]
Purity (Typical) ≥97%[4][7]

Q2: What are the recommended storage conditions for TAPS?

A2: TAPS should be stored in a tightly sealed container in a cool, dry place, ideally between 2 - 8 °C.[1][8] The compound is susceptible to air oxidation, which can lead to discoloration and degradation.[7] Storing under an inert atmosphere (e.g., nitrogen or argon) can further preserve its quality over long periods.

Q3: What are the primary safety concerns when handling TAPS?

A3: TAPS is irritating to the eyes, respiratory system, and skin.[3] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4][8] Avoid creating dust. In case of contact, flush the affected area with plenty of water.[8][9]

Troubleshooting Guide: Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing robust solutions.

Issue 1: The isolated product is dark brown or black, not the expected light yellow.

Q: My final product is significantly darker than expected. What causes this, and how can I fix it?

A: This is a common issue, typically indicative of oxidation or the presence of highly colored impurities.

  • Primary Cause: Air Oxidation. The tetra-aminated pyrimidine ring is electron-rich and highly susceptible to oxidation, especially when in its free base form or in solution. This oxidation process can be accelerated by heat and exposure to air, forming colored polymeric byproducts.[7]

  • Solution:

    • Inert Atmosphere: Conduct the final steps of the purification, particularly the filtration of the reaction mixture and the precipitation of the sulfate salt, under an inert atmosphere like nitrogen or argon. This minimizes contact with atmospheric oxygen.

    • Temperature Control: Avoid excessive temperatures during the purification process. If dissolving the compound for recrystallization, use the minimum temperature necessary to achieve dissolution.

    • Decolorizing Carbon Treatment: If the crude product is already dark, a charcoal treatment can be effective. Dissolve the crude TAPS in a minimal amount of hot water, add a small amount of activated carbon (typically 1-2% w/w), stir for a short period (10-15 minutes), and then filter the hot solution through a pad of celite to remove the carbon. The purified TAPS can then be precipitated from the clear filtrate.

Issue 2: The final yield of purified TAPS is unexpectedly low.

Q: I'm losing a significant amount of product during the purification process. What are the likely causes of this low yield?

A: Low yield can stem from several factors, from incomplete reaction to losses during workup and isolation.

  • Cause A: Incomplete Precipitation. The precipitation of TAPS is highly dependent on pH. The sulfate salt is least soluble in a highly acidic medium. If the pH is not sufficiently low, a significant portion of the product will remain dissolved in the mother liquor.

  • Solution A: Carefully adjust the pH of the solution to between 0.2 and 0.5 using sulfuric acid to ensure maximum precipitation.[2] Monitor the pH with a calibrated meter. Cooling the mixture to 0-10 °C after acidification will further decrease the solubility and improve the yield.[2]

  • Cause B: Product Loss During Washing. Although TAPS has limited solubility in cold water, excessive washing or using a solvent in which it is more soluble can lead to significant product loss.

  • Solution B: Wash the filtered product cake with a minimal amount of ice-cold water. Alternatively, a cold mixture of water and a non-solvent like ethanol can be used to wash away inorganic impurities while minimizing product dissolution.

  • Cause C: Incomplete Synthesis Reaction. If the preceding reduction step (e.g., from 5-nitroso-2,4,6-triaminopyrimidine) is incomplete, the yield of the final product will naturally be low.

  • Solution C: Before proceeding to purification, ensure the synthesis reaction has gone to completion. This can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material.

Issue 3: The purified product fails analytical testing for purity.

Q: My product's HPLC profile shows significant impurities, or the elemental analysis is off. How can I identify and remove these contaminants?

A: The nature of the impurity is highly dependent on the synthetic route used to prepare the TAPS.

  • Cause A: Sulfamate Impurities. This is a notorious issue when using sodium dithionite for the reduction of the 5-nitroso precursor.[2] The resulting sulfamate byproducts are structurally similar to the product and co-precipitate, making them extremely difficult to remove by standard recrystallization.[2]

  • Solution A: If high purity is required, it is highly recommended to use an alternative reduction method that avoids this impurity, such as catalytic hydrogenation or, more commonly, reduction with zinc dust in an acidic medium.[2][10] If you must use a dithionite-derived product, multiple, careful recrystallizations may be required, though complete removal is challenging.

  • Cause B: Inorganic Salt Contamination. Salts such as sodium sulfate or zinc sulfate can be carried over from the synthesis step if the product is not washed thoroughly.

  • Solution B: Ensure the filter cake is washed adequately with cold water until the washings are free of sulfate ions (which can be tested by adding a drop of barium chloride solution to the filtrate).

  • Cause C: Residual Solvent. Incomplete drying will leave residual water or other solvents in the final product, affecting elemental analysis results.

  • Solution C: Dry the purified product thoroughly under vacuum at a moderately elevated temperature (e.g., 50-60 °C) until a constant weight is achieved.

Experimental Protocols & Workflows

Purification Workflow Overview

The following diagram illustrates a typical workflow for the purification of TAPS following its synthesis.

G cluster_synthesis Synthesis cluster_purification Purification Crude_Mixture Crude Reaction Mixture (Containing TAPS-Acid Salt) Filter_Catalyst Filter to Remove Insolubles (e.g., Catalyst) Crude_Mixture->Filter_Catalyst Adjust_pH Adjust Filtrate pH to 0.2-0.5 with H₂SO₄ Filter_Catalyst->Adjust_pH Cool_Precipitate Cool to 0-10 °C to Maximize Precipitation Adjust_pH->Cool_Precipitate Filter_Product Filter Precipitated TAPS Cool_Precipitate->Filter_Product Wash_Cake Wash with Cold Water Filter_Product->Wash_Cake Dry_Product Dry Under Vacuum Wash_Cake->Dry_Product Pure_TAPS High-Purity TAPS Dry_Product->Pure_TAPS

Caption: Workflow for TAPS Purification.

Protocol 1: Purification by Acidic Precipitation

This protocol is adapted from established methods for purifying TAPS after synthesis via reduction of a precursor like 5-nitroso-2,4,6-triaminopyrimidine.[2][11]

  • Filtration of Crude Solution: Following the synthesis reaction, filter the warm (approx. 50-60 °C) reaction mixture to remove any insoluble materials, such as the reduction catalyst (e.g., zinc dust or Pd/C).

  • Acidification: Transfer the clear filtrate to a clean vessel equipped with a stirrer. While stirring, slowly add sulfuric acid (e.g., 20-25% w/w solution) to the filtrate.

  • pH Adjustment: Monitor the pH of the solution continuously. Continue adding sulfuric acid until the pH is stable in the range of 0.2-0.5.[2] A thick precipitate of this compound will form.

  • Crystallization/Precipitation: Once the target pH is reached, cool the slurry in an ice bath to 0-10 °C and continue stirring for at least 1 hour to ensure complete precipitation.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold deionized water to remove residual acid and soluble inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Recrystallization from Water

This protocol is suitable for improving the purity of isolated TAPS that may contain minor, non-sulfamate impurities.

  • Dissolution: In a flask, add the crude TAPS to a minimal amount of deionized water (e.g., start with 10-15 mL of water per gram of TAPS).

  • Heating: Gently heat the suspension with stirring. TAPS is soluble in hot water. Add small portions of additional hot water if necessary until all the solid dissolves. Avoid prolonged boiling to prevent degradation.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Stir for 10-15 minutes.

  • Hot Filtration: Filter the hot solution quickly through a pre-warmed Büchner funnel containing a layer of celite (if charcoal was used) or fluted filter paper to remove any insoluble impurities.

  • Cooling and Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold water, and dry under vacuum as described in Protocol 1.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing purification issues.

G Start Purification Issue? Color_Issue Product Color is Dark? Start->Color_Issue Color Yield_Issue Yield is Low? Start->Yield_Issue Yield Purity_Issue Purity is Low? Start->Purity_Issue Purity Oxidation Probable Cause: Air Oxidation Color_Issue->Oxidation Solve_Oxidation Solution: - Use Inert Atmosphere - Add Charcoal Treatment Oxidation->Solve_Oxidation pH_Check Was final pH 0.2-0.5? Yield_Issue->pH_Check pH_Bad Probable Cause: Incomplete Precipitation pH_Check->pH_Bad No Wash_Check Probable Cause: Loss during washing pH_Check->Wash_Check Yes Solve_pH Solution: Re-adjust pH & Re-cool pH_Bad->Solve_pH Solve_Wash Solution: Use minimal ice-cold wash solvent Wash_Check->Solve_Wash Synth_Method Synthesis Method? Purity_Issue->Synth_Method Dithionite Sodium Dithionite Synth_Method->Dithionite Dithionite Other_Method Zn/Acid or H₂/Pd Synth_Method->Other_Method Other Sulfamate Probable Cause: Sulfamate Impurity Dithionite->Sulfamate Inorganic_Salts Probable Cause: Inorganic Salts Other_Method->Inorganic_Salts Solve_Sulfamate Solution: Change synthesis route. Recrystallization is difficult. Sulfamate->Solve_Sulfamate Solve_Salts Solution: Wash filter cake more thoroughly Inorganic_Salts->Solve_Salts

Caption: Troubleshooting Decision Tree for TAPS.

References

Safe handling, storage, and disposal procedures for 2,4,5,6-Tetraaminopyrimidine sulfate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,5,6-Tetraaminopyrimidine sulfate (CAS No. 5392-28-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and disposal of this compound. Here, we address common questions and potential challenges you may encounter during your experiments, providing in-depth, field-proven insights to maintain scientific integrity and a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][4]

While comprehensive toxicological properties have not been fully investigated, it is crucial to handle this compound with care to avoid adverse health effects.[5]

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A2: A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE. For more detailed information on PPE standards, refer to OSHA's guidelines on Personal Protective Equipment.[6]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting chemical safety goggles or a face shield. Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2]To protect against splashes and airborne particles that can cause severe eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before use. A lab coat or impervious clothing should be worn to prevent skin contact.[1][5]To prevent skin contact, which can lead to irritation.[1][2] Double gloving is recommended when handling hazardous drugs.[6]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][3] If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[1][5]To avoid inhalation of dust or aerosols that may cause respiratory tract irritation.[1][2][7]
Q3: What are the optimal storage conditions for this compound to ensure its stability?

A3: To maintain the integrity and stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][5] Some sources recommend refrigeration.[3] It is stable under normal temperatures and pressures.[5]

Incompatible Materials: Store away from strong oxidizing agents, as they can cause a reaction.[2][5]

Troubleshooting Guides

Scenario 1: Accidental Exposure

Issue: A researcher has come into direct contact with this compound powder on their skin or in their eyes.

Causality: Accidental spills, improper handling techniques, or inadequate PPE can lead to direct exposure.

Resolution Workflow:

cluster_exposure Accidental Exposure Response cluster_skin Skin Contact Protocol cluster_eye Eye Contact Protocol cluster_inhalation Inhalation Protocol cluster_ingestion Ingestion Protocol start Exposure Occurs skin_contact Skin Contact start->skin_contact Skin eye_contact Eye Contact start->eye_contact Eyes inhalation Inhalation start->inhalation Lungs ingestion Ingestion start->ingestion Mouth wash_skin Wash with plenty of soap and water for at least 15 minutes. skin_contact->wash_skin flush_eyes Flush eyes with plenty of water for at least 15 minutes, lifting eyelids. eye_contact->flush_eyes fresh_air Move to fresh air immediately. inhalation->fresh_air rinse_mouth Do NOT induce vomiting. Rinse mouth with water. ingestion->rinse_mouth remove_clothing Remove contaminated clothing and shoes. wash_skin->remove_clothing seek_medical_skin Get medical attention. remove_clothing->seek_medical_skin seek_medical_eye Get medical attention immediately. flush_eyes->seek_medical_eye artificial_respiration If not breathing, give artificial respiration. fresh_air->artificial_respiration oxygen If breathing is difficult, give oxygen. artificial_respiration->oxygen seek_medical_inhalation Get medical attention. oxygen->seek_medical_inhalation drink_water If conscious, drink 2-4 cupfuls of milk or water. rinse_mouth->drink_water seek_medical_ingestion Get medical attention. drink_water->seek_medical_ingestion

Caption: Immediate first aid procedures for exposure to this compound.

Detailed Steps:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][8] Seek medical attention.[1][8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Get medical attention immediately.[1][5]

  • Inhalation: Remove the individual from exposure and move them to fresh air immediately.[2][8] If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen.[5][8] Seek medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of milk or water.[8] Never give anything by mouth to an unconscious person.[8] Get medical attention.[1][2]

Scenario 2: Small Chemical Spill

Issue: A small amount of this compound powder has been spilled on a lab bench.

Causality: Mishandling of the container or transfer of the chemical can result in minor spills.

Resolution Workflow:

cluster_spill Small Spill Cleanup Protocol spill Small Spill Occurs ppe Ensure appropriate PPE is worn. spill->ppe ventilate Ensure adequate ventilation. ppe->ventilate contain Sweep or vacuum up material. ventilate->contain collect Place into a suitable, labeled disposal container. contain->collect decontaminate Clean the spill area with soap and water. collect->decontaminate dispose Dispose of waste as hazardous. decontaminate->dispose

Caption: Step-by-step procedure for cleaning a small spill.

Detailed Steps:

  • Evacuate and Secure: Alert others in the immediate area of the spill.

  • Personal Protection: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.[5][8]

  • Ventilation: Ensure the area is well-ventilated to avoid inhaling any airborne dust.[8]

  • Cleanup: Carefully sweep or vacuum the spilled material.[8] Avoid generating dust.[8][9] Place the collected material into a suitable, sealed container for disposal.[8][9]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: The collected waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety department for specific guidance.

Scenario 3: Unexpected Reaction or Decomposition

Issue: The this compound appears to be degrading, or an unexpected reaction has occurred.

Causality: This could be due to contamination, improper storage, or mixing with incompatible materials such as strong oxidizing agents.[2][5] Thermal decomposition can occur at high temperatures, such as in a fire, generating irritating and highly toxic gases like nitrogen oxides and carbon monoxide.[1][2][5]

Preventative Measures and Response:

  • Verification: Always verify the compatibility of all reagents before mixing.

  • Storage: Store this compound away from incompatible materials, particularly strong oxidizers.[2][5]

  • Emergency Response (Fire): In the event of a fire involving this chemical, use water spray, dry chemical, carbon dioxide, or appropriate foam to extinguish the flames.[5][8] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5][8]

Disposal Procedures

Q4: How should I dispose of waste this compound and contaminated materials?

A4: Waste containing this compound is classified as hazardous waste.[1]

Step-by-Step Disposal Protocol:

  • Segregation: Keep waste this compound and materials contaminated with it (e.g., gloves, weigh boats, paper towels) separate from non-hazardous waste.

  • Containerization: Place the waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" and the chemical name.

  • Consult Regulations: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health & Safety (EH&S) department for guidance.

Do not flush this compound down the drain or dispose of it in regular trash. [2]

References

Strategies to prevent the degradation of 2,4,5,6-Tetraaminopyrimidine sulfate in experiments.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4,5,6-Tetraaminopyrimidine Sulfate (CAS 5392-28-9). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this valuable intermediate during experimental use. Our goal is to ensure the integrity of your starting materials, leading to more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (TAPS) degradation in a laboratory setting?

The principal degradation pathway for TAPS is oxidation. The four amino groups on the electron-rich pyrimidine ring are highly susceptible to oxidation by atmospheric oxygen, strong oxidizing agents, and even trace metal contaminants that can catalyze oxidative processes.[1][2] This is particularly accelerated when TAPS is in solution.

Q2: How should I store the solid TAPS powder?

For optimal stability, solid TAPS should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] Recommended storage temperatures are between 2-8°C.[3] Storing it under an inert atmosphere (e.g., argon or nitrogen) is also a good practice, though not always necessary for the solid form if the container is well-sealed.

Q3: My TAPS powder has changed color from light yellow/ochre to a darker brown. Is it still usable?

A significant color change to dark brown or black is a visual indicator of potential oxidation and degradation. While a slight ochre or light brown appearance is normal, significant darkening suggests the formation of oxidized polymeric impurities.[3][4] It is highly recommended to assess the purity of the material using an analytical technique like HPLC before proceeding with your experiment. For critical applications, using a new, unoxidized batch is the safest approach.

Q4: How long is a solution of TAPS stable?

The stability of a TAPS solution is highly dependent on the solvent, pH, temperature, and exposure to oxygen and light. An aqueous solution exposed to air at room temperature can show noticeable degradation within hours. A European Commission report noted that in one study, recovery of the substance in a dose solution dropped from ~95% at 0 hours to ~92% after just 4 hours.[5] For best results, solutions should be prepared fresh immediately before use. If short-term storage is unavoidable, it must be done under stringent inert and cold conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical approach to resolving them.

Problem 1: Inconsistent or Low Yields in Synthesis
  • Potential Cause: Degradation of TAPS stock solution before or during the reaction. The oxidized impurities can interfere with the reaction or reduce the effective concentration of the active starting material.

  • Troubleshooting Steps:

    • Verify Solid Purity: Before preparing any solution, check the appearance of your solid TAPS. If it appears significantly darkened, verify its purity via HPLC or another suitable method.

    • Solution Preparation Protocol: Are you using deoxygenated solvents? Is the solution prepared under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques)?

    • Reaction Conditions: Ensure your reaction is free of oxidizing agents unless they are part of the intended chemistry.[1][2] Be aware that some reagents or catalysts can promote oxidation.

    • Freshness of Solution: Always use a freshly prepared TAPS solution. Do not use solutions that were prepared hours or days in advance, even if stored in the cold.

Problem 2: Appearance of Unexpected Side Products in Analysis (HPLC/LC-MS)
  • Potential Cause: TAPS is degrading into various oxidized species either in the stock solution or during the analytical sample preparation and run.

  • Troubleshooting Steps:

    • Analyze a Blank: Run a blank of your solvent to ensure it is not contributing to the impurity profile.

    • Inert Sample Prep: Prepare the sample for analysis using deoxygenated solvents and minimize its exposure to air before injection.

    • Control Sample: Prepare a solution of TAPS and inject it immediately. Then, let the same solution sit on the benchtop for an hour and re-inject. A comparison of the chromatograms will reveal which peaks are degradation products.

    • Mobile Phase Compatibility: While less common, ensure the pH and composition of your mobile phase are not actively degrading the sample on the column. A study on a related compound, 2,4,5-triamino-6-hydroxypyrimidine sulfate, noted that specific chromatographic conditions were chosen to ensure sample stability during analysis.[6]

Troubleshooting Decision Tree

This diagram outlines a logical flow for diagnosing issues related to TAPS stability.

TAPS_Troubleshooting start Experiment Fails (Low Yield, Impurities) check_solid Check Solid TAPS: Color Darkened? start->check_solid check_solution_prep Review Solution Prep: Inert Atmosphere? Deoxygenated Solvent? check_solid->check_solution_prep No new_batch Solution: Use New Batch & Verify Purity (HPLC) check_solid->new_batch Yes check_reaction Review Reaction: Oxidizing Agents Present? Air Exposure? check_solution_prep->check_reaction Yes improve_prep Solution: Prepare Fresh Under N2/Ar with Degassed Solvents check_solution_prep->improve_prep No modify_reaction Solution: Purge Reaction Vessel, Use Scavengers, Re-evaluate Reagents check_reaction->modify_reaction Yes success Problem Resolved check_reaction->success No (Other Issue) new_batch->check_solution_prep improve_prep->success modify_reaction->success

Caption: Troubleshooting workflow for TAPS degradation.

Best Practices & Protocols

Adherence to rigorous protocols is the most effective strategy to prevent degradation.

Proposed Primary Degradation Pathway: Oxidation

The amino groups of TAPS are readily oxidized, likely forming quinone-imine type structures which can further polymerize, leading to the characteristic discoloration.

Degradation_Pathway TAPS 2,4,5,6-Tetraaminopyrimidine (TAPS) Oxidized_Intermediate Oxidized Intermediates (e.g., Quinone-diimine) TAPS->Oxidized_Intermediate [O] (Air, O2, Metal Ions) Polymer Colored Polymeric Impurities Oxidized_Intermediate->Polymer Polymerization

Caption: Proposed oxidative degradation of TAPS.

Protocol 1: Preparation of a Stabilized TAPS Stock Solution

This protocol details the steps for preparing an aqueous solution of TAPS with minimized risk of degradation for immediate use.

Materials:

  • This compound (TAPS) solid

  • High-purity deionized water (or other desired solvent)

  • Nitrogen or Argon gas supply with bubbling line

  • Glassware (volumetric flask, beaker), oven-dried to remove moisture

  • Magnetic stirrer and stir bar

  • Amber vials or clear vials with aluminum foil

Procedure:

  • Deoxygenate the Solvent: Place the required volume of water in a flask. Bubble nitrogen or argon gas through the solvent for at least 30 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Move the deoxygenated solvent to your working area (e.g., a fume hood with an inert gas line or a glovebox). Maintain a gentle, positive pressure of inert gas over the solvent.

  • Weigh TAPS: Quickly weigh the required amount of solid TAPS and add it to the flask containing the deoxygenated solvent. Do not leave the solid exposed to air for extended periods.

  • Dissolve: Stir the solution under the inert atmosphere until the TAPS is fully dissolved. Gentle warming can be used if necessary, but it is preferable to dissolve at room temperature or below to minimize thermal degradation.

  • Transfer and Use: Immediately use the solution for your reaction. If the solution must be stored for a very short period (e.g., < 1 hour), transfer it via cannula or a gas-tight syringe to a sealed amber vial that has been previously flushed with inert gas. Store on ice.

Protocol 2: Monitoring TAPS Purity by HPLC

This is a general guideline. The exact conditions should be optimized for your specific instrumentation and needs. The goal is to have a rapid method to confirm purity before use.

Instrumentation & Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer at a slightly acidic pH to ensure protonation of amines) and an organic modifier like acetonitrile or methanol.

  • Detection: UV detector, monitoring at a wavelength where TAPS has a strong absorbance, such as 274 nm.[7]

  • Flow Rate: ~1.0 mL/min.

  • Column Temperature: Controlled, e.g., 35°C.[8]

Procedure:

  • Prepare a dilute solution of TAPS (~0.1-0.5 mg/mL) using deoxygenated mobile phase A as the diluent.[8]

  • Inject the sample immediately after preparation.

  • Analyze the chromatogram for the main TAPS peak and any impurity peaks. Calculate the area percentage to determine purity. A pure sample should show a single major peak (>97%).

Experimental Workflow for Stable Solution Preparation

Experimental_Workflow cluster_prep Solvent Preparation cluster_weigh TAPS Handling cluster_dissolve Dissolution Solvent High-Purity Solvent Degas Degas with N2/Ar (30 min) Solvent->Degas Mix Combine & Dissolve under Inert Gas Degas->Mix Weigh Weigh TAPS Solid Quickly Weigh->Mix QC QC Check (Optional) Immediate HPLC Mix->QC Use Use Solution Immediately QC->Use Purity OK

Caption: Workflow for preparing TAPS solutions.

Summary of Key Stability Parameters

ParameterRecommendationRationale
Storage (Solid) 2-8°C, dry, dark, tightly sealed container.[3]Prevents slow oxidation and hydrolysis from atmospheric moisture.
Solvents Use deoxygenated solvents (e.g., degassed water).The primary degradation pathway is oxidation by dissolved O2.
Atmosphere Handle solids quickly; prepare solutions under N2 or Ar.Minimizes exposure to atmospheric oxygen.
pH Maintain a slightly acidic to neutral pH unless the reaction requires otherwise.Amine groups are generally more stable when protonated, but this is highly dependent on the specific reaction.
Light Protect solutions from light using amber vials or foil.[9][10]Aromatic amines can be susceptible to photodegradation.
Temperature Prepare solutions at or below room temperature; store cold if necessary for brief periods.Reduces the rate of all chemical degradation reactions.
Additives Consider adding a non-interfering antioxidant or chelating agent (e.g., EDTA) for sensitive applications.Antioxidants can scavenge radicals/oxygen; chelators can sequester metal ions that catalyze oxidation.

By implementing these strategies, you can significantly reduce the risk of degradation, ensuring the integrity of this compound in your experiments and enhancing the reliability of your scientific outcomes.

References

Technical Support Center: Optimization of Reaction Parameters for Syntheses Involving 2,4,5,6-Tetraaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for syntheses involving 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthesis and purification of this critical pharmaceutical intermediate.[1][2][3] This guide is structured to address common challenges and provide scientifically grounded solutions to optimize your reaction parameters.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound.

Q1: What are the most common starting materials for the synthesis of this compound?

The most prevalent starting material for the synthesis of TAPS is 2,4,6-triamino-5-nitrosopyrimidine (NTAP).[4][5] An alternative precursor mentioned in the literature is 5-phenylazo-2,4,6-triamino-pyrimidine.[6]

Q2: My this compound product is off-color (e.g., brown or dark). What could be the cause and how can I obtain a purer, lighter-colored product?

An off-color product often indicates the presence of impurities, which can arise from several factors:

  • Oxidation: 2,4,5,6-Tetraaminopyrimidine is susceptible to oxidation, especially in the presence of air at elevated temperatures. It is crucial to handle the reaction mixture and the isolated product under an inert atmosphere (e.g., nitrogen or argon) whenever possible, particularly during filtration and drying steps.[6]

  • Incomplete Reduction: If the reduction of the nitroso group in NTAP is incomplete, residual starting material or side products can discolor the final product. Ensure the stoichiometry of the reducing agent is adequate and that the reaction is allowed to proceed to completion.

  • Side Reactions: At non-optimal pH or temperature, side reactions can occur, leading to colored byproducts. Careful control of reaction parameters is essential.

  • Residual Catalyst/Reagents: Inadequate removal of catalysts (e.g., palladium on carbon) or other reagents can also lead to discoloration.[6]

To obtain a purer product, consider recrystallization of the final TAPS from a suitable solvent system. Washing the filtered product thoroughly with cold water can also help remove soluble impurities.[6]

Q3: What is the solubility of this compound?

This compound is soluble in water and dimethyl sulfoxide (DMSO).[1][2][7] Its solubility in water is a key property utilized during its synthesis and purification, particularly in the separation from insoluble byproducts and in the final precipitation step.[1][4]

Q4: How should I store this compound to ensure its stability?

To ensure the stability of this compound, it should be stored in a cool, dry place in a tightly sealed container to protect it from moisture and atmospheric oxygen.[2][8] It is stable under normal temperatures and pressures.[8][9]

Section 2: Troubleshooting Guide

This section provides a more detailed, problem-oriented guide to address specific issues you may encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound

A lower than expected yield can be a significant issue. The following points outline potential causes and their remedies.

Potential Causes & Solutions:

  • Suboptimal Reducing Agent Stoichiometry: The molar ratio of the reducing agent to the starting material is critical. For instance, when using zinc dust for the reduction of NTAP, a molar ratio of approximately 2.0 to 2.5 of zinc dust to one of NTAP is recommended.[4][10] Insufficient reducing agent will lead to incomplete conversion.

  • Incorrect pH Control: The pH of the reaction mixture plays a crucial role in the reduction and subsequent isolation of TAPS.

    • During the reduction of NTAP with zinc dust and acid, the initial pH should be below 7, and after the addition of acid, it should be maintained in the range of 5-6.[4]

    • For the precipitation of TAPS, the pH should be adjusted to approximately 0.2 to 0.5 by the addition of sulfuric acid.[4][10] Failure to achieve this acidic pH will result in incomplete precipitation and thus, a lower yield.

  • Temperature Fluctuations: The reaction temperature must be carefully controlled.

    • The reduction of NTAP is typically carried out at temperatures between 20°C and 65°C.[4][10]

    • Precipitation of the final product is optimized by cooling the reaction mixture to 0°C to 10°C.[4][10] Higher temperatures during precipitation will increase the solubility of TAPS and reduce the isolated yield.

  • Losses During Workup: Significant product loss can occur during filtration and washing.

    • Ensure the filtration apparatus is properly set up to minimize loss.

    • Wash the collected precipitate with a minimal amount of cold solvent (e.g., cold water) to remove impurities without dissolving a substantial amount of the product.[6]

Problem 2: Product Fails to Precipitate or Precipitation is Incomplete

The final step of the synthesis involves the precipitation of TAPS by acidification with sulfuric acid. If this step is problematic, consider the following.

Potential Causes & Solutions:

  • Insufficient Sulfuric Acid: The amount of sulfuric acid added is critical for the complete precipitation of the sulfate salt. It is recommended to use at least one equivalent, and preferably 1.1 to 2 equivalents of sulfuric acid.[6]

  • Incorrect pH: As mentioned previously, a final pH of 0.2 to 0.5 is optimal for precipitation.[4][10] Use a calibrated pH meter to ensure the target pH is reached.

  • High Temperature: The solubility of TAPS increases with temperature. Ensure the solution is adequately cooled (0-10°C) to induce and complete the precipitation.[4][10]

  • Concentration of the Reaction Mixture: If the concentration of 2,4,5,6-tetraaminopyrimidine in the solution is too low, precipitation may be inefficient. While the synthesis is typically performed in an aqueous medium, excessive dilution should be avoided.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common synthesis of this compound.

Protocol: Synthesis of this compound via Reduction of 2,4,6-Triamino-5-nitrosopyrimidine (NTAP) with Zinc Dust[4][10]

This protocol is based on a well-established method and is designed to provide a high yield of pure TAPS.

Materials:

  • 2,4,6-Triamino-5-nitrosopyrimidine (NTAP)

  • Zinc dust

  • Hydrochloric acid (or another suitable acid)

  • Sulfuric acid (15-20% by weight)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Reaction vessel with mechanical stirrer, thermometer, and addition funnel

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel)

  • Cooling bath

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a slurry of one molecular proportion of NTAP in approximately 10-20 parts by weight of water.

  • Reduction:

    • While stirring, add about 2.0 to 2.5 molecular proportions of zinc dust to the NTAP slurry.

    • Concurrently, add approximately 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) at a rate that maintains the reaction temperature between 20°C and 65°C. The final pH of the reaction mixture should be below 7, preferably between 5 and 6.

  • Clarification:

    • After the reduction is complete, adjust the pH of the reaction mixture to about 2.0 to 2.5 by adding more of the acid used in the previous step. This will dissolve the acid salt of 2,4,5,6-tetraaminopyrimidine.

    • Filter the warm solution to remove insoluble materials, such as unreacted zinc.

  • Precipitation:

    • Transfer the filtrate to a clean vessel. While maintaining the temperature between 20°C and 60°C, add sulfuric acid to adjust the pH to approximately 0.2 to 0.5.

    • Once the desired pH is reached, cool the mixture to 0°C to 10°C to facilitate the precipitation of this compound.

  • Isolation and Drying:

    • Collect the precipitate by filtration.

    • Wash the filter cake with a small amount of cold deionized water.

    • Dry the product under vacuum at a suitable temperature (e.g., 100°C) to a constant weight.[6]

Section 4: Data Presentation

Table 1: Optimized Reaction Parameters for TAPS Synthesis via NTAP Reduction
ParameterRecommended RangeRationale
NTAP:Zinc Dust Molar Ratio 1 : 2.0 - 2.5Ensures complete reduction of the nitroso group.[4][10]
NTAP:Acid Molar Ratio 1 : 4.0 - 4.7Provides the necessary acidic environment for the reduction.[4][10]
Reduction Temperature 20 - 65 °CBalances reaction rate and minimizes side reactions.[4][10]
Reduction pH < 7 (final pH 5-6)Optimal for the reduction reaction.[4]
Clarification pH 2.0 - 2.5Ensures the product is in a soluble salt form for filtration.[4][10]
Precipitation Temperature 20 - 60 °C (initial), then 0-10 °CInitial temperature for pH adjustment, followed by cooling to maximize precipitation.[4][10]
Precipitation pH 0.2 - 0.5Highly acidic conditions are required for the precipitation of the sulfate salt.[4][10]

Section 5: Visualizations

Diagram 1: Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reduction Reduction Step cluster_purification Purification & Isolation start Start: NTAP Slurry add_reagents Add Zinc Dust & Acid start->add_reagents reduction Reduction (20-65°C, pH < 7) add_reagents->reduction adjust_ph1 Adjust pH to 2.0-2.5 reduction->adjust_ph1 filtration1 Filter Insoluble Materials adjust_ph1->filtration1 adjust_ph2 Add H2SO4 (pH 0.2-0.5) filtration1->adjust_ph2 cool Cool to 0-10°C adjust_ph2->cool filtration2 Filter Product cool->filtration2 dry Dry Product filtration2->dry end Final Product: TAPS dry->end Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Yield of TAPS cause1 Incorrect Stoichiometry problem->cause1 cause2 Improper pH Control problem->cause2 cause3 Temperature Deviation problem->cause3 cause4 Workup Losses problem->cause4 solution1 Verify Molar Ratios of Reagents cause1->solution1 solution2 Calibrate pH Meter & Monitor pH cause2->solution2 solution3 Ensure Accurate Temperature Control cause3->solution3 solution4 Optimize Filtration & Washing cause4->solution4

References

Troubleshooting and resolving drift in 2,4,5,6-Tetraaminopyrimidine sulfate electrochemical sensors.

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve signal drift in electrochemical sensors for 2,4,5,6-Tetraaminopyrimidine sulfate. By understanding the underlying electrochemical principles, users can diagnose and remedy common issues to ensure accurate and reproducible measurements.

Troubleshooting Guide: Isolating and Resolving Sensor Drift

Signal drift, a gradual and unwanted change in the baseline signal over time, is a common challenge in electrochemical sensing. This guide provides a systematic approach to identifying and mitigating the root causes of drift when working with this compound.

Question 1: My sensor signal is drifting consistently in one direction. What are the likely causes and how do I fix it?

Answer:

Unidirectional drift is often indicative of a systematic change in the electrochemical cell. The most common culprits are electrode fouling, reference electrode instability, or electrolyte degradation.

Underlying Causality:

  • Electrode Fouling (Passivation): 2,4,5,6-Tetraaminopyrimidine, like other aromatic amines, can be electrochemically oxidized. The oxidation products, which may include radical cations, can subsequently polymerize on the electrode surface.[1][2] This process, known as electropolymerization, forms an insulating layer that blocks access of the analyte to the electrode surface, leading to a decrease in signal over time.[3] This is a primary suspect for downward signal drift.

  • Reference Electrode Instability: The reference electrode is designed to provide a stable potential. If the filling solution is contaminated or has evaporated, or if the junction is clogged, the reference potential can drift, causing a corresponding drift in the measured signal.

  • Electrolyte Degradation: Changes in the electrolyte composition, such as pH shifts or the introduction of contaminants, can alter the electrochemical behavior of the analyte and the background current, resulting in signal drift.[4][5]

Troubleshooting Workflow:

The following diagram outlines a logical sequence for troubleshooting unidirectional drift.

G cluster_0 Initial Observation cluster_1 Step 1: Reference Electrode Check cluster_2 Step 2: Electrolyte Integrity cluster_3 Step 3: Working Electrode Fouling cluster_4 Resolution start Unidirectional Signal Drift Observed ref_check Is the reference electrode stable? start->ref_check ref_maintenance Perform Reference Electrode Maintenance/Calibration ref_check->ref_maintenance No electrolyte_check Is the electrolyte fresh and uncontaminated? ref_check->electrolyte_check ref_maintenance->start replace_electrolyte Prepare Fresh Electrolyte electrolyte_check->replace_electrolyte No we_fouling_check Is the working electrode fouled? electrolyte_check->we_fouling_check Yes replace_electrolyte->start we_cleaning Perform Working Electrode Cleaning/Polishing we_fouling_check->we_cleaning Yes stable_signal Stable Signal Achieved we_fouling_check->stable_signal No we_cleaning->start

Caption: Troubleshooting workflow for unidirectional sensor drift.

Detailed Protocols:

  • Protocol 1: Reference Electrode Maintenance and Calibration: Refer to the detailed protocol in the "Experimental Protocols" section below.

  • Protocol 2: Working Electrode Cleaning and Polishing: For reusable electrodes like glassy carbon, a thorough cleaning is essential. Refer to the "Experimental Protocols" section for a step-by-step guide.

Question 2: My sensor signal is noisy and erratic. What could be the cause?

Answer:

A noisy signal is often due to external interference, poor electrical connections, or issues with the potentiostat settings.

Underlying Causality:

  • Electromagnetic Interference: Electrochemical measurements involve small currents and are susceptible to noise from nearby electrical equipment.

  • Poor Connections: Loose or corroded connections in the cell cable can introduce random fluctuations in the signal.

  • Potentiostat Settings: An incorrectly set bandwidth or using an overly sensitive current range on the potentiostat can amplify noise.[6]

Troubleshooting Steps:

  • Isolate from Noise Sources: Ensure the electrochemical setup is in a Faraday cage if available. Move any potential sources of electromagnetic interference (e.g., stir plates, pumps, other instruments) away from the sensor.

  • Check all Connections: Verify that the cell cable connections to the potentiostat and the electrodes are secure and free of corrosion.

  • Optimize Potentiostat Settings: Consult your potentiostat's manual to adjust the bandwidth (start with a lower setting to reduce high-frequency noise). Ensure the current range is appropriate for the expected signal magnitude.[6]

  • Dummy Cell Test: To isolate the problem to either the potentiostat/cables or the electrochemical cell, perform a dummy cell test as described by the instrument manufacturer. This typically involves replacing the cell with a known resistor.[7] A clean signal with the dummy cell indicates the issue lies within your electrochemical cell setup.

Question 3: After an initial stable period, my sensor signal suddenly drops or becomes unresponsive. Why is this happening?

Answer:

A sudden drop in signal often points to a catastrophic failure in the sensor system, most commonly severe electrode fouling or a problem with the reference electrode.

Underlying Causality:

  • Acute Electrode Passivation: A rapid and extensive electropolymerization of this compound oxidation products can quickly passivate the electrode surface, making it unresponsive.[3] This can be exacerbated by applying a high oxidation potential.

  • Reference Electrode Failure: An air bubble lodging at the reference electrode junction can break the electrical circuit, leading to a sudden loss of a stable reference potential.[8] Similarly, a complete clogging of the junction can have the same effect.

Immediate Actions:

  • Inspect the Reference Electrode: Visually check for any air bubbles in the tip of the reference electrode. If present, gently tap the electrode to dislodge them.[8]

  • Clean the Working Electrode: If no issues are found with the reference electrode, the working electrode is likely severely fouled. A more aggressive cleaning procedure may be necessary. For disposable electrodes, use a new one. For reusable electrodes, follow the polishing protocol.

Frequently Asked Questions (FAQs)

Q1: How can I prevent electrode fouling when working with this compound?

A1: Proactive measures can significantly reduce the rate of electrode fouling:

  • Optimize the Potential Window: Use the lowest possible oxidation potential that still provides a good signal-to-noise ratio. This minimizes the rate of electropolymerization.

  • Pulsed Amperometric Detection (PAD): If your potentiostat supports it, consider using PAD. This technique involves applying a series of potential pulses for detection, cleaning, and conditioning of the electrode surface within each measurement cycle, which can prevent the buildup of fouling layers.

  • Surface Modification: For advanced users, modifying the electrode surface with a protective layer (e.g., a self-assembled monolayer or a polymer film) can inhibit fouling.

Q2: How often should I calibrate my reference electrode?

A2: It is good practice to check the potential of your reference electrode against a master or secondary reference electrode at the beginning of each day of experiments. A full recalibration, which may involve replacing the filling solution, should be performed if the potential has drifted by more than a few millivolts or if you observe significant signal drift in your measurements.[9]

Q3: What is the optimal pH for the electrolyte when detecting this compound?

A3: The electrochemical behavior of amines is often pH-dependent.[10][11] The optimal pH will depend on the specific experimental goals. It is recommended to perform a preliminary study, such as cyclic voltammetry, at different pH values to determine the pH at which the analyte gives the most stable and well-defined signal. The stability of the analyte itself in solution at different pH values should also be considered.

Q4: Can I reuse my screen-printed electrodes for multiple measurements?

A4: While screen-printed electrodes are often designed for single use, they can sometimes be reused for a limited number of measurements if the fouling is not severe. However, for best reproducibility, it is recommended to use a new electrode for each experiment, especially when working with compounds prone to electropolymerization like aminopyrimidines.

Experimental Protocols

Protocol 1: Reference Electrode Maintenance and Calibration

This protocol describes the maintenance and calibration of a standard Ag/AgCl reference electrode.

Materials:

  • Your Ag/AgCl reference electrode

  • A "master" or known good Ag/AgCl reference electrode

  • High-impedance voltmeter or multimeter

  • Saturated KCl solution

  • Deionized water

Procedure:

  • Visual Inspection: Check the filling solution level and ensure there are no air bubbles, especially near the porous frit. Top up with saturated KCl if necessary.

  • Check for Crystallization: Ensure there is a small amount of solid KCl in the filling solution, indicating it is saturated.

  • Potential Check:

    • Place both your reference electrode and the master reference electrode in a beaker containing saturated KCl solution.

    • Connect the leads of the voltmeter to both electrodes.

    • The potential difference should be less than 20 mV.[9] If it is higher, your electrode needs to be regenerated.

  • Regeneration (if needed):

    • Carefully empty the old filling solution.

    • Rinse the inside of the electrode body thoroughly with deionized water.

    • Refill with fresh, saturated KCl solution.

    • Allow the electrode to equilibrate in the new solution for at least an hour before re-testing.[8]

Protocol 2: Working Electrode Cleaning and Polishing (for Glassy Carbon Electrodes)

This protocol details the steps for polishing a glassy carbon electrode to restore a clean, active surface.

Materials:

  • Glassy carbon electrode

  • Polishing pads (e.g., nylon and microcloth)

  • Alumina polishing slurries of different particle sizes (e.g., 1.0 µm, 0.3 µm, and 0.05 µm)

  • Deionized water

  • Ethanol

  • Ultrasonic bath

Procedure:

  • Initial Rinse: Rinse the electrode tip with deionized water and then ethanol to remove any loosely adsorbed material.

  • Coarse Polishing (if necessary): If the electrode is visibly fouled, start with a larger particle size alumina slurry (e.g., 1.0 µm) on a nylon polishing pad.

  • Fine Polishing:

    • Apply a small amount of 0.3 µm alumina slurry to a microcloth polishing pad.

    • Polish the electrode surface in a figure-eight motion for 1-2 minutes with gentle pressure.[12]

    • Rinse the electrode thoroughly with deionized water.

  • Final Polishing:

    • Repeat the polishing step with 0.05 µm alumina slurry on a fresh microcloth pad for 2-3 minutes to achieve a mirror-like finish.[13]

  • Sonication:

    • Place the polished electrode in a beaker of deionized water and sonicate for 1-2 minutes to remove any embedded polishing particles.

    • Repeat the sonication step in a fresh beaker of deionized water.

  • Final Rinse and Dry: Rinse the electrode thoroughly with deionized water and allow it to air dry.

Electrochemical Cleaning (Alternative or in addition to polishing):

  • After polishing, you can perform electrochemical cleaning by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄) over a wide potential range. The exact range will depend on the electrode material and the nature of the fouling.

Data Summary

Parameter Recommendation Rationale
Working Electrode Material Glassy Carbon, GoldProvides a wide potential window and relatively inert surface.
Reference Electrode Ag/AgCl (saturated KCl)Provides a stable reference potential.
Electrolyte pH Experimentally DeterminedThe electrochemical behavior of aminopyrimidines is pH-dependent.[10][11]
Potential Window Minimized to analyte's redox potentialReduces background current and minimizes electrode fouling.

Visualizing the Fouling Process

The following diagram illustrates the proposed mechanism of electrode fouling by this compound.

G cluster_0 Analyte in Solution cluster_1 Electrode Surface cluster_2 Electrochemical Oxidation cluster_3 Fouling Mechanism analyte 2,4,5,6-Tetraaminopyrimidine sulfate electrode Working Electrode analyte->electrode oxidation One-electron oxidation at the amine group electrode->oxidation -e⁻ radical Formation of a radical cation oxidation->radical polymerization Electropolymerization radical->polymerization Chain reaction fouling_layer Insulating polymer layer (passivation) polymerization->fouling_layer

Caption: Proposed mechanism of electrode fouling.

References

Minimizing byproduct formation in the synthesis of methotrexate from 2,4,5,6-Tetraaminopyrimidine sulfate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methotrexate Synthesis

A Senior Application Scientist's Guide to Minimizing Byproduct Formation in the Synthesis of Methotrexate from 2,4,5,6-Tetraaminopyrimidine Sulfate

Welcome to the technical support center for methotrexate (MTX) synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the synthesis of methotrexate, a critical antifolate agent, starting from this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate, troubleshoot, and minimize the formation of critical byproducts, thereby maximizing the purity and yield of your final product.

The synthesis of a complex molecule like methotrexate is a meticulous process where minor deviations in reaction conditions can lead to a cascade of side reactions.[1] This guide is structured as a series of troubleshooting questions and FAQs to directly address the common challenges encountered in the lab.

Core Synthesis and Primary Byproduct Pathways

The successful synthesis of methotrexate hinges on the controlled condensation of three key components to form the pteridine ring system correctly attached to the side chain. Understanding the main reaction and its most common deviations is the first step in mastering this process.

The Desired Reaction: Methotrexate Formation

The one-pot synthesis involves the simultaneous reaction of this compound (TAPS), 1,1,3-tribromoacetone (TBA), and the zinc salt of N-methyl-p-aminobenzoyl-L-glutamic acid.[2]

Methotrexate Synthesis Pathway cluster_reactants Reactants TAPS 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS) Reaction_Node Controlled Condensation (pH 1.5 - 4.0, 30-50°C) TAPS->Reaction_Node TBA 1,1,3-Tribromoacetone (TBA) TBA->Reaction_Node Glutamate p-(N-methylamino)benzoyl- L-glutamic acid Salt Glutamate->Reaction_Node MTX Methotrexate (MTX) Reaction_Node->MTX

Caption: Core one-pot synthesis pathway for Methotrexate.

Common Detours: Isomeric Byproduct Formation

The most significant challenge in pteridine synthesis is controlling the regioselectivity of the cyclization. Minor shifts in pH can favor the formation of unwanted isomers, primarily the 7-isomer, or other pteridine byproducts.[3][4]

Byproduct Formation Pathways start Pteridine Ring Formation (TAPS + Dicarbonyl) desired Desired 6-substituted Pteridine (Leads to Methotrexate) start->desired Optimal pH (e.g., 5.5 ± 0.2) byproduct1 Unwanted 7-isomer (e.g., 7-hydroxymethylpteridine) start->byproduct1 High pH byproduct2 Other Pteridine Byproducts (e.g., 6-methylpteridine) start->byproduct2 Low pH

Caption: Influence of pH on pteridine ring formation and byproduct selectivity.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you might encounter during your experiments. Each issue is followed by an analysis of the cause and a detailed solution grounded in established literature.

Question 1: My final product shows a significant peak corresponding to an isomer of methotrexate (e.g., the 7-isomer) in my HPLC analysis. What went wrong and how can I fix it?

  • Probable Cause: The formation of the 7-isomer is a well-documented byproduct in pteridine synthesis and is highly favored at an elevated pH.[3] During the critical cyclization step where the pteridine ring is formed, a pH that is too high directs the condensation to the wrong nitrogen atom on the pyrimidine ring, leading to the thermodynamically disfavored but kinetically accessible 7-substituted isomer.

  • Recommended Solution & Protocol:

    • Strict pH Control: The single most critical parameter to control is the reaction pH. For syntheses involving dihydroxyacetone, the optimal pH to minimize the sum of major byproducts is 5.5 ± 0.2.[4] For the one-pot synthesis using 1,1,3-tribromoacetone, the reaction must be maintained in a pH range of 1.5 to 4.0, with a preference for 1.5 to 3.5.[2]

    • Continuous pH Monitoring and Adjustment: Use a calibrated pH meter for continuous monitoring. Maintain the pH by the controlled addition of a base, such as a sodium hydroxide solution. The rate of base addition will slow as the reaction proceeds; this can be used as an indicator of reaction progress.[5]

    • Eliminate Buffers: Avoid using acetate buffers, which were common in older procedures. Modern, higher-yield processes eliminate these buffers in favor of direct pH control, which improves the preferential formation of the desired 6-substituted pteridine.[3][4]

  • Preventative Measures: Calibrate your pH meter before each synthesis. Prepare your acid and base solutions accurately and use a titrator or burette for precise additions.

Question 2: The overall yield of my synthesis is consistently low, and I have a complex mixture of unidentified impurities.

  • Probable Cause: Low yields and a complex impurity profile often point to issues with the starting materials or suboptimal reaction conditions that promote a variety of side reactions. A key, often overlooked, factor is the concentration of the 2,4,5,6-tetraaminopyrimidine (TAP) in the solution. High concentrations of dissolved TAP can lead to undesired side reactions.[5] Additionally, exposure of intermediates or the final product to light and oxygen can cause degradation.[6][]

  • Recommended Solution & Protocol:

    • Leverage Reactant Solubility: Use the this compound (TAPS) salt directly. Its relatively low solubility is advantageous because it dissolves slowly as it is consumed. This maintains a low, steady concentration of the tetraaminopyrimidinium ions in solution, minimizing side reactions that occur at high TAP concentrations.[5]

    • Optimize Temperature: Maintain the reaction temperature between 30°C and 50°C.[2] Temperatures that are too high can accelerate degradation and side reactions, while temperatures that are too low will result in an impractically long reaction time.

    • Protect from Light: Methotrexate is sensitive to light, which can lead to the formation of degradation impurities like 7-hydroxy-methotrexate.[] Conduct the reaction and subsequent purification steps in amber glassware or under subdued light.

  • Preventative Measures: Always use high-purity starting materials. Confirm the identity and purity of your TAPS and p-(N-methylamino)benzoyl-L-glutamic acid before starting. Store methotrexate and its sensitive intermediates protected from light.[1][]

Question 3: I am struggling to purify my crude methotrexate. Simple recrystallization is not removing key process-related impurities.

  • Probable Cause: Crude methotrexate from a one-pot synthesis is often contaminated with unreacted starting materials and various pteridine byproducts.[2] These impurities can have similar solubility profiles to methotrexate, making simple crystallization ineffective. A more robust, multi-step purification strategy based on differential solubility of various methotrexate salts is required.

  • Recommended Solution & Protocol: Multi-Step Salt Conversion Purification This protocol is a proven method for achieving high purity (>98%) methotrexate.[2]

    • Initial Basification: After the initial reaction, add concentrated ammonium hydroxide to the reaction mixture to achieve a pH of approximately 9.5. This step solubilizes the methotrexate product while many byproducts remain insoluble. Filter the mixture to remove these solids.[2]

    • Zinc Salt Precipitation: Take the filtrate and adjust the pH to ~6.0 with hydrochloric acid. This will precipitate crude zinc methotrexate. This step is highly effective as the zinc salt is quite insoluble, allowing for easy filtration and washing to remove water-soluble impurities.[2][5]

    • Conversion to Hydrochloride: Reslurry the zinc salt in water and add concentrated hydrochloric acid to lower the pH to ~1.5. This dissolves the zinc salt and then crystallizes methotrexate hydrochloride. This conversion helps remove a different set of impurities.[2]

    • Disodium Salt Crystallization: Dissolve the methotrexate hydrochloride in water by adding sodium hydroxide to a pH of ~10. Clarify the solution by filtration if necessary. Then, add acetone (to a final concentration of 75-88% by volume) to crystallize the highly pure disodium methotrexate salt.[2]

    • Final Product Isolation: Filter the disodium salt, dissolve it in fresh water, and carefully add 3% sulfuric acid to a pH of ~4.0. This will precipitate the final, high-purity methotrexate free acid.[2]

Purification Workflow A Crude Reaction Mixture B Add NH4OH to pH 9.5 Filter Insolubles A->B C Filtrate (Soluble MTX) B->C D Add HCl to pH 6.0 C->D E Precipitate Zinc MTX Salt (Filter and Wash) D->E F Add HCl to pH 1.5 E->F G Crystallize MTX Hydrochloride (Filter) F->G H Add NaOH to pH 10 Add Acetone G->H I Crystallize Disodium MTX (Filter) H->I J Add H2SO4 to pH 4.0 I->J K High-Purity Methotrexate J->K

Caption: Multi-step purification workflow for high-purity Methotrexate.

Frequently Asked Questions (FAQs)

  • Q: Why is the zinc salt of N-methyl-p-aminobenzoylglutamate often used as a starting material?

    • A: Using the zinc salt serves a dual purpose. First, it acts as a convenient and stable form of the glutamate side chain. Second, the presence of zinc ions in the reaction mixture facilitates the subsequent purification step where methotrexate is isolated as an insoluble zinc salt, a key strategy for removing many byproducts.[2]

  • Q: Can I use 2,4,5,6-tetraaminopyrimidine hydrochloride instead of the sulfate salt?

    • A: Yes, the hydrochloride salt can be used and is featured in some synthesis routes.[3] The key advantage of the sulfate salt, as mentioned in the troubleshooting section, is its lower solubility, which helps control the reaction by slowly releasing the amine into the solution, thus minimizing side reactions.[5] If you use the hydrochloride salt, which is more soluble, you must be even more vigilant about controlling other reaction parameters to maintain selectivity.

  • Q: What are the best analytical techniques to assess the purity of my final methotrexate product?

    • A: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for assessing purity and quantifying impurities.[1][8] It is essential to use a validated method with a gradient capable of separating methotrexate from its known process-related impurities (like aminopterin) and degradation products (like 7-hydroxy-methotrexate). For structural confirmation of unknown impurities, LC-MS (Liquid Chromatography-Mass Spectrometry) is the most powerful tool.[]

Summary of Key Process Parameters

For quick reference, the table below summarizes the optimal conditions for the one-pot synthesis of methotrexate from TAPS.

ParameterOptimal RangeRationale & Reference
pH 1.5 - 4.0Critical for controlling regioselectivity and minimizing isomer formation.[2]
Temperature 30°C - 50°CBalances reaction rate with the minimization of degradation and side reactions.[2]
TAPS Form Sulfate SaltLow solubility provides a "slow-release" of the amine, reducing side reactions.[5]
Reactant Addition SimultaneousA one-pot, simultaneous reaction of the three components is preferred.[2]
Atmosphere Inert (e.g., N₂)While not always cited as mandatory, an inert atmosphere can help prevent oxidative side reactions.
Light ProtectedAvoids photodegradation of the product into impurities like 7-hydroxy-methotrexate.[]

References

Validation & Comparative

Purity assessment of 2,4,5,6-Tetraaminopyrimidine sulfate using acid-base titration.

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Purity Assessment of 2,4,5,6-Tetraaminopyrimidine Sulfate: A Comparative Analysis of Acid-Base Titration and Chromatographic Methods

Introduction: The Critical Role of Purity for this compound

This compound (TAPS) is a pivotal intermediate in the synthesis of numerous biologically active molecules and active pharmaceutical ingredients (APIs)[1]. As a tetraamine derivative of pyrimidine, its high reactivity makes it a versatile building block in medicinal chemistry, particularly in the development of therapeutics for infectious diseases and cancer[1]. Given its role as a starting material, the purity of TAPS is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities can carry forward through synthetic steps, potentially leading to undesired side reactions, lower yields, and the formation of toxic or unstable byproducts.

This guide provides an in-depth, comparative analysis of established analytical methodologies for the purity assessment of TAPS. We will focus on the principles and practical application of non-aqueous acid-base titration, a robust and widely used method for this class of compounds. Furthermore, we will objectively compare this classical technique with modern chromatographic and spectroscopic alternatives, namely High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, to provide researchers and drug development professionals with a comprehensive framework for selecting the most appropriate method for their specific analytical needs.

Part 1: The Gold Standard - Non-Aqueous Acid-Base Titration

The Causality Behind the Method: Why Non-Aqueous?

2,4,5,6-Tetraaminopyrimidine contains four amine functional groups, rendering it a weak base. In an aqueous environment, water acts as both a weak acid and a weak base, competing with the weakly basic analyte and "leveling" its basicity, which results in an indistinct and difficult-to-detect titration endpoint[2][3].

To overcome this challenge, a non-aqueous titration is the method of choice[3][4]. This approach involves two key strategic choices:

  • Solvent Selection: A protogenic solvent, such as anhydrous glacial acetic acid, is used.[2][5] This acidic solvent enhances the basicity of the weak amine by readily donating a proton, effectively making the TAPS behave as a stronger base than it would in water. This phenomenon, known as the leveling effect, is crucial for achieving a sharp and accurate endpoint[3].

  • Titrant Selection: A very strong acid, perchloric acid (HClO₄) dissolved in glacial acetic acid, is used as the titrant. The reaction between perchloric acid and acetic acid generates the acetylium ion (CH₃COOH₂⁺), an extremely strong proton donor that ensures a complete and stoichiometric reaction with the weakly basic amine groups of TAPS[2].

This carefully selected solvent-titrant system transforms a challenging titration into a precise and reliable assay.

Experimental Workflow: A Self-Validating Protocol

The trustworthiness of any analytical method hinges on its validation. The following protocol integrates steps for titrant standardization and method validation in line with principles outlined in USP General Chapter <1225> and ICH Guidance Q2(R1)[6][7].

Titration_Workflow cluster_prep Phase 1: Preparation & Standardization cluster_assay Phase 2: TAPS Purity Assay cluster_analysis Phase 3: Data Analysis & Validation prep_titrant Prepare 0.1 M HClO₄ in Glacial Acetic Acid std_khp Accurately weigh primary standard (Potassium Hydrogen Phthalate - KHP) dissolve_khp Dissolve KHP in Glacial Acetic Acid std_khp->dissolve_khp titrate_khp Titrate KHP with HClO₄ using Crystal Violet indicator dissolve_khp->titrate_khp calc_molarity Calculate and record the exact molarity of HClO₄ titrate_khp->calc_molarity titrate_taps Titrate with standardized 0.1 M HClO₄ calc_molarity->titrate_taps Standardized Titrant weigh_taps Accurately weigh TAPS sample dissolve_taps Dissolve TAPS in Glacial Acetic Acid weigh_taps->dissolve_taps dissolve_taps->titrate_taps record_vol Record endpoint volume titrate_taps->record_vol calc_purity Calculate % Purity (Assay) record_vol->calc_purity linearity Perform assay on 3-5 samples of varying weights (e.g., 80-120%) to establish linearity calc_purity->linearity accuracy Determine accuracy via recovery studies on spiked samples linearity->accuracy precision Assess precision (repeatability) through multiple determinations accuracy->precision

Caption: Workflow for the purity assessment of TAPS via non-aqueous acid-base titration.

Detailed Experimental Protocol

A. Preparation and Standardization of 0.1 M Perchloric Acid

  • Preparation: Cautiously add 8.5 mL of 72% perchloric acid to 900 mL of glacial acetic acid while stirring. Add 30 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with residual water.

  • Standardization:

    • Accurately weigh approximately 0.5 g of dried primary standard potassium hydrogen phthalate (KHP).

    • Dissolve it in 50 mL of glacial acetic acid, warming gently if necessary.

    • Allow to cool, add 2 drops of crystal violet indicator, and titrate with the prepared perchloric acid solution until the violet color changes to a blue-green endpoint.

    • Perform a blank titration and make any necessary volume corrections.

    • Calculate the molarity of the perchloric acid titrant.

B. Purity Assay of this compound

  • Sample Preparation: Accurately weigh approximately 0.2 g of the TAPS sample.

  • Dissolution: Dissolve the sample in 50 mL of glacial acetic acid.

  • Titration: Add 2 drops of crystal violet indicator and titrate with the standardized 0.1 M perchloric acid to the same blue-green endpoint observed during standardization. Alternatively, for higher precision, use a potentiometer with a suitable electrode for non-aqueous titrations to detect the equivalence point[5].

  • Calculation: Calculate the purity of TAPS based on the volume of titrant consumed, the molarity of the titrant, and the sample weight. Each molecule of TAPS will react with two molecules of perchloric acid, as the sulfate salt already protonates two of the amine groups.

Part 2: Alternative and Complementary Analytical Methods

While titration is a powerful tool for determining the overall basic content (assay), it is often not specific for the active ingredient in the presence of other basic impurities. Therefore, other methods are essential for a complete purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution and sensitivity[8][9]. It excels at separating the main component (API) from process-related impurities and degradation products.

  • Principle: A solution of the sample is passed through a column packed with a stationary phase under high pressure. Different components in the mixture interact differently with the stationary phase and are separated. A detector (typically UV) quantifies each separated component.

  • Key Advantages:

    • Specificity: Can separate and individually quantify TAPS and its structurally similar impurities.

    • Sensitivity: Capable of detecting and quantifying impurities at very low levels (<<1%).

    • Versatility: Can be used for both assay and impurity profiling simultaneously.

  • Experimental Protocol (Typical Reverse-Phase Method):

    • Mobile Phase: Prepare a suitable mobile phase, often a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol[10].

    • Standard Preparation: Prepare a reference standard solution of TAPS of known concentration.

    • Sample Preparation: Prepare a sample solution of TAPS at a similar concentration.

    • Chromatography: Inject the solutions onto an HPLC system equipped with a C18 column and a UV detector monitoring at a relevant wavelength (e.g., 274 nm, as TAPS has a UV absorbance maximum here)[11].

    • Analysis: The purity is determined by calculating the area percentage of the main TAPS peak relative to the total area of all peaks in the chromatogram. The assay is calculated by comparing the main peak area to that of the reference standard.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that can be used for quantitative analysis[12][13][14].

  • Principle: The method is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species[14][15]. TAPS has characteristic absorbance maxima in the UV region, which can be used for its quantification[11].

  • Key Advantages:

    • Speed and Simplicity: Analysis is very fast and requires minimal sample preparation[14].

    • Cost-Effectiveness: The instrumentation is relatively inexpensive compared to HPLC[14].

  • Limitations:

    • Lack of Specificity: Any impurity that absorbs light at the same wavelength as TAPS will interfere with the measurement, potentially leading to an overestimation of purity[16]. This method is therefore best suited for assay determination of a relatively pure substance rather than for detailed impurity profiling.

  • Experimental Protocol:

    • Solvent Selection: Choose a solvent in which TAPS is soluble and that is transparent in the UV region of interest.

    • Wavelength Determination: Scan a dilute solution of TAPS to determine the wavelength of maximum absorbance (λmax), reported to be around 274 nm[11].

    • Calibration Curve: Prepare a series of standard solutions of TAPS of known concentrations and measure their absorbance at the λmax to generate a standard curve.

    • Sample Analysis: Prepare a sample solution with a concentration that falls within the linear range of the calibration curve, measure its absorbance, and determine the concentration from the curve.

Part 3: Method Comparison and Selection Guide

The choice of analytical method depends on the specific goal, whether it is for routine quality control assay, comprehensive impurity profiling, or initial screening.

Quantitative Data Summary

The following table provides a semi-quantitative comparison of the performance characteristics of each method.

ParameterNon-Aqueous TitrationHPLC-UVUV-Vis Spectrophotometry
Primary Use Assay (% Purity)Assay & Impurity ProfilingAssay (% Purity)
Specificity Low (titrates all bases)High (separates components)Very Low (measures all absorbers)
Accuracy HighHighModerate to High (matrix dependent)
Precision High (RSD <1%)Very High (RSD <0.5%)High (RSD <1%)
Sensitivity (LOQ) ~0.1%<0.01%~0.1-1%
Linearity Range GoodExcellentGood
Analysis Time/Sample 10-15 minutes15-30 minutes< 5 minutes
Cost per Sample LowHighVery Low
Required Expertise ModerateHighLow
Logical Framework for Method Selection

The decision to use a particular method can be guided by the specific requirements of the analysis at hand.

Decision_Tree start What is the analytical goal for TAPS purity assessment? goal1 Routine QC Assay (Overall Purity) start->goal1 goal2 Impurity Profiling & Reference Standard Characterization start->goal2 goal3 Rapid In-Process Check (Known pure material) start->goal3 method1 Non-Aqueous Titration (Robust, Accurate, Cost-Effective) goal1->method1 Primary Choice method2 HPLC-UV (High Specificity & Sensitivity) goal2->method2 Essential Method method3 UV-Vis Spectrophotometry (Fastest, Simplest) goal3->method3 Suitable Choice method2->method1 Orthogonal method for assay validation

Caption: Decision-making framework for selecting an analytical method for TAPS.

Conclusion

The purity assessment of this compound is a critical aspect of quality control in pharmaceutical development. Non-aqueous acid-base titration stands as a robust, accurate, and cost-effective method for determining the overall assay value. Its underlying principles are well-understood, and the protocol can be designed to be self-validating, ensuring trustworthy results.

However, titration lacks the specificity to provide a complete picture of the impurity profile. For this, High-Performance Liquid Chromatography (HPLC) is the indispensable tool, offering the high resolution required to separate and quantify individual impurities. UV-Vis spectrophotometry serves as a rapid, simple, but non-specific alternative for quick assays where the impurity profile is already well-characterized.

Ultimately, a comprehensive quality control strategy should leverage these methods orthogonally. Titration can be used for routine batch release based on assay, while HPLC is employed for the initial validation, stability studies, and investigation of any out-of-specification results. This integrated approach ensures the highest level of quality and safety for this vital pharmaceutical intermediate.

References

A Senior Application Scientist's Comparative Guide to the Spectroscopic Characterization of Synthesized 2,4,5,6-Tetraaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in drug discovery and organic synthesis, the unambiguous structural confirmation and purity assessment of key intermediates is paramount. 2,4,5,6-Tetraaminopyrimidine sulfate (TAPS) is a critical building block, notably in the synthesis of pharmaceuticals like the antineoplastic agent methotrexate.[1][2] Its high density of functional groups and its nature as a salt present unique analytical challenges. This guide provides an in-depth, comparative analysis of essential spectroscopic techniques for the comprehensive characterization of synthesized TAPS, grounded in the principles of analytical chemistry and practical laboratory application.

The objective is not merely to present data, but to build a self-validating analytical workflow. Each technique offers a unique piece of the structural puzzle; when combined, they provide a high-confidence confirmation of identity and purity. We will explore the causality behind experimental choices, from sample preparation to data interpretation, empowering researchers to not only replicate these methods but also to adapt them to their specific needs.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy serves as the first-line technique for confirming the presence of key functional groups. It is rapid, non-destructive, and provides a characteristic "fingerprint" of the molecule. For TAPS, we expect to identify vibrations associated with the amino groups, the pyrimidine ring, and the sulfate counter-ion.

Causality in Experimental Choice:

The solid-state nature and low solubility of TAPS in common IR-transparent solvents make the Potassium Bromide (KBr) pellet method the most practical approach. This technique disperses the analyte in an IR-transparent matrix, minimizing scattering and producing a high-quality transmission spectrum.

Experimental Protocol: KBr Pellet Transmission FT-IR
  • Preparation: Gently grind 1-2 mg of the synthesized TAPS sample with a mortar and pestle. Add approximately 100-200 mg of dry, spectroscopic-grade KBr.

  • Mixing: Continue grinding the mixture for 2-3 minutes until a fine, homogenous powder is obtained. The quality of the final spectrum is highly dependent on the homogeneity and particle size of this mixture.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent disc.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be run first.

Data Interpretation for TAPS

The FT-IR spectrum provides a wealth of information. The key is to assign the observed absorption bands to specific molecular vibrations. A reference spectrum from the NIST database serves as an excellent benchmark.[3]

Wavenumber (cm⁻¹)Vibration TypeInterpretation for TAPS
3100-3400N-H StretchingA broad, strong band characteristic of the four primary amino (-NH₂) groups. The broadening is due to extensive hydrogen bonding in the solid state.
~1650N-H Scissoring (Bending)Confirms the presence of primary amino groups.[4]
1550-1600C=N and C=C StretchingThese bands arise from the vibrations of the pyrimidine ring, confirming the heterocyclic core.[5]
1200-1350C-N StretchingVibrations from the bonds connecting the amino groups to the pyrimidine ring.[6]
~1120S=O StretchingA very strong, broad band indicative of the sulfate (SO₄²⁻) counter-ion.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectrometer Analysis cluster_interp Data Interpretation Sample Synthesized TAPS Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Acquire Acquire Spectrum (4000-400 cm⁻¹) Press->Acquire Process Background Correction Acquire->Process Identify Identify Functional Groups (NH₂, C=N, SO₄²⁻) Process->Identify Compare Compare to Reference Identify->Compare Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Start Synthesized TAPS FTIR FT-IR (Functional Groups) Start->FTIR NMR NMR (¹H & ¹³C Structure) Start->NMR MS ESI-MS (Molecular Weight) Start->MS UVVIS UV-Vis (Conjugated System) Start->UVVIS Confirm Structure & Purity Confirmed FTIR->Confirm NMR->Confirm MS->Confirm UVVIS->Confirm

References

A Comparative Analysis of 2,4,5,6-Tetraaminopyrimidine Sulfate and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, serving as the foundation for a multitude of biologically active molecules.[1] Among the vast array of pyrimidine derivatives, 2,4,5,6-Tetraaminopyrimidine sulfate (TAPS) presents itself as a compound of significant interest, primarily as a crucial intermediate in the synthesis of pharmaceuticals.[2][3] This guide provides an in-depth comparative analysis of TAPS against other notable pyrimidine analogs, namely the renowned anticancer drug 5-fluorouracil, the fundamental nucleobase cytosine, and the versatile synthetic building block 2,4-diaminopyrimidine.

This analysis will delve into their chemical properties, biological activities, and potential applications, offering a comprehensive resource for professionals engaged in drug discovery and development. While direct head-to-head experimental data is often limited in publicly available literature, this guide synthesizes existing knowledge to provide a valuable comparative perspective and equips researchers with the necessary protocols to conduct their own evaluations.

Introduction to the Pyrimidine Analogs

The selection of a pyrimidine analog in drug design is dictated by its intended biological target and desired physicochemical properties. The four compounds under review represent a spectrum of functionalities, from a natural building block of life to a highly functionalized synthetic intermediate and a potent chemotherapeutic agent.

  • This compound (TAPS): A highly substituted pyrimidine, TAPS is primarily recognized as a key intermediate in the synthesis of antifolate drugs like methotrexate.[3] Its four amino groups offer multiple points for chemical modification, making it a versatile scaffold in the design of novel therapeutic agents.[2][4] TAPS is noted for its stability and solubility in water, which are advantageous properties in pharmaceutical manufacturing.[2]

  • 5-Fluorouracil (5-FU): A fluorinated pyrimidine analog, 5-FU has been a mainstay in cancer chemotherapy for decades.[5] It functions as an antimetabolite, inhibiting thymidylate synthase and getting incorporated into RNA and DNA, ultimately leading to cell death in rapidly dividing cancer cells.[5]

  • Cytosine: As one of the four main bases in DNA and RNA, cytosine is fundamental to genetic coding and cellular function. Its primary role is in base pairing with guanine. While not a drug itself, its structure is a foundational element in the design of many nucleoside analog drugs.

  • 2,4-Diaminopyrimidine: This pyrimidine derivative is a well-established pharmacophore in medicinal chemistry.[6] It serves as a key structural component in a variety of drugs, including the antibacterial trimethoprim and the antiprotozoal pyrimethamine, which act as dihydrofolate reductase (DHFR) inhibitors.[7]

Comparative Physicochemical Properties

The physical and chemical characteristics of these pyrimidine analogs significantly influence their handling, formulation, and biological activity.

PropertyThis compound (TAPS)5-Fluorouracil (5-FU)Cytosine2,4-Diaminopyrimidine
Molecular Formula C₄H₁₀N₆O₄S[8]C₄H₃FN₂O₂C₄H₅N₃OC₄H₆N₄
Molecular Weight 238.22 g/mol [8]130.08 g/mol 111.10 g/mol 110.12 g/mol
Appearance Light yellow to brown powder/crystal[4]White to off-white crystalline powderWhite solidOff-white to pale brown powder
Melting Point >300 °C (decomposes)[8]282-286 °C (decomposes)320-325 °C (decomposes)143-147 °C
Solubility Soluble in water[2]Slightly soluble in waterSlightly soluble in waterSoluble in hot water
Stability Stable under normal temperatures and pressures[8]Stable under normal conditionsGenerally stableStable

Comparative Biological and Pharmacological Profile

While all four molecules are based on the pyrimidine ring, their biological activities diverge significantly due to their different substitutions.

3.1. Anticancer Activity

A direct comparison of the anticancer activity of TAPS with 5-FU is challenging due to the different roles they play. 5-FU is an active cytotoxic agent, while TAPS is a precursor to antifolate drugs.

  • 5-Fluorouracil has a well-established, broad-spectrum anticancer activity. Its cytotoxicity is dose-dependent, with IC50 values varying across different cancer cell lines. For example, in some studies, the IC50 of 5-FU in colon cancer cell lines can range from the low micromolar to higher concentrations depending on the cell line's sensitivity.[9][10]

  • This compound itself is not typically evaluated for direct cytotoxicity in the same manner as 5-FU. Its significance lies in its role as a building block for drugs like methotrexate, a potent dihydrofolate reductase (DHFR) inhibitor used in cancer therapy.[3][11] The efficacy of methotrexate is well-documented, with its mechanism revolving around the disruption of folate metabolism, which is crucial for the synthesis of nucleotides in cancer cells.[12][13]

  • 2,4-Diaminopyrimidine derivatives have shown significant potential as anticancer agents, particularly as kinase inhibitors.[6][14] For instance, certain 2,4-diaminopyrimidine derivatives have demonstrated potent antitumor activities with IC50 values in the low micromolar range against various cancer cell lines, including A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast).[6]

3.2. Enzyme Inhibition

The enzyme inhibition profiles of these analogs are a key determinant of their therapeutic applications.

  • 5-Fluorouracil's primary mechanism of action involves the inhibition of thymidylate synthase by its metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[5]

  • This compound is a precursor to methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR).[3][11] The inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate.[12]

  • 2,4-Diaminopyrimidine is a core structure in many DHFR inhibitors, such as trimethoprim.[7] The diaminopyrimidine moiety mimics the binding of dihydrofolate to the active site of the enzyme.

3.3. Antimicrobial Activity

While 5-FU is primarily an anticancer agent, some pyrimidine analogs have demonstrated antimicrobial properties.

  • This compound itself is not widely reported for its antimicrobial activity. However, as a versatile intermediate, it can be used to synthesize compounds with potential antimicrobial effects.

  • 2,4-Diaminopyrimidine derivatives are well-known for their antimicrobial activity. For example, trimethoprim, a 2,4-diaminopyrimidine derivative, is a widely used antibiotic that selectively inhibits bacterial DHFR. Some novel 2,4-diaminopyrimidine derivatives have shown promising anti-tubercular activity with MIC values as low as 6.25 µg/mL.[7]

Experimental Protocols

To facilitate direct comparative studies, this section provides detailed, step-by-step methodologies for key experiments.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compounds (TAPS, 5-FU, 2,4-diaminopyrimidine) dissolved in a suitable solvent (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (solvent only). Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

4.2. Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

  • Materials:

    • Recombinant human DHFR enzyme

    • Dihydrofolate (DHF) substrate

    • NADPH cofactor

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

    • Test compounds (TAPS-derived inhibitors, 2,4-diaminopyrimidine derivatives)

    • UV-Vis spectrophotometer or microplate reader

  • Procedure:

    • Assay Preparation: In a 96-well UV-transparent plate, add the assay buffer, NADPH, and the test compound at various concentrations.

    • Enzyme Addition: Add the DHFR enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature.

    • Reaction Initiation: Initiate the reaction by adding the DHF substrate.

    • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC50 value from the dose-response curve.

4.3. Physicochemical Property Determination: Kinetic Solubility Assay

This high-throughput assay provides an early assessment of a compound's solubility.

  • Materials:

    • Test compounds

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microplate

    • Nephelometer or a plate reader capable of measuring light scattering

  • Procedure:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Plate Setup: Dispense the DMSO stock solution into the wells of a 96-well plate to create a concentration gradient.

    • Buffer Addition: Add PBS to each well to achieve the final desired compound concentrations and a final DMSO concentration of 1-2%.

    • Incubation: Shake the plate for 1-2 hours at room temperature.

    • Measurement: Measure the turbidity or light scattering in each well.

    • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Visualizations

Chemical Structures of Pyrimidine Analogs

Caption: Core structures of the compared pyrimidine analogs.

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seeding Seed Cancer Cells in 96-well plates treatment Treat with Pyrimidine Analogs (24-72h) seeding->treatment mtt_add Add MTT Reagent (4h incubation) treatment->mtt_add solubilize Add Solubilization Buffer mtt_add->solubilize readout Measure Absorbance (570 nm) solubilize->readout ic50 Calculate IC50 Values readout->ic50

Caption: Workflow for determining the IC50 of pyrimidine analogs.

Conclusion and Future Directions

This comparative analysis highlights the diverse roles of this compound, 5-fluorouracil, cytosine, and 2,4-diaminopyrimidine in the realm of drug discovery. While 5-FU and cytosine represent an established therapeutic and a fundamental biological building block, respectively, TAPS and 2,4-diaminopyrimidine offer significant potential as versatile scaffolds for the development of novel therapeutics.

The primary value of TAPS lies in its utility as a highly functionalized intermediate, particularly in the synthesis of antifolates.[3] Its multiple amino groups provide a rich platform for combinatorial chemistry and the generation of compound libraries for screening against various biological targets. In contrast, 2,4-diaminopyrimidine has a more established track record as a pharmacophore in its own right, particularly in the design of DHFR and kinase inhibitors.[6][7]

Future research should focus on direct, head-to-head comparative studies of these and other pyrimidine analogs in standardized biological and physicochemical assays. Such data would be invaluable for building robust structure-activity relationships and guiding the rational design of next-generation pyrimidine-based drugs. The experimental protocols provided herein offer a framework for such investigations, enabling researchers to objectively evaluate the performance of these and other novel pyrimidine derivatives.

References

Beyond the Standard: A Comparative Guide to Alternatives for 2,4,5,6-Tetraaminopyrimidine Sulfate in Purine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of purine scaffolds is a foundational element in the discovery of novel therapeutics. 2,4,5,6-Tetraaminopyrimidine sulfate (TAPS) has long been a staple precursor in this endeavor. However, the landscape of organic synthesis is ever-evolving, with new and refined methods offering potential advantages in yield, scalability, and functional group tolerance. This guide provides an in-depth technical comparison of viable alternatives to TAPS, supported by experimental data and detailed protocols, to empower informed decisions in your synthetic strategies.

The Central Role and Limitations of this compound (TAPS)

2,4,5,6-Tetraaminopyrimidine, often used as its sulfate salt for stability, is a cornerstone in the classic Traube purine synthesis. This method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid or its derivatives, to construct the imidazole ring of the purine. TAPS is particularly pivotal in the synthesis of guanine and its derivatives.

Despite its widespread use, TAPS presents certain challenges. The sulfate salt, while stable, introduces a high salt load into reactions, which can complicate workup and purification. Furthermore, the synthesis of guanine from TAPS often requires harsh conditions, such as high temperatures in formamide, which can lead to decomposition of the solvent and the formation of colored impurities, necessitating extensive purification.[1][2][3] These limitations have spurred the exploration of alternative pyrimidine-based precursors that may offer milder reaction conditions, improved yields, and greater synthetic flexibility.

Key Alternatives to TAPS in Purine Synthesis

This guide will focus on three principal pyrimidine-based alternatives to TAPS:

  • 2,4,5-Triamino-6-hydroxypyrimidine (TAHP): A direct precursor to guanine and its analogs.

  • 4,5,6-Triaminopyrimidine: A versatile precursor for the synthesis of adenine and other purines.

  • 5-Amino-4,6-dichloropyrimidine: A highly adaptable reagent for producing a wide array of substituted purines.

We will also briefly touch upon the broader context of purine synthesis by contrasting these pyrimidine-based routes with imidazole-based strategies.

2,4,5-Triamino-6-hydroxypyrimidine (TAHP): The Guanine Precursor

2,4,5-Triamino-6-hydroxypyrimidine (TAHP), also frequently used as its sulfate salt, is structurally very similar to TAPS, with a hydroxyl group at the 6-position instead of an amino group. This makes it an excellent and direct precursor for the synthesis of guanine.

Mechanistic Advantage

The primary advantage of using TAHP for guanine synthesis lies in the directness of the transformation. The pyrimidine ring already contains the 2-amino and 6-oxo functionalities (in its tautomeric form) characteristic of guanine. The synthetic task is reduced to the cyclization with a one-carbon source to form the imidazole ring.

Experimental Comparison and Performance

The synthesis of guanine from TAHP typically involves heating with formamide, which serves as both the solvent and the source of the C8 carbon of the purine ring.[4][5] While this is similar to the process with TAPS, the absence of the 6-amino group can influence solubility and reactivity.

PrecursorReagentConditionsYieldReference
TAHP sulfate Formamide170-180°C, 2hGood[4]
TAHP sulfate Formamide<200°CHigh[5]
TAHP sulfate Formic acid/Sodium formateNot specifiedNot specified[6]

It is noteworthy that processes have been developed to mitigate the issues of high temperature and formamide decomposition by using formic acid and sodium formate, though this reintroduces a significant salt load.[6]

Experimental Protocol: Synthesis of Guanine from TAHP Sulfate

This protocol is adapted from a procedure described for the synthesis of guanine.[4]

Step 1: Cyclization

  • In a one-liter flask equipped with a condenser, suspend 50 g of 2,4,5-triamino-6-hydroxypyrimidine sulfate in 250 mL of formamide.

  • Heat the mixture in an oil bath at 170-180°C for 2 hours.

  • Cool the reaction mixture to allow the guanine product to precipitate.

  • Filter the crude product.

Step 2: Purification

  • Dissolve the crude guanine in a solution of sodium hydroxide.

  • Add activated carbon and stir at 60°C for 1 hour to decolorize the solution.

  • Filter the hot solution.

  • Carefully add formic acid to the filtrate dropwise until the pH reaches 9.5 to precipitate the purified guanine.

  • Filter the purified product, wash with water, and dry.

4,5,6-Triaminopyrimidine: The Adenine Precursor

4,5,6-Triaminopyrimidine is a versatile precursor primarily used for the synthesis of adenine. It lacks a substituent at the 2-position of the pyrimidine ring, which can be an advantage for synthesizing certain purine analogs.

Mechanistic Pathway

Similar to other Traube syntheses, the reaction proceeds through the condensation of the 4- and 5-amino groups with a one-carbon electrophile. The choice of the cyclizing agent determines the substituent at the C8 position of the resulting purine. For adenine synthesis, formic acid or a derivative is used.

Experimental Data and Performance

The synthesis of adenine from 4,5,6-triaminopyrimidine can be achieved in high yields.

PrecursorReagentConditionsYieldPurityReference
4,5,6-Triaminopyrimidine Formamide140-150°C, 4h81.8%99.9% (HPLC)[7]
4,5,6-Triaminopyrimidine Triethyl orthoformate/Acetic anhydrideNot specifiedHighNot specified[8]

The use of formamide at moderately high temperatures provides a straightforward route to high-purity adenine.[7]

Experimental Protocol: Synthesis of Adenine from 4,5,6-Triaminopyrimidine

This protocol is based on a reported synthesis of adenine.[7]

Step 1: Cyclization

  • To a 1000 mL reaction flask, add 90 g of 4,5,6-triaminopyrimidine and 10 mL of formamide.

  • Heat the mixture to 140-150°C for 4 hours.

  • Upon completion of the reaction, cool the mixture to 15-25°C to induce crystallization.

  • Filter the crude adenine and rinse with formamide, followed by water.

Step 2: Purification

  • Recrystallize the crude product from water with activated carbon for decolorization to yield a white crystalline powder.

5-Amino-4,6-dichloropyrimidine: The Versatile Precursor

5-Amino-4,6-dichloropyrimidine is a highly valuable and versatile alternative to TAPS, particularly for the synthesis of diversely substituted purines.[9][10][11] The two chlorine atoms at the 4- and 6-positions are excellent leaving groups, allowing for sequential or one-pot nucleophilic substitutions to introduce a wide range of functionalities.

Synthetic Utility and Advantages

The key advantage of this reagent is the ability to construct the purine core first and then introduce diversity at the 6-position (and potentially the 2-position if it is also halogenated). This contrasts with the use of TAPS or TAHP, where the substituent at the 6-position is predetermined. This flexibility is highly advantageous in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies.

Modern synthetic methods, such as one-pot procedures, have been developed to streamline the synthesis of polysubstituted purines from chloropyrimidines.[7][12][13][14] These methods often involve the initial reaction with an amine to form a 4-amino-6-chloropyrimidine intermediate, followed by cyclization and subsequent functionalization.

Experimental Protocol: One-Pot Synthesis of 9-Substituted-6-chloropurines

The following is a generalized representation of a one-pot synthesis adapted from modern methodologies.[7][13]

Step 1: Formation of the Diaminopyrimidine Intermediate (in situ)

  • Dissolve 5-amino-4,6-dichloropyrimidine in a suitable solvent (e.g., an alcohol or DMF).

  • Add a primary amine and a base (e.g., triethylamine) and stir at room temperature or with gentle heating to selectively displace one of the chlorine atoms.

Step 2: Cyclization to the Purine

  • To the in-situ-formed 5-amino-4-alkylamino-6-chloropyrimidine, add a cyclizing agent (e.g., triethyl orthoformate or a Vilsmeier-type reagent) and heat to effect the formation of the imidazole ring.

Step 3: Optional Further Functionalization

  • The resulting 6-chloropurine can be isolated or directly treated with another nucleophile (e.g., another amine, an alcohol, or a thiol) to displace the remaining chlorine atom.

This one-pot approach significantly improves synthetic efficiency by reducing the number of isolation and purification steps.

Comparative Overview of Purine Synthesis Strategies

To provide a broader context, the pyrimidine-based routes discussed above (Traube synthesis) are one of the two major strategies for constructing the purine ring system. The other is the imidazole-based approach.

Purine_Synthesis_Strategies cluster_pyrimidine Pyrimidine-Based (Traube Synthesis) cluster_imidazole Imidazole-Based Synthesis Pyrimidine 4,5-Diaminopyrimidine Precursor Purine_P Purine Pyrimidine->Purine_P Cyclization C1_Source One-Carbon Source (e.g., Formic Acid) C1_Source->Purine_P Imidazole 4,5-Disubstituted Imidazole Precursor Purine_I Purine Imidazole->Purine_I Annulation Ring_Atoms Pyrimidine Ring Precursors Ring_Atoms->Purine_I Start Acyclic Precursors cluster_pyrimidine cluster_pyrimidine cluster_imidazole cluster_imidazole

Caption: Overview of the two major strategies for purine synthesis.

The imidazole-based pathway, which is analogous to the de novo biosynthesis of purines in nature, involves the construction of the pyrimidine ring onto a pre-existing imidazole scaffold.[10][13][15] While also a powerful method, the synthesis of the required substituted imidazole precursors can sometimes be more complex than that of the corresponding pyrimidines.

Conclusion: Selecting the Optimal Reagent

The choice of precursor for purine synthesis is a critical decision that impacts the overall efficiency and flexibility of the synthetic route. While This compound remains a relevant reagent, particularly for large-scale synthesis of specific targets like guanine, its limitations have driven the adoption of valuable alternatives.

  • 2,4,5-Triamino-6-hydroxypyrimidine offers a more direct and potentially cleaner route to guanine.

  • 4,5,6-Triaminopyrimidine is an excellent choice for the high-yield synthesis of adenine.

  • 5-Amino-4,6-dichloropyrimidine stands out for its versatility, enabling the synthesis of diverse libraries of substituted purines through modern one-pot methodologies.

By understanding the distinct advantages and applications of these alternatives, researchers can select the most appropriate starting material to accelerate their drug discovery and development programs.

References

A comparative study of different synthetic routes for 2,4,5,6-Tetraaminopyrimidine sulfate.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2,4,5,6-Tetraaminopyrimidine sulfate (TAPS) is a critical building block in the pharmaceutical industry, notably in the synthesis of anticancer and anti-infective drugs.[1][2] Its unique chemical structure also makes it a valuable reagent in various organic synthesis pathways.[1] This guide provides an in-depth, comparative analysis of the primary synthetic routes to TAPS, offering experimental insights and data to inform your selection of the most appropriate method for your research and development needs.

Introduction to this compound

This compound is a stable, water-soluble salt of the highly functionalized pyrimidine core.[1][2] This high degree of amination makes it an excellent precursor for the construction of more complex heterocyclic systems, a common feature in many biologically active molecules. The sulfate salt form enhances its stability and ease of handling in laboratory and industrial settings.[1] The choice of synthetic route can significantly impact yield, purity, cost, scalability, and safety, making a thorough understanding of the available options essential.

Comparative Analysis of Synthetic Routes

This guide will focus on the two most prevalent strategies for the synthesis of TAPS:

  • Reduction of 5-Nitroso-2,4,6-triaminopyrimidine (NTAP)

  • Catalytic Hydrogenation of 5-Phenylazo-2,4,6-triaminopyrimidine

We will delve into the specifics of each route, providing a detailed examination of the reaction mechanisms, experimental protocols, and a comparative summary of their respective advantages and disadvantages.

Route 1: Reduction of 5-Nitroso-2,4,6-triaminopyrimidine (NTAP)

The reduction of the nitroso group at the 5-position of the triaminopyrimidine ring is a well-established and versatile method for the synthesis of TAPS. The starting material, 5-nitroso-2,4,6-triaminopyrimidine (NTAP), is typically prepared by the nitrosation of 2,4,6-triaminopyrimidine.[3] Several reducing agents can be employed for this transformation, each with its own set of procedural nuances and outcomes.

Reduction using Zinc Dust and Acid

This modern approach offers significant improvements in yield and purity over older methods.[4] The reaction proceeds via the chemical reduction of the nitroso group to an amino group using zinc metal in an acidic aqueous medium.

Reaction Workflow:

NTAP 5-Nitroso-2,4,6-triaminopyrimidine (NTAP) Reaction_Vessel Aqueous Slurry 20-65°C NTAP->Reaction_Vessel Reagents Zinc Dust Acid (e.g., HCl) Reagents->Reaction_Vessel Intermediate Acid Salt of 2,4,5,6-Tetraaminopyrimidine Reaction_Vessel->Intermediate Purification pH Adjustment (2.0-2.5) Filtration Intermediate->Purification Precipitation Addition of H₂SO₄ pH 0.2-0.5 Purification->Precipitation Cooling Cooling (0-10°C) Precipitation->Cooling TAPS 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS) Cooling->TAPS

Caption: Workflow for the synthesis of TAPS via zinc dust reduction of NTAP.

Experimental Protocol:

  • A suspension of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) is prepared in water.

  • Zinc dust (approximately 2.0 to 2.5 molecular equivalents) is added to the slurry.

  • A suitable acid, such as hydrochloric acid (approximately 4.0 to 4.7 molecular equivalents), is added to maintain a pH below 7. The reaction temperature is controlled between 20°C and 65°C.[4]

  • Upon completion of the reduction, the pH is adjusted to 2.0-2.5 with the acid to dissolve the product as its acid salt.

  • Insoluble materials, primarily zinc oxides, are removed by filtration.

  • Sulfuric acid is then added to the filtrate to adjust the pH to approximately 0.2-0.5, precipitating the desired this compound.[4][5]

  • The mixture is cooled to 0-10°C to maximize precipitation.[4]

  • The TAPS product is isolated by filtration and dried.

Causality Behind Experimental Choices:

  • Zinc Dust: A cost-effective and potent reducing agent for nitroso groups in acidic conditions.

  • Acidic Medium: The acid serves to activate the zinc and to protonate the nitroso group, facilitating its reduction. It also solubilizes the tetraaminopyrimidine product as a salt, allowing for the easy removal of insoluble byproducts.

  • Temperature Control: The reaction is exothermic; maintaining the temperature in the specified range ensures a controlled reaction rate and prevents potential side reactions.

  • pH Adjustments: The initial acidic condition is crucial for the reduction. The subsequent specific pH adjustments are critical for the selective dissolution of the product and its final precipitation as the sulfate salt, which is a key purification step.

Reduction using Sodium Dithionite

A classical method for this transformation involves the use of sodium dithionite (Na₂S₂O₄). While effective, it generally results in lower yields and purity compared to the zinc dust method.[3][4]

Experimental Protocol:

  • An aqueous solution of 5-nitroso-2,4,6-triaminopyrimidine is prepared.

  • Sodium dithionite is added portion-wise to the solution, and the reaction temperature is allowed to rise to around 60°C.[3]

  • The hot reaction mixture is filtered.

  • The filtrate is cooled to approximately 5°C to crystallize the product, which is often obtained as the bisulfite adduct.[3][6]

  • Subsequent treatment with sulfuric acid is required to convert the intermediate to the final sulfate salt.

Causality Behind Experimental Choices:

  • Sodium Dithionite: A common and powerful reducing agent, particularly for nitro and nitroso compounds.

  • Temperature: The reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate.

  • Cooling for Crystallization: The product's solubility decreases significantly at lower temperatures, enabling its isolation by crystallization.

Route 2: Catalytic Hydrogenation of 5-Phenylazo-2,4,6-triaminopyrimidine

An alternative and efficient route involves the catalytic hydrogenation of a 5-phenylazo substituted triaminopyrimidine. This method avoids the use of stoichiometric metallic reducing agents and can offer high yields and purity.

Reaction Pathway:

Starting_Material 5-Phenylazo-2,4,6- triaminopyrimidine Reaction_Vessel Autoclave Water or Alcohol 50-180°C, 0-60 bar Starting_Material->Reaction_Vessel Reagents H₂ Gas Pd/C Catalyst Reagents->Reaction_Vessel Intermediate 2,4,5,6-Tetraaminopyrimidine + Aniline Reaction_Vessel->Intermediate Separation Filtration of Catalyst (Optional) Distillation of Aniline Intermediate->Separation Precipitation Addition of H₂SO₄ Separation->Precipitation TAPS 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS) Precipitation->TAPS

Caption: Synthesis of TAPS via catalytic hydrogenation of 5-phenylazo-2,4,6-triaminopyrimidine.

Experimental Protocol:

  • A suspension of 5-phenylazo-2,4,6-triaminopyrimidine and a palladium on carbon (Pd/C) catalyst is prepared in water or an alcohol.[6]

  • The mixture is hydrogenated in an autoclave under hydrogen pressure (typically 5-10 bar) at an elevated temperature (e.g., 90-115°C).[6]

  • After the reaction is complete, the catalyst is removed by filtration.

  • Aniline, a byproduct of the reaction, can be removed by azeotropic distillation with water.[6]

  • Sulfuric acid is added to the reaction mixture to precipitate the this compound.

  • The product is isolated by filtration, washed with water, and dried.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly efficient and widely used catalyst for hydrogenation reactions, particularly for the cleavage of N-N bonds.

  • Hydrogen Gas: The reducing agent in this catalytic cycle.

  • Elevated Temperature and Pressure: These conditions are necessary to achieve a practical rate of reaction for the catalytic hydrogenation.

  • Solvent Choice: Water or alcohol are common solvents for this reaction, chosen for their ability to suspend the reactants and dissolve the intermediate product.

  • Aniline Removal: The removal of the aniline byproduct before precipitation of the final product is crucial for obtaining high purity TAPS.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1.1: Zinc Dust/AcidRoute 1.2: Sodium DithioniteRoute 2: Catalytic Hydrogenation
Starting Material 5-Nitroso-2,4,6-triaminopyrimidine5-Nitroso-2,4,6-triaminopyrimidine5-Phenylazo-2,4,6-triaminopyrimidine
Reported Yield 82.5 - 88.5%[4]50 - 80% (as sulfite)[3]High (specific % not always stated)
Reported Purity ~99.5%[4]60 - 95% (as sulfite)[3][4]High (e.g., 97.5%)[6]
Key Reagents Zinc dust, HCl, H₂SO₄Sodium dithionite, H₂SO₄H₂, Pd/C catalyst, H₂SO₄
Reaction Conditions 20-65°C, atmospheric pressureUp to 60°C, atmospheric pressure50-180°C, 0-60 bar H₂
Scalability Good; process described in patentsModerate; potential for side reactionsExcellent; common industrial process
Safety Considerations Exothermic reaction, handling of acidHandling of dithionite (can decompose)Handling of H₂ gas, flammable catalyst
Environmental Impact Zinc wasteSulfur-containing wasteCatalyst recovery/disposal

Conclusion and Recommendations

The choice of synthetic route for this compound is a critical decision that depends on the specific requirements of the researcher or organization.

  • The reduction of NTAP using zinc dust and acid stands out as a highly efficient method, offering excellent yields and exceptional purity.[4] This makes it a strong candidate for applications where high-purity material is essential. The process is well-documented and appears readily scalable.

  • The catalytic hydrogenation of 5-phenylazo-2,4,6-triaminopyrimidine is an elegant and clean alternative, avoiding the use of stoichiometric metal reductants. This method is particularly well-suited for large-scale industrial production where catalytic processes are often favored. The primary considerations are the initial investment in high-pressure equipment and the handling of flammable hydrogen gas and catalysts.

  • The reduction of NTAP with sodium dithionite , while historically significant, is generally less favorable due to its lower yields and purity compared to the other methods.[3][4] It may still be a viable option for small-scale synthesis where the higher-yielding methods are not feasible.

Ultimately, the selection of a synthetic route should be based on a careful evaluation of factors including desired purity, scale of synthesis, available equipment, cost of reagents, and safety protocols. For laboratory-scale synthesis requiring high purity, the zinc dust/acid reduction method is highly recommended. For industrial-scale production, catalytic hydrogenation presents a more atom-economical and potentially more environmentally friendly approach, provided the necessary infrastructure is in place.

References

Performance comparison of 2,4,5,6-Tetraaminopyrimidine sulfate-based biosensors against existing technologies.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance comparison between biosensors developed using 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS) and existing benchmark technologies. As a versatile chemical intermediate rich in electroactive amine groups, TAPS presents a compelling, albeit emerging, platform for biosensor development.[1][2] Its potential for straightforward electrochemical polymerization into a stable, conductive film positions it as a promising candidate for non-enzymatic sensing, particularly for analytes of broad clinical and industrial relevance, such as hydrogen peroxide (H₂O₂).

Hydrogen peroxide is a critical analyte, not only as an industrial chemical but also as a byproduct of many enzymatic reactions used in diagnostics, such as glucose and lactate monitoring.[3][4] Therefore, the development of robust, sensitive, and cost-effective H₂O₂ sensors is of paramount importance. This guide will explore a proposed TAPS-based non-enzymatic sensor, benchmarking its anticipated performance against established enzymatic and non-enzymatic platforms.

The TAPS-Based Biosensor: A Non-Enzymatic Approach via Electropolymerization

While extensive literature on fully characterized TAPS-based biosensors is nascent, its molecular structure provides a strong scientific basis for its application. TAPS can be used as a monomer to form a poly(TAPS) film directly onto an electrode surface through electrochemical polymerization. This process is advantageous as it is a one-step, controllable method for creating a stable, functional interface.[5]

Principle of Operation:

The proposed sensor operates on the principle of direct electrocatalysis. The TAPS monomer is electropolymerized onto a conductive surface, such as a Glassy Carbon Electrode (GCE). The resulting polymer film, rich in amine functionalities, is inherently electroactive and can directly catalyze the reduction of hydrogen peroxide at a low applied potential. This direct electron transfer eliminates the need for biological recognition elements (enzymes) or redox mediators, simplifying the sensor design and enhancing operational stability.

Signaling Pathway: Poly(TAPS) Non-Enzymatic Sensor

cluster_electrode Poly(TAPS) Modified Electrode Electrode Glassy Carbon Electrode Polymer Electropolymerized Poly(TAPS) Film H2O H₂O Polymer->H2O 2e⁻ Signal Amperometric Signal (Current) Polymer->Signal Electron Transfer H2O2 H₂O₂ H2O2->Polymer Electrocatalytic Reduction

Caption: Electrocatalytic reduction of H₂O₂ at the poly(TAPS) film.

Established Technologies for Hydrogen Peroxide Detection

To provide a robust comparison, we benchmark the proposed poly(TAPS) sensor against three widely adopted technologies: Horseradish Peroxidase (HRP) enzymatic biosensors, Prussian Blue-based non-enzymatic sensors, and Carbon Nanotube (CNT)-based non-enzymatic sensors.

Horseradish Peroxidase (HRP) Enzymatic Biosensors

HRP-based sensors are the gold standard for enzymatic H₂O₂ detection due to their high specificity and catalytic efficiency.[6]

  • Principle: HRP catalyzes the reduction of H₂O₂, oxidizing its heme redox center. The enzyme is then regenerated to its native state by accepting electrons from the electrode, often via a mediator, producing a measurable current.[4]

  • Advantages: High selectivity and sensitivity.

  • Limitations: Lower operational stability due to the fragile nature of enzymes, which can be affected by temperature, pH, and inhibitors.[7]

Signaling Pathway: HRP Enzymatic Biosensor

cluster_electrode HRP Modified Electrode Electrode Electrode HRP_Fe3 HRP (Fe³⁺) (Oxidized) Electrode->HRP_Fe3 2e⁻ Signal Amperometric Signal Electrode->Signal Measures Current HRP_Fe4 HRP Compound I (Fe⁴⁺=O) HRP_Fe3->HRP_Fe4 + H₂O₂ HRP_Fe4->HRP_Fe3 + 2H⁺ H2O 2H₂O HRP_Fe4->H2O H2O2 H₂O₂

Caption: Enzymatic cycle of HRP for H₂O₂ detection.

Prussian Blue (PB) Non-Enzymatic Sensors

Prussian Blue, a metal-organic framework, is often called an "artificial enzyme" due to its excellent peroxidase-like activity.[8]

  • Principle: PB can be easily electrodeposited onto an electrode. It catalyzes the reduction of H₂O₂ at a low potential, with the iron centers cycling between oxidation states to facilitate electron transfer.[9]

  • Advantages: High stability, low cost, and simple preparation.[10]

  • Limitations: The film's stability can be compromised in alkaline solutions.

Signaling Pathway: Prussian Blue Non-Enzymatic Sensor

cluster_electrode Prussian Blue Modified Electrode Electrode Electrode PB Prussian Blue Film Fe₄[Fe(CN)₆]₃ PW Prussian White K₄Fe₄[Fe(CN)₆]₃ PB->PW + 4e⁻ + 4K⁺ PW->PB + 2H₂O₂ + 4H⁺ Signal Amperometric Signal PW->Signal Electron Transfer

Caption: Catalytic cycle of Prussian Blue for H₂O₂ reduction.

Carbon Nanotube (CNT) Non-Enzymatic Sensors

Nanomaterials like CNTs offer exceptional electrocatalytic properties due to their large surface area and high electrical conductivity.[11]

  • Principle: CNTs, when cast onto an electrode, provide a vast number of active sites for the direct electrochemical reduction or oxidation of H₂O₂. Their conductivity facilitates rapid electron transfer, enhancing the signal.[3]

  • Advantages: Very high sensitivity, fast response time, and strong mechanical properties.

  • Limitations: Fabrication can involve multiple steps and may suffer from reproducibility issues if dispersion and deposition are not carefully controlled.

Performance Comparison

This section provides a comparative analysis of the key performance metrics for the proposed poly(TAPS) sensor and the established technologies. The values for the established technologies are derived from published experimental data, while the metrics for the poly(TAPS) sensor are projected based on the known properties of similar electropolymerized films.

FeaturePoly(TAPS) Sensor (Projected)HRP Enzymatic SensorPrussian Blue SensorCarbon Nanotube Sensor
Principle Non-Enzymatic (Electrocatalysis)EnzymaticNon-Enzymatic ("Artificial Enzyme")Non-Enzymatic (Nanocatalysis)
Limit of Detection (LOD) Low to Moderate (µM range)Very Low (nM to sub-µM)[10]Low (sub-µM to µM)[10]Extremely Low (nM range)[10]
Linear Range ModerateWide (µM to mM)[5]Wide (µM to mM)[10]Very Wide (nM to mM)[3]
Response Time Fast (< 10 s)Fast (< 5 s)[5]Fast (< 10 s)Very Fast (< 5 s)
Selectivity Moderate (Prone to electroactive interferents)High (Enzyme-specific)[7]Good (Low operating potential reduces interference)Moderate to Good
Stability High (Robust polymer film)Low (Enzyme denaturation)[7]High (Stable in neutral/acidic pH)High (Robust material)
Fabrication Complexity Low (Single-step electropolymerization)Moderate (Multi-step enzyme immobilization)Low (Electrochemical deposition)Moderate (Dispersion & casting)
Cost Potentially LowHigh (Enzyme cost)LowModerate to High

Experimental Protocols

To ensure a fair and direct comparison, standardized protocols for fabrication and testing are essential.

Workflow for Comparative Sensor Evaluation

cluster_fab Sensor Fabrication cluster_char Electrochemical Characterization cluster_test Performance Testing (Amperometry) Fab_TAPS 1a. Electropolymerize TAPS on GCE CV 2. Cyclic Voltammetry (CV) in supporting electrolyte Fab_TAPS->CV Fab_HRP 1b. Immobilize HRP on GCE Fab_HRP->CV Fab_PB 1c. Electrodeposit PB on GCE Fab_PB->CV Fab_CNT 1d. Drop-cast CNT on GCE Fab_CNT->CV EIS 3. Electrochemical Impedance Spectroscopy (EIS) CV->EIS Ampero 4. Apply Optimal Potential & Add H₂O₂ EIS->Ampero Calib 5. Construct Calibration Curve (Current vs. [H₂O₂]) Ampero->Calib Select 6. Test with Interferents (e.g., Ascorbic Acid, Uric Acid) Calib->Select Stab 7. Test Stability (Over time/repeated use) Select->Stab

Caption: Standardized workflow for biosensor fabrication and evaluation.

Protocol 1: Fabrication of a Poly(TAPS) Modified Electrode

Objective: To create a functionalized electrode by electropolymerizing TAPS onto a Glassy Carbon Electrode (GCE).

Materials:

  • Glassy Carbon Electrode (GCE, 3 mm diameter)

  • This compound (TAPS)

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

  • Polishing materials (Alumina slurry, polishing pads)

  • Electrochemical workstation

Methodology:

  • Electrode Pre-treatment: Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry for 5 minutes each. Rinse thoroughly with deionized water and sonicate in ethanol and water for 2 minutes each to remove residues.

  • Monomer Solution: Prepare a 10 mM solution of TAPS in 0.1 M PBS (pH 7.4).

  • Electropolymerization: Immerse the cleaned GCE into the TAPS solution. Perform cyclic voltammetry (CV) for 20 cycles in a potential window of -0.2 V to +1.0 V at a scan rate of 50 mV/s. A growing polymer film will be indicated by an increase in redox peak currents with each cycle.

  • Finalization: After polymerization, rinse the modified electrode (now GCE/poly(TAPS)) gently with deionized water and allow it to air dry. The electrode is now ready for characterization and use.

Causality: The repeated potential cycling oxidizes the TAPS monomer, creating radical cations that couple to form a conductive polymer film directly and adherently on the electrode surface. The wide potential window is chosen to ensure the oxidation potential of the monomer is reached.[5]

Protocol 2: Fabrication of a Benchmark HRP-Based Biosensor

Objective: To immobilize Horseradish Peroxidase (HRP) onto a GCE using a chitosan matrix.

Materials:

  • Cleaned GCE

  • Horseradish Peroxidase (HRP) enzyme

  • Chitosan solution (1% in 1% acetic acid)

  • Glutaraldehyde solution (2.5%)

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

Methodology:

  • Prepare HRP Solution: Dissolve 5 mg of HRP in 1 mL of PBS.

  • Prepare Chitosan-HRP Mixture: Mix 100 µL of the HRP solution with 100 µL of the chitosan solution.

  • Electrode Modification: Drop-cast 5 µL of the Chitosan-HRP mixture onto the surface of the cleaned GCE and allow it to dry at room temperature.

  • Cross-linking: To prevent enzyme leaching and ensure stable immobilization, expose the electrode to glutaraldehyde vapor for 20 minutes in a sealed container.

  • Finalization: Rinse the electrode (GCE/Chitosan-HRP) with PBS to remove any unbound enzyme and store it at 4°C when not in use.

Causality: Chitosan provides a biocompatible matrix with abundant amino groups. Glutaraldehyde acts as a cross-linker, forming covalent bonds between the amino groups of chitosan and HRP, creating a stable, porous film that retains enzyme activity.

Protocol 3: Amperometric Detection of Hydrogen Peroxide

Objective: To evaluate and compare the performance of the fabricated biosensors.

Methodology:

  • Setup: Place the modified working electrode, a Ag/AgCl reference electrode, and a platinum wire counter electrode into an electrochemical cell containing 10 mL of stirring 0.1 M PBS (pH 7.4).

  • Potential Application: Apply a constant optimal potential (e.g., -0.2 V vs Ag/AgCl, determined from preliminary CV experiments) to the working electrode and wait for the background current to stabilize.

  • Analyte Addition: Successively add known concentrations of H₂O₂ into the cell while recording the current-time response. The current will change proportionally to the H₂O₂ concentration.

  • Data Analysis: Plot the steady-state current response against the H₂O₂ concentration to generate a calibration curve. Calculate the sensitivity (slope of the linear portion), linear range, and limit of detection (LOD, typically at a signal-to-noise ratio of 3).

  • Selectivity Test (Self-Validation): Repeat the measurement with a fixed concentration of H₂O₂ after adding common biological interferents (e.g., 1 mM ascorbic acid, uric acid, glucose) to assess the sensor's selectivity. A minimal change in current confirms high selectivity.

Conclusion and Future Outlook

The development of biosensors based on the electropolymerization of this compound offers a promising avenue for creating robust, low-cost, non-enzymatic sensors. While this guide presents a prospective analysis, the underlying chemical principles strongly suggest that a poly(TAPS)-based sensor could provide significant advantages in terms of stability and ease of fabrication over traditional enzymatic biosensors. Its performance is projected to be competitive with other non-enzymatic systems like Prussian Blue, though it may not reach the ultra-high sensitivity of advanced nanomaterial-based platforms.[3]

Further experimental validation is required to precisely quantify the performance metrics of poly(TAPS) sensors and explore their application for detecting analytes beyond hydrogen peroxide. For researchers and drug development professionals, TAPS represents a novel building block for next-generation electrochemical diagnostic tools, merging the benefits of conductive polymers with a simple and scalable fabrication process.

References

A Senior Application Scientist's Guide to Evaluating Pharmaceutical Compounds Derived from 2,4,5,6-Tetraaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] 2,4,5,6-Tetraaminopyrimidine sulfate (TAPS) stands out as a particularly valuable starting material and key intermediate in the synthesis of complex, biologically active molecules.[3][4] Its stability, aqueous solubility, and multiple reactive amino groups make it a versatile building block for developing novel pharmaceuticals, particularly in the realms of anticancer and anti-infective drugs.[3][5] This guide provides an in-depth evaluation of the efficacy of pharmaceutical compounds derived from TAPS, using its most prominent derivative, Minoxidil, as a primary case study. We will also explore the broader therapeutic potential by comparing its derivatives to other key pyrimidine-based compounds, providing the experimental frameworks necessary for their rigorous evaluation.

Part 1: A Deep Dive into Minoxidil - The Prototypical TAPS Derivative

Initially developed as a potent oral antihypertensive for severe, treatment-resistant cases, Minoxidil's journey is a classic example of serendipity in drug discovery.[6][7] A frequently observed side effect, hypertrichosis (excessive hair growth), led to its redevelopment as a topical treatment for androgenetic alopecia.[8][9]

Mechanism of Action: From Vasodilation to Follicle Stimulation

Minoxidil is a prodrug that requires bioactivation to exert its effects. Its efficacy is attributed to its sulfated metabolite, Minoxidil sulfate , formed by the sulfotransferase enzyme SULT1A1, which is present in hair follicles.[6][9]

  • Potassium Channel Opening & Vasodilation: Minoxidil sulfate is a potent ATP-sensitive potassium channel (K-ATP) opener.[6] By opening these channels in the smooth muscle cells of peripheral arteries, it causes hyperpolarization, which prevents the influx of calcium and leads to vasodilation. This action explains its powerful blood pressure-lowering effect.[6] Theoretically, this localized vasodilation in the scalp could improve microcirculation to the hair follicles, delivering more oxygen and nutrients.[6]

  • Direct Effects on the Hair Follicle: The mechanism for hair growth is more complex than simple vasodilation. Evidence suggests Minoxidil directly stimulates hair follicle cells. It is believed to prolong the anagen (growth) phase of the hair cycle while shortening the telogen (resting) phase.[10] This is likely mediated by several signaling pathways:

    • Growth Factor Upregulation: Minoxidil stimulates the release of growth factors like Vascular Endothelial Growth Factor (VEGF) from dermal papilla cells, which is crucial for promoting angiogenesis around the follicle.[11][12]

    • Wnt/β-catenin Pathway: Activation of the Wnt/β-catenin signaling pathway, which is critical for hair follicle morphogenesis and maintenance, has been observed following minoxidil treatment.[10][11]

    • Adenosine Signaling: The effects of minoxidil may also be mediated by adenosine, which can stimulate VEGF release and hair growth.[6][12]

Visualizing the Mechanism: Minoxidil's Signaling Pathway

Minoxidil_Pathway cluster_Cell Dermal Papilla Cell / Smooth Muscle Cell Minoxidil Minoxidil (Prodrug) SULT1A1 SULT1A1 (Sulfotransferase) Minoxidil->SULT1A1 Bioactivation Minoxidil_Sulfate Minoxidil Sulfate (Active Metabolite) SULT1A1->Minoxidil_Sulfate K_ATP K-ATP Channel Minoxidil_Sulfate->K_ATP Opens Adenosine Adenosine Release Minoxidil_Sulfate->Adenosine VEGF VEGF Secretion Minoxidil_Sulfate->VEGF Wnt Wnt/β-catenin Pathway Minoxidil_Sulfate->Wnt Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Vasodilation Vasodilation (Increased Blood Flow) Hyperpolarization->Vasodilation Hair_Growth Anagen Phase Prolongation (Hair Growth) Vasodilation->Hair_Growth Adenosine->Hair_Growth VEGF->Hair_Growth Wnt->Hair_Growth Drug_Screening_Workflow Start TAPS Derivative Library Synthesis HTS High-Throughput Screening (e.g., MTT Assay) Start->HTS Hit_ID Hit Identification (Compounds with >50% inhibition) HTS->Hit_ID Hit_ID->Start Inactive Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Lead_Select Lead Selection Dose_Response->Lead_Select Mechanism Mechanism of Action Studies Lead_Select->Mechanism Potent & Selective In_Vivo In Vivo Efficacy (Animal Models) Mechanism->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Efficacious & Safe

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4,5,6-Tetraaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,4,5,6-Tetraaminopyrimidine sulfate (CAS No. 5392-28-9). As a trusted partner in your research, we believe that providing robust safety and handling information is paramount. This document moves beyond mere compliance, offering a framework grounded in scientific causality to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to be self-validating, promoting a culture of safety and responsibility within your laboratory.

Core Safety Directives: Hazard Assessment and Personal Protection

Before any handling or disposal procedures begin, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance.[1] Adherence to appropriate personal protective equipment (PPE) protocols is not merely a recommendation but a critical first line of defense.

1.1 Hazard Identification

Based on authoritative Safety Data Sheets (SDS), this compound presents the following primary hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

The toxicological properties of this material have not been fully investigated, which necessitates handling it with a high degree of caution.[2] During a fire, thermal decomposition can generate irritating and highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[1][2]

1.2 Mandatory Personal Protective Equipment (PPE)

The causality here is direct: to prevent chemical exposure through the primary routes of contact, the following PPE must be worn at all times when handling this compound, including during disposal preparation.

PPE CategorySpecificationRationale
Eye & Face Chemical safety goggles or a full-face shield.[2]Protects against splashes and airborne dust, preventing serious eye irritation.[1]
Hand Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3]Prevents direct skin contact, mitigating the risk of skin irritation.[1]
Body A laboratory coat and closed-toed shoes.[3]Protects skin and personal clothing from contamination.
Respiratory A NIOSH/MSHA-approved respirator (e.g., N95) should be used if dust is generated or ventilation is inadequate.[2][4]Prevents inhalation of dust, which can cause respiratory tract irritation.[1]

All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][5]

Waste Management Protocol: From Generation to Disposal

The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer system. [1] Doing so can cause environmental pollution and violate regulatory statutes.[6]

2.1 Step 1: Waste Characterization and Segregation

Proper segregation at the point of generation is fundamental to a safe and compliant waste management program. This prevents inadvertent and dangerous chemical reactions.

  • Solid Waste: This stream includes unused or expired solid this compound, as well as contaminated consumables. This includes items like weighing papers, contaminated gloves, bench protectors, and absorbent materials used for spills. These materials must be collected in a designated solid hazardous waste container.[3]

  • Liquid Waste: This stream includes any solutions containing this compound. Collect these in a designated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been explicitly verified.[3][7]

  • Sharps Waste: Any needles, syringes, or broken glass contaminated with the compound must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.[7]

2.2 Step 2: Container Management in a Satellite Accumulation Area (SAA)

The Satellite Accumulation Area (SAA) is the designated laboratory location for the temporary storage of hazardous waste.[7] It must be at or near the point of generation and under the control of laboratory personnel.

  • Container Selection: Use only chemically compatible, leak-proof containers with tightly fitting lids.[8] Whenever feasible, reusing the original manufacturer's container is a best practice.[7]

  • Labeling: All waste containers must be clearly labeled. As soon as the first drop of waste is added, affix a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound".[3]

    • The accumulation start date.[7]

    • A clear indication of the associated hazards (e.g., "Irritant").

  • Container Status: Keep waste containers securely closed at all times, except when actively adding waste.[2] This minimizes the release of vapors and prevents spills.

2.3 Step 3: Arranging Final Disposal

The definitive and required method for disposing of this compound is through a licensed environmental waste management company.[3]

  • Contact EHS: Your institution's Environmental Health and Safety (EHS or EH&S) department is your primary resource. Contact them to schedule a pickup for your properly segregated and labeled hazardous waste.[7]

  • Provide Documentation: Be prepared to provide a complete inventory of the waste, including chemical names and quantities.

  • Store Safely: Store the sealed and labeled waste containers in your designated SAA, away from incompatible materials such as strong oxidizing agents, until pickup.[1][2]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and correct action is critical to mitigating risk.

3.1 Spill Response Protocol

Should a spill occur, follow these steps immediately:

  • Evacuate & Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.[3]

  • Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Section 1.2.[9]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect & Containerize: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area with soap and plenty of water.[10] Collect all cleaning materials (e.g., contaminated wipes) as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department in accordance with established protocols.[3]

3.2 Personnel Exposure Response

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation occurs or persists.[1][10]

  • Inhalation: Remove the individual from exposure and move to fresh air immediately. If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Disposal Workflow and Data Summary

To facilitate quick reference and procedural clarity, the following table and workflow diagram summarize the critical aspects of this guide.

Disposal and Safety Data at-a-Glance
ParameterGuideline / SpecificationSource(s)
CAS Number 5392-28-9[1][4][10]
Hazard Class Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Respiratory Irritant (Cat. 3)[1]
Incompatible Materials Strong oxidizing agents[1][2]
Primary Disposal Route Licensed Hazardous Waste Contractor[3]
Spill Containment Inert absorbent material (vermiculite, sand)[3]
Fire Extinguishing Media Water spray, dry chemical, carbon dioxide, or chemical foam[9][10]
Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste from the point of generation to final handoff.

G cluster_prep Phase 1: In-Lab Preparation cluster_contain Phase 2: Containment & Storage cluster_disposal Phase 3: Final Disposal gen Waste Generation (Solid, Liquid, Sharps) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe Always char Characterize as Hazardous Waste seg Segregate Waste Streams char->seg ppe->char solid Solid Waste Container seg->solid liquid Liquid Waste Container seg->liquid sharps Sharps Container seg->sharps label_cont Label Container Correctly ('Hazardous Waste', Name, Date) solid->label_cont store Store in Designated SAA (Keep Container Closed) label_cont->store contact Contact EHS Office for Waste Pickup store->contact doc Document Waste Inventory contact->doc pickup Transfer to Licensed Waste Contractor doc->pickup

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to the Safe Handling of 2,4,5,6-Tetraaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the potential of a molecule. 2,4,5,6-Tetraaminopyrimidine sulfate is one such compound, a versatile building block in the synthesis of pharmaceuticals, particularly in the development of therapies for cancer and infectious diseases.[1] However, to innovate responsibly, we must also be experts in the safe handling of these critical reagents. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, ensuring that your groundbreaking work is conducted with the utmost safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as a hazardous chemical, and understanding its specific risks is the foundation of safe handling.[2] The primary hazards associated with this compound are:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[2][3]

  • Serious Eye Irritation (Category 2): This compound can cause serious irritation if it comes into contact with the eyes.[2][3]

  • Respiratory Irritation (Category 3): Inhalation of dust may lead to respiratory irritation.[2][3]

While comprehensive toxicological properties have not been fully investigated, the available data necessitates a cautious and proactive approach to safety.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2]To protect against splashes and airborne particles that can cause serious eye irritation.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before use. A lab coat or impervious clothing to prevent skin exposure.[3][4]To prevent skin contact, which can lead to irritation.[2][3] Double gloving is recommended to minimize the risk of contamination.[6][7]
Respiratory Protection Work should be conducted in a well-ventilated area or with local exhaust ventilation.[2][8] If dust generation is likely or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[3][4]To avoid inhalation of dust that may cause respiratory irritation.[2][3]

Diagram: PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves (Outer layer over cuffs) Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing exposure risks.

3.1. Preparation and Engineering Controls

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][3]

  • Gather Materials: Have all necessary equipment and reagents, including waste containers, ready before you begin.

3.2. Handling the Compound

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2][3]

  • Weighing: If weighing is necessary, do so in a ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing. The compound is slightly soluble in water.[9]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[2][4]

3.3. Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4][7]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[2][3][4]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[4][10]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4][10]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical aid.[10]

In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.[4]

  • Clean up spills immediately.[4]

  • Sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[10]

  • Do not flush into surface water or the sanitary sewer system.[2][3]

Diagram: Spill Response Workflow

Spill_Response Start Spill Occurs Evacuate 1. Evacuate Immediate Area Start->Evacuate Alert 2. Alert Supervisor & Safety Officer Evacuate->Alert PPE 3. Don Appropriate PPE Alert->PPE Contain 4. Contain the Spill PPE->Contain Cleanup 5. Clean Up Spill (Sweep/Vacuum) Contain->Cleanup Dispose 6. Place in Labeled Waste Container Cleanup->Dispose Decontaminate 7. Decontaminate Area Dispose->Decontaminate End Response Complete Decontaminate->End

Caption: A stepwise workflow for responding to a chemical spill.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization: All chemical waste must be evaluated to determine if it is hazardous.[5]

  • Approved Disposal: Dispose of contents and containers in accordance with local, state, and federal regulations. This typically involves using an approved waste disposal plant.[11]

  • Contaminated Materials: All PPE and materials used to clean up spills should be considered contaminated and disposed of as hazardous waste.

Conclusion: Fostering a Culture of Safety

By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity. A deep understanding of the materials you work with, coupled with a steadfast commitment to safety, is what enables the responsible advancement of science.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.